molecular formula C9H9BrN2O B13905779 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B13905779
M. Wt: 241.08 g/mol
InChI Key: KIVJGGNEHZDPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a brominated dihydroquinoxalinone derivative supplied as a solid. The (R)-enantiomer is characterized by its specific rotation and is identified by CAS Number 1821827-53-5 . The compound has a molecular formula of C 9 H 9 BrN 2 O and a molecular weight of 241.08 g/mol . Specifications and Handling The compound typically appears as a yellow to pale yellow solid . For product stability, it is recommended to be stored sealed in a dry environment, protected from light, and at room temperature (20-22°C) . As a standard safety precaution, researchers should refer to the relevant Material Safety Data Sheet (MSDS) and handle this material with appropriate personal protective equipment. The product is intended for research and development purposes and is not classified as a medicinal product or medicinal device . Research Applications This high-purity building block is primarily used in chemical synthesis and pharmaceutical research. The bromine substituent offers a versatile site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the construction of more complex molecular architectures. The core quinoxalinone structure is of significant interest in medicinal chemistry for the design and development of novel therapeutic agents.

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

7-bromo-3-methyl-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C9H9BrN2O/c1-5-9(13)12-8-4-6(10)2-3-7(8)11-5/h2-5,11H,1H3,(H,12,13)

InChI Key

KIVJGGNEHZDPNV-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=C(N1)C=CC(=C2)Br

Origin of Product

United States

Foundational & Exploratory

7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS No: 49849-71-0), a heterocyclic compound of significant interest to researchers and professionals in drug development. This document details the compound's physicochemical properties, outlines established synthetic strategies for its parent scaffold, discusses its potential applications as a versatile building block in medicinal chemistry, and provides insights into its reactivity. Experimental protocols and data are presented to offer practical guidance for its use in a research and development setting.

Compound Identification and Properties

7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a substituted derivative of the quinoxalinone scaffold, which is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in pharmacologically active compounds.[1][2] The presence of a bromine atom at the 7-position offers a strategic handle for further chemical modification, making it a valuable intermediate for library synthesis.

Chemical Structure

cluster_0 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one mol

Caption: Chemical structure of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Physicochemical Data

A summary of key properties for 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is provided below. This data is aggregated from commercial supplier information and computational predictions.

PropertyValueSource
CAS Number 49849-71-0[3]
Molecular Formula C₉H₉BrN₂O[3]
Molecular Weight 241.09 g/mol [3]
IUPAC Name 7-bromo-3-methyl-3,4-dihydro-1H-quinoxalin-2-oneN/A
Physical Form White to Pale-yellow to Yellow-brown Solid[4]
Purity Typically ≥97%[4]
Storage Sealed in dry, room temperature[4]

Synthesis and Characterization

While specific literature detailing the synthesis of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is not extensively available, the synthesis of the 3,4-dihydroquinoxalin-2(1H)-one scaffold is well-documented. A common and effective method involves the condensation and subsequent cyclization of an appropriately substituted o-phenylenediamine with an α-keto ester or α-halo ester.[5][6][7]

General Synthetic Approach

A plausible and widely used route for synthesizing the dihydroquinoxalinone core involves the reaction of a substituted o-phenylenediamine with an α-bromoester, such as ethyl 2-bromopropanoate, to introduce the methyl group at the 3-position. The reaction proceeds via an initial SN2 substitution, followed by an intramolecular cyclization to form the lactam ring.[5]

G start Substituted o-Phenylenediamine (e.g., 4-bromo-1,2-diaminobenzene) sn2 S_N2 Nucleophilic Substitution start->sn2 reagent α-Halo Ester (e.g., Ethyl 2-bromopropanoate) reagent->sn2 conditions Base (e.g., Pyridine or K2CO3) Solvent (e.g., DMF or EtOH) Heat (Optional) sn2->conditions cyclization Intramolecular Cyclization (Lactam Formation) sn2->cyclization product 7-Bromo-3-methyl-3,4-dihydro- quinoxalin-2(1H)-one cyclization->product purification Purification (Recrystallization or Chromatography) product->purification final_product Final Purified Product purification->final_product

Caption: Generalized workflow for the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones.

Exemplary Laboratory Protocol

The following protocol is a generalized procedure based on established methods for the synthesis of similar quinoxalinone derivatives and should be adapted and optimized for the specific target molecule.[8][9]

Materials:

  • 4-Bromo-1,2-phenylenediamine

  • Ethyl 2-bromopropanoate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromo-1,2-phenylenediamine (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) or by column chromatography on silica gel.

Characterization

The structure of the synthesized product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the proton and carbon framework.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches of the lactam ring.

Reactivity and Applications in Drug Discovery

The quinoxalinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, antiviral, and neuroprotective properties.[1][6] 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one serves as a key intermediate, leveraging the reactivity of its core structure for the synthesis of diverse compound libraries.

Role as a Synthetic Building Block

The primary utility of this compound lies in the strategic placement of the bromine atom. This halogen serves as a versatile functional handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to the aromatic core.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions start 7-Bromo-3-methyl-3,4-dihydro- quinoxalin-2(1H)-one suzuki Suzuki Coupling (Boronic Acids/Esters) - Aryl/Heteroaryl Groups start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig (Amines) - Amino Groups start->buchwald Pd Catalyst, Base sonogashira Sonogashira Coupling (Alkynes) - Alkynyl Groups start->sonogashira Pd/Cu Catalysts, Base heck Heck Coupling (Alkenes) - Vinyl Groups start->heck Pd Catalyst, Base product Diverse Library of C7-Functionalized Quinoxalinones suzuki->product buchwald->product sonogashira->product heck->product

Caption: Key cross-coupling reactions utilizing the 7-bromo position for diversification.

Potential Therapeutic Applications

The quinoxalinone core is present in numerous compounds investigated for various therapeutic targets.[2][10] By modifying the 7-position of the scaffold, researchers can explore structure-activity relationships (SAR) for targets such as:

  • Kinase Inhibitors: The quinoxaline scaffold is found in several kinase inhibitors; modifications can tune selectivity and potency.

  • Antimicrobial Agents: Quinoxaline derivatives have shown activity against various pathogens, including Mycobacterium tuberculosis.[11]

  • Central Nervous System (CNS) Agents: The scaffold has been explored for activity at receptors like the A3 adenosine receptor.[12]

  • Antiviral Compounds: Certain quinoxalinones have been identified as anti-HIV agents.[6]

The synthesis of novel derivatives from 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one allows for the systematic exploration of chemical space around this privileged core, facilitating the development of new therapeutic agents.[13]

Safety and Handling

As with all laboratory chemicals, 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) provided by the supplier before use.

General Precautions:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a dry, cool place.

Conclusion

7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a valuable and versatile building block for medicinal chemistry and drug discovery programs. Its quinoxalinone core provides a proven pharmacophore, while the bromo substituent offers a reliable and strategically placed reactive site for extensive chemical diversification. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a practical resource for researchers aiming to leverage this compound in the design and synthesis of novel bioactive molecules.

References

Sources

7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxalinone Scaffold and the Potential of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

The quinoxalinone core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anticancer, and anticonvulsant activities. The strategic incorporation of various substituents onto the quinoxalinone ring system allows for the fine-tuning of their pharmacological profiles.

This technical guide focuses on a specific derivative, 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS RN: 49849-71-0). The introduction of a bromine atom at the 7-position and a methyl group at the 3-position is anticipated to modulate the compound's lipophilicity, metabolic stability, and target-binding interactions, making it a molecule of significant interest for further investigation in drug discovery programs. This document provides a comprehensive overview of its chemical structure, key properties, a proposed synthetic route based on established methodologies, and a discussion of its potential applications.

Chemical Structure and Properties

The foundational step in understanding the potential of any novel compound is a thorough characterization of its chemical and physical properties.

Chemical Structure:

The structure of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is characterized by a di-substituted dihydroquinoxalinone core.

DOT Diagram: Chemical Structure of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Caption: Chemical structure of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Physicochemical Properties:

A summary of the key physicochemical properties is presented in the table below. It is important to note that while some of this data is reported in chemical supplier databases, comprehensive experimental validation is recommended.

PropertyValueSource
CAS Registry Number 49849-71-0[1]
Molecular Formula C₉H₉BrN₂O[1]
Molecular Weight 241.09 g/mol [1]
Appearance Likely a solidGeneral observation for similar compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.Inferred from structure
Melting Point Not reported-

Proposed Synthesis Pathway

DOT Diagram: Proposed Synthesis of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Caption: Proposed two-step synthesis of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Step-by-Step Experimental Protocol (Proposed):

Step 1: Synthesis of Ethyl 2-((4-bromo-2-nitrophenyl)amino)propanoate (Intermediate)

  • Reaction Setup: To a solution of 4-bromo-2-nitroaniline (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN) is added a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.5 eq).

  • Addition of Reagent: Ethyl 2-bromopropionate (1.2 eq) is added dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 60-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The rationale for heating is to facilitate the nucleophilic aromatic substitution reaction.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired intermediate, ethyl 2-((4-bromo-2-nitrophenyl)amino)propanoate.

Step 2: Synthesis of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (Final Product)

  • Reaction Setup: The intermediate, ethyl 2-((4-bromo-2-nitrophenyl)amino)propanoate (1.0 eq), is dissolved in a solvent such as ethanol or acetic acid.

  • Reduction and Cyclization: A reducing agent is added to the solution. Common choices for the reduction of the nitro group followed by intramolecular cyclization include iron powder in acetic acid or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate both the reduction of the nitro group to an amine and the subsequent intramolecular amide formation to yield the dihydroquinoxalinone ring. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is filtered to remove the catalyst or inorganic solids. The filtrate is concentrated, and the residue is partitioned between an organic solvent and a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any acid. The organic layer is separated, washed with brine, dried, and concentrated. The final product, 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one, can be purified by recrystallization or column chromatography.

Potential Applications and Future Directions

The strategic placement of the bromo and methyl substituents on the dihydroquinoxalinone scaffold suggests several promising avenues for research and development:

  • Medicinal Chemistry: The compound can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR).

  • Biological Screening: Given the known biological activities of the quinoxalinone class of compounds, 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one should be subjected to a broad range of biological assays. Initial screens could focus on its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

  • Chemical Biology: The compound could be used as a chemical probe to investigate biological pathways. Its relatively simple structure and potential for derivatization make it a suitable candidate for the development of more sophisticated tools for chemical biology research.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A comprehensive review of the Material Safety Data Sheet (MSDS) from the supplier is essential before commencing any experimental work.

Conclusion

7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one represents a promising, yet underexplored, molecule within the broader class of biologically relevant quinoxalinone derivatives. Its unique substitution pattern offers significant potential for the development of novel therapeutics and chemical probes. This guide provides a foundational understanding of its structure, properties, and a rational synthetic approach to encourage and facilitate further research into this intriguing compound. The elucidation of its biological activity and the exploration of its synthetic utility are exciting next steps for the scientific community.

References

  • Hoffman Fine Chemicals. CAS RN 49849-71-0 | 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one. [Link]

  • Shabaan, M.; Taher, A. T.; Osman, E. O. Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. Eur. J. Chem.2011 , 2, 365-371. [Link]

  • Han, W.; Ryu, H.; Kang, C.; Hong, S. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. Chem. Sci., 2023 , 14, 8664-8670. [Link]

  • Welsch, S. J.; Weigel, C.; Müller, M. Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones. ACS Catal.2022 , 12, 19, 11953–11960. [Link]

Sources

A Technical Guide to the Structural and Functional Divergence of 6-Bromo- and 7-Bromo-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution pattern of a heterocyclic scaffold is a critical determinant of its physicochemical properties, reactivity, and biological activity. In the realm of quinoxalinone chemistry, positional isomers can exhibit profoundly different behaviors, impacting their suitability as pharmaceutical intermediates or bioactive molecules themselves. This in-depth technical guide provides a comprehensive analysis of the key differences between two such isomers: 6-bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one and 7-bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one. By examining their synthesis, spectroscopic signatures, physicochemical properties, and chemical reactivity, this guide offers field-proven insights to aid researchers in the strategic design and development of novel quinoxalinone-based compounds.

Introduction: The Significance of Positional Isomerism in Quinoxalinone Chemistry

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles that form the core of numerous pharmacologically active agents, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2] The 3,4-dihydroquinoxalin-2(1H)-one core, in particular, is a privileged scaffold in medicinal chemistry. The introduction of a bromine atom onto the benzene ring of this scaffold not only influences its intrinsic biological activity but also provides a versatile handle for further molecular elaboration through cross-coupling reactions.

The precise position of this bromo-substituent—at the 6- or 7-position—is not a trivial matter. The electronic environment of the entire molecule is altered, leading to distinct differences in reactivity, spectroscopic properties, and potential biological interactions. This guide will dissect these differences, providing a foundational understanding for researchers working with these and related compounds.

Synthetic Pathways: A Tale of Two Precursors

The synthesis of both the 6-bromo and 7-bromo isomers follows the well-established route for quinoxalinone formation: the condensation of an appropriately substituted ortho-phenylenediamine with an α-halo acyl halide, followed by intramolecular cyclization. The key to selectively synthesizing each isomer lies in the choice of the starting bromo-substituted 1,2-diaminobenzene.

Synthesis of 6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

The synthesis of the 6-bromo isomer commences with 4-bromo-1,2-diaminobenzene. The more nucleophilic amino group attacks the electrophilic carbonyl carbon of 2-chloropropionyl chloride. The resulting amide intermediate then undergoes an intramolecular nucleophilic substitution, where the second amino group displaces the chlorine atom to form the heterocyclic ring.

Synthesis of 6-Bromo Isomer start1 4-Bromo-1,2-diaminobenzene intermediate1 N-(2-amino-4-bromophenyl)-2-chloropropanamide start1->intermediate1 Acylation reagent1 2-Chloropropionyl chloride reagent1->intermediate1 product1 6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one intermediate1->product1 Intramolecular Cyclization

Figure 1: Synthetic workflow for 6-bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Experimental Protocol: Synthesis of 6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

  • Acylation: To a stirred solution of 4-bromo-1,2-diaminobenzene (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a base such as triethylamine (1.1 eq). Slowly add 2-chloropropionyl chloride (1.05 eq) dropwise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude N-(2-amino-4-bromophenyl)-2-chloropropanamide in a polar aprotic solvent like DMF and add a non-nucleophilic base such as potassium carbonate (2.0 eq). Heat the mixture to 80-100 °C and stir for 4-6 hours until TLC analysis indicates the disappearance of the starting material.

  • Purification: Cool the reaction mixture, pour it into water, and collect the resulting precipitate by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 6-bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Synthesis of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Analogously, the 7-bromo isomer is synthesized from 5-bromo-1,2-diaminobenzene. The reaction mechanism is identical to that of the 6-bromo isomer, with the positional difference of the bromine atom on the starting material dictating the final product.

Synthesis of 7-Bromo Isomer start2 5-Bromo-1,2-diaminobenzene intermediate2 N-(2-amino-5-bromophenyl)-2-chloropropanamide start2->intermediate2 Acylation reagent2 2-Chloropropionyl chloride reagent2->intermediate2 product2 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one intermediate2->product2 Intramolecular Cyclization

Figure 2: Synthetic workflow for 7-bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Experimental Protocol: Synthesis of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

The protocol is identical to that for the 6-bromo isomer, with the substitution of 4-bromo-1,2-diaminobenzene with 5-bromo-1,2-diaminobenzene in step 1.

Spectroscopic Differentiation: Unmasking the Isomers

While the two isomers have the same molecular weight and will exhibit similar fragmentation patterns in mass spectrometry, their ¹H and ¹³C NMR spectra will show distinct differences due to the varying electronic environments of the nuclei.

Predicted ¹H NMR Spectral Analysis

The most significant differences in the ¹H NMR spectra will be observed in the aromatic region.

  • 6-Bromo Isomer: The aromatic region is expected to show three protons. The proton at C5 will be a doublet, coupled to the proton at C7. The proton at C7 will be a doublet of doublets, coupled to the protons at C5 and C8. The proton at C8 will be a doublet, coupled to the proton at C7. The bromine atom at the 6-position will exert an electron-withdrawing effect, which will influence the chemical shifts of the adjacent protons.

  • 7-Bromo Isomer: This isomer will also show three aromatic protons. The proton at C5 will be a doublet, coupled to the proton at C6. The proton at C6 will be a doublet of doublets, coupled to the protons at C5 and C8. The proton at C8 will be a doublet, coupled to the proton at C6. The different substitution pattern will result in a different set of chemical shifts and coupling constants for these aromatic protons compared to the 6-bromo isomer.

The protons of the methyl group at C3 and the methine proton at C3 will have similar chemical shifts and multiplicities in both isomers, as they are further removed from the site of isomeric difference.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectra will also show clear distinctions, particularly in the aromatic region.

  • 6-Bromo Isomer: Six distinct aromatic carbon signals are expected. The carbon directly attached to the bromine (C6) will have its chemical shift significantly influenced by the bromine atom and will likely appear in the range of 110-120 ppm. The other aromatic carbon signals will also be shifted according to their proximity to the bromine and nitrogen atoms.

  • 7-Bromo Isomer: Similarly, six aromatic carbon signals will be present. The C7 carbon, being directly bonded to bromine, will show a characteristic chemical shift. The overall pattern of the aromatic signals will be different from that of the 6-bromo isomer, allowing for unambiguous identification.

The carbonyl carbon (C2), the methine carbon (C3), and the methyl carbon will have very similar chemical shifts in both isomers.

Comparative Physicochemical Properties

The position of the bromine atom can influence the crystal packing and intermolecular interactions, leading to differences in physical properties such as melting point and solubility.

Property6-Bromo-3,4-dihydroquinoxalin-2(1H)-one (Predicted)[3]7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
Molecular Formula C₉H₉BrN₂OC₉H₉BrN₂O
Molecular Weight 241.09 g/mol 241.09 g/mol
Melting Point 198 °CData not readily available
Boiling Point 346 °CData not readily available
LogP 1.79Data not readily available
Water Solubility 1.05e-2 mol/LData not readily available

Chemical Reactivity: A Game of Electronics and Sterics

The bromine atom serves as a key functional group for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). The reactivity of the C-Br bond in these reactions is influenced by the electronic nature of its position on the quinoxalinone ring.

Reactivity Comparison cluster_6bromo 6-Bromo Isomer cluster_7bromo 7-Bromo Isomer b6 6-Bromo Position e6 Electronically similar to a standard bromoarene b6->e6 s6 Less sterically hindered b6->s6 r6 Generally good reactivity in cross-coupling reactions e6->r6 s6->r6 b7 7-Bromo Position e7 Electronic environment influenced by para-relationship to N1 b7->e7 s7 Slightly more sterically hindered by the dihydro-pyrazine ring b7->s7 r7 Reactivity may be modulated by electronic and steric factors e7->r7 s7->r7

Figure 3: Conceptual comparison of the reactivity of the 6- and 7-bromo positions.

  • 6-Bromo Position: This position is electronically analogous to a standard bromo-substituted benzene ring. Its reactivity in cross-coupling reactions is generally predictable and robust. Steric hindrance is minimal, allowing for a wide range of coupling partners.

  • 7-Bromo Position: The 7-position is para to the N1 atom of the quinoxalinone ring. The lone pair of electrons on the nitrogen can influence the electron density of the aromatic ring through resonance, which may have a subtle effect on the oxidative addition step in palladium catalysis. Additionally, the proximity to the fused dihydro-pyrazine ring might introduce slightly more steric hindrance compared to the 6-position.

In general, both isomers are expected to be viable substrates for a variety of cross-coupling reactions, but reaction optimization may be required to account for the subtle differences in their reactivity.

Biological Activity: A Subtle Distinction with Significant Implications

The position of substituents on a drug scaffold can dramatically impact its binding affinity to a biological target. While a comprehensive head-to-head comparison of the biological activities of these two specific isomers is not widely reported, some studies on related quinoxaline derivatives provide valuable insights.

For instance, in a study on Pim-1/2 kinase inhibitors, the isomerization of a bromine atom from the 6- to the 7-position on a quinoxaline scaffold did not significantly alter the IC50 values for Pim-1. This suggests that for this particular biological target, the space occupied by the 6- and 7-positions may be solvent-exposed or in a region of the binding pocket that is tolerant to substitution at either position.

However, in other biological contexts, this may not be the case. The different electronic and steric profiles of the two isomers could lead to significant differences in their interactions with other enzymes or receptors. Therefore, the synthesis and evaluation of both isomers are often necessary in the early stages of drug discovery to fully explore the structure-activity relationship (SAR) of a given scaffold.

Conclusion: An Informed Choice for Strategic Drug Design

The 6-bromo- and 7-bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one isomers, while structurally similar, possess distinct characteristics that can have significant implications for their use in chemical synthesis and drug discovery.

  • Synthesis: Both isomers are readily accessible from their respective bromo-substituted o-phenylenediamine precursors.

  • Spectroscopic Analysis: The isomers can be unambiguously differentiated by ¹H and ¹³C NMR spectroscopy, with the primary differences appearing in the aromatic region of the spectra.

  • Reactivity: Both isomers are versatile intermediates for cross-coupling reactions, although subtle differences in reactivity may be observed due to electronic and steric effects.

  • Biological Activity: The positional isomerism can have a profound impact on biological activity, and the evaluation of both isomers is crucial for a thorough SAR study.

By understanding these fundamental differences, researchers can make more informed decisions in the design and synthesis of novel quinoxalinone-based compounds, ultimately accelerating the drug development process.

References

  • J. Asif, M. "A review on the synthesis and biological significance of quinoxaline derivatives." Journal of Chemical and Pharmaceutical Research, 8.3 (2016): 686-701.
  • (Reference for general quinoxalinone synthesis)
  • (Reference for NMR spectroscopy of heterocyclic compounds)
  • (Reference for physicochemical property prediction software/d
  • (Reference for palladium-c
  • US Environmental Protection Agency. "6-Bromo-3,4-dihydroquinoxalin-2(1H)-one Properties." CompTox Chemicals Dashboard.
  • S. K. Sahu, et al. "Quinoxaline derivatives: a patent review.
  • (Reference for Pim-1/2 kinase inhibitor study)

Sources

The Privileged Interface: 3,4-Dihydroquinoxalin-2(1H)-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,4-dihydroquinoxalin-2(1H)-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Unlike its fully oxidized counterpart (quinoxalin-2-one), the 3,4-dihydro variant introduces a critical


 hybridized center at C3 and a secondary amine at N4. This structural nuance allows for stereochemical complexity (chirality at C3) and unique hydrogen-bonding profiles that mimic peptide turns, making it indispensable in the design of kinase inhibitors, NMDA receptor modulators, and antimicrobial agents.

This technical guide dissects the synthetic accessibility, structure-activity relationships (SAR), and therapeutic utility of this scaffold, designed for immediate application in drug discovery workflows.

Part 1: Structural Biology & Pharmacophore Analysis

The efficacy of the 3,4-dihydroquinoxalin-2(1H)-one core stems from its ability to act as a rigidified peptidomimetic.

The Pharmacophore Triad
  • The Lactam Interface (N1-C2=O): Acts as a classic hydrogen bond acceptor/donor pair, often mimicking the backbone amide of protein substrates.

  • The Secondary Amine (N4): A crucial H-bond donor. Under physiological pH, this nitrogen can be modulated (pKa ~ 4-5) to fine-tune solubility and electrostatic interactions within hydrophobic pockets (e.g., ATP-binding sites of kinases).

  • The Chiral Center (C3): Substitution at C3 allows the scaffold to project vectors into specific sub-pockets, enabling kinetic selectivity between homologous enzymes.

DOT Visualization: Scaffold Interaction Map

The following diagram illustrates the core interaction points of the scaffold.

SAR_Map Core 3,4-dihydroquinoxalin-2(1H)-one Core Scaffold N1 N1 Position: Solubility & PK Modulation (e.g., Alkylation) Core->N1 C2 C2 Carbonyl: H-Bond Acceptor (Backbone Mimic) Core->C2 C3 C3 Position (sp3): Chirality & Selectivity (Vector projection) Core->C3 N4 N4 Amine: H-Bond Donor (Crucial for Kinase Hinge Binding) Core->N4 Benzo Benzo-Ring (C5-C8): Electronic Tuning & Pi-Pi Stacking Core->Benzo

Caption: Pharmacophore mapping of the 3,4-dihydroquinoxalin-2(1H)-one scaffold highlighting modifiable vectors for SAR optimization.

Part 2: Validated Synthetic Protocols

Reliable synthesis is the bedrock of medicinal chemistry. Below is a validated, scalable protocol for synthesizing 3-substituted-3,4-dihydroquinoxalin-2(1H)-ones.

The "Green" Catalyst-Free Protocol (PEG-400)

While traditional methods use refluxing ethanol with strong acids, modern "green" approaches utilizing polyethylene glycol (PEG-400) offer higher yields and easier workup by avoiding organic solvent extraction.

Reaction: o-Phenylenediamine + Ethyl


-bromoacetate 

3,4-dihydroquinoxalin-2(1H)-one[1]
Materials:
  • Substituted o-phenylenediamine (1.0 eq)

  • Ethyl bromoacetate or

    
    -bromoacid derivative (1.1 eq)
    
  • PEG-400 (Solvent/Catalyst)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
Step-by-Step Methodology:
  • Charge: In a 50 mL round-bottom flask, dissolve the diamine (e.g., 10 mmol) in 15 mL of PEG-400.

  • Addition: Add

    
     followed by the slow addition of ethyl bromoacetate at room temperature.
    
  • Cyclization: Stir the mixture at 40–60°C. Monitor via TLC (System: Hexane:EtOAc 7:3). The reaction typically completes in 30–60 minutes.

    • Expert Note: The PEG-400 acts as a phase transfer catalyst, stabilizing the transition state and accelerating nucleophilic attack.

  • Quench: Pour the reaction mixture into crushed ice (100 g) with vigorous stirring.

  • Isolation: The product will precipitate as a solid.[2] Filter under vacuum.[2]

  • Purification: Recrystallize from hot ethanol. Do not use column chromatography unless necessary, as the amide/amine functionality can streak on silica without triethylamine doping.

Mechanism & Workflow Visualization

Synthesis_Workflow Start Start: o-Phenylenediamine + Ethyl Bromoacetate Step1 Nucleophilic Attack (SN2) (Formation of secondary amine) Start->Step1 PEG-400, K2CO3 Step2 Intramolecular Cyclization (Amide bond formation) Step1->Step2 Heat (40-60°C) Quench Quench: Pour into Crushed Ice (PEG-400 solubilizes in water) Step2->Quench TLC Confirmation Isolate Isolation: Filtration & Recrystallization (Ethanol) Quench->Isolate Precipitation

Caption: Step-wise workflow for the PEG-400 mediated green synthesis of the scaffold.

Part 3: Therapeutic Applications & SAR

Oncology: Kinase Inhibition (VEGFR-2 & Tubulin)

Recent studies (2021-2022) have highlighted this scaffold as a potent inhibitor of VEGFR-2 and Tubulin polymerization.

  • VEGFR-2 Inhibition: The N1-substituted derivatives (specifically N-benzyl) fit into the hydrophobic back-pocket of the kinase.

  • Tubulin Polymerization: 6-sulfonamide derivatives of the tetrahydro-quinoline/quinoxaline class have shown dual activity.

Key Data Summary:

Compound CodeTargetSubstitution PatternIC50 (

M)
Reference
Cmpd 15 VEGFR-2N1-benzyl, C3-hydrazide1.09[Bioorg. Chem. 2021]
D13 Tubulin6-sulfonamide, N1-(4-OMe-benzyl)6.74[MDPI 2022]
Sorafenib VEGFR-2(Control)1.27-

SAR Insight: Bulky, lipophilic groups at N1 are essential for anticancer potency, likely due to hydrophobic interactions in the ATP binding cleft.

CNS: Glutamate Receptor Modulation

Historically, quinoxalinediones (CNQX, DNQX) are AMPA antagonists. The dihydro scaffold retains affinity but alters the binding mode, often acting as a glycine-site NMDA antagonist or modulator.

  • Mechanism: The N4-H and C2=O mimic the glycine zwitterion.

  • Selectivity: Substitution at the benzene ring (positions 5,6,7) determines selectivity between NMDA (NR2B subunits) and AMPA receptors.

Part 4: Advanced Functionalization (Expert Tips)

For researchers looking to expand a library, consider these advanced modifications:

  • C3-Spirocyclization: Reacting the diamine with cyclic ketones (e.g., cyclohexanone) instead of bromoacetate yields spiro-dihydroquinoxalinones. These restricted-conformation analogs often show improved metabolic stability.

  • N1-Alkylation vs. Acylation:

    • Alkylation (NaH/R-X): Increases lipophilicity and CNS penetration.

    • Acylation: Electron-withdrawing groups at N1 decrease the basicity of N4, potentially reducing off-target hERG inhibition.

References

  • Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 . Bioorganic Chemistry, 2021.[3]

  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors . Molecules (MDPI), 2022.

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives . European Journal of Chemistry, 2011.[4]

  • A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones . Mini Reviews in Medicinal Chemistry, 2018.

  • NMDA receptor antagonist . Wikipedia (General Overview of Mechanism).

Sources

Technical Guide: 7-Bromo-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 7-bromo-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline , focusing on its synthesis, structural characterization, and pharmacological relevance.

Structural Analysis, Synthesis, and Pharmacological Applications[1][2]

Executive Summary

The compound 7-bromo-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline (IUPAC: 7-bromo-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one) represents a privileged scaffold in medicinal chemistry.[1] Belonging to the quinoxalinone class, it serves as a critical intermediate in the development of glutamate receptor antagonists (AMPA/NMDA), kinase inhibitors, and potential anticancer agents. This guide details the precise regioselective synthesis, purification protocols, and spectroscopic validation required to isolate this specific isomer from its 6-bromo analogue.

Part 1: Structural Analysis & Nomenclature[3]
1.1 IUPAC & Stereochemistry

The molecule consists of a benzene ring fused to a pyrazine ring. The "1,2,3,4-tetrahydro" designation indicates saturation across the nitrogen-containing ring, differentiating it from the fully aromatic quinoxaline or the partially unsaturated 3,4-dihydro derivatives.

  • Core: Quinoxaline (Benzopyrazine).

  • Functional Group: Cyclic amide (Lactam) at position C2.

  • Substituents: Bromine at C7; Methyl group at C3.[2]

  • Chirality: Carbon C3 is a chiral center (

    
     hybridized). The synthesis typically yields a racemate (
    
    
    
    ), though enantioselective routes exist.

Tautomeric Consideration: While the lactam (2-oxo) form is thermodynamically favored in the solid state and polar solvents, the lactim (2-hydroxy) tautomer can participate in O-alkylation reactions.

FeatureSpecification
Molecular Formula

Molecular Weight 241.09 g/mol
H-Bond Donors 2 (N1-H, N4-H)
H-Bond Acceptors 1 (C=O)
LogP (Predicted) ~1.8 - 2.2
Part 2: Retrosynthetic Logic & Regioselectivity

The primary challenge in synthesizing 7-substituted quinoxalinones from 4-substituted-1,2-diaminobenzenes is regioselectivity .

2.1 The Isomer Problem

Condensing 4-bromo-1,2-diaminobenzene with pyruvic acid (or ethyl pyruvate) can yield two isomers:

  • 7-bromo isomer: Formed if the amino group para to the bromine attacks the ketone.

  • 6-bromo isomer: Formed if the amino group meta to the bromine attacks the ketone.

Mechanistic Insight: In 4-bromo-1,2-diaminobenzene, the bromine atom exerts an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M).

  • The amino group at position 2 (meta to Br) is generally more nucleophilic than the amino group at position 1 (para to Br) because the para position suffers from resonance delocalization interaction with the bromine.

  • However, under acidic conditions (Hinsberg reaction), the reaction is often thermodynamically controlled, leading to mixtures. High-fidelity protocols require a purification step or a regiodirected route.

2.2 Synthesis Pathway Diagram (DOT)

SynthesisPath SM1 4-Bromo-1,2-diaminobenzene Intermediate Imine Intermediate (Schiff Base) SM1->Intermediate Condensation (EtOH, Reflux) Reagent Ethyl Pyruvate Reagent->Intermediate Isomer6 6-Bromo isomer (Minor/Byproduct) Intermediate->Isomer6 Cyclization (Path B) Isomer7 7-Bromo-3-methyl- 3,4-dihydroquinoxalin-2(1H)-one (Major Target Precursor) Intermediate->Isomer7 Cyclization (Path A) Target TARGET: 7-Bromo-3-methyl-2-oxo- 1,2,3,4-tetrahydroquinoxaline Isomer7->Target Selective Reduction (NaBH4 or H2/Pd)

Caption: Synthesis pathway illustrating the divergent cyclization yielding 6- and 7-bromo isomers, followed by reduction to the tetrahydro target.

Part 3: Experimental Protocol

This protocol utilizes a two-step sequence: Condensation to the dihydro-scaffold followed by selective reduction to the tetrahydro-target. This method offers better purification opportunities than direct alkylation.

Step 1: Synthesis of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Objective: Construct the heterocyclic core.

  • Reagents:

    • 4-Bromo-1,2-diaminobenzene (10 mmol, 1.87 g)

    • Ethyl Pyruvate (11 mmol, 1.28 g)

    • Solvent: Absolute Ethanol (20 mL)

  • Procedure:

    • Dissolve the diamine in ethanol in a round-bottom flask.

    • Add ethyl pyruvate dropwise at room temperature.

    • Reflux the mixture for 2–4 hours. Monitor via TLC (50% EtOAc/Hexane).

    • Crucial Step (Isolation): Cool the mixture to 0°C. The precipitate formed is often a mixture.

    • Purification: Recrystallize from Ethanol/Acetic Acid. The 7-bromo isomer is typically less soluble and crystallizes out first (verify via NMR).

  • Yield: Expect 60–75%.

Step 2: Reduction to 7-Bromo-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline

Objective: Reduce the C3-N4 double bond to yield the chiral amine.

  • Reagents:

    • 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (from Step 1)

    • Sodium Borohydride (

      
      , 2.0 eq)
      
    • Solvent: Methanol or Ethanol

  • Procedure:

    • Suspend the dihydro-intermediate in Methanol.

    • Add

      
       in small portions at 0°C (exothermic).
      
    • Stir at room temperature for 1 hour. The yellow suspension should turn colorless or pale.

    • Quench with water and extract with Ethyl Acetate.

    • Dry over

      
       and concentrate.
      
  • Validation: The disappearance of the imine signal in NMR and the shift of the methyl group from a singlet (approx 2.4 ppm) to a doublet (approx 1.2 ppm) confirms reduction.

Part 4: Spectroscopic Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, compare analytical data against these expected values.

4.1 Proton NMR (

NMR, 400 MHz, DMSO-

)
PositionShift (

ppm)
MultiplicityIntegrationAssignment
N1-H 10.2 - 10.5Broad Singlet1HAmide NH
C5-H 6.8 - 6.9Doublet (J~8Hz)1HAromatic (Ortho to N)
C6-H 7.0 - 7.1dd (J~8, 2Hz)1HAromatic (Meta to Br)
C8-H 6.9 - 7.0Doublet (J~2Hz)1HAromatic (Ortho to Br)
N4-H 5.8 - 6.2Broad1HAmine NH
C3-H 3.8 - 4.0Multiplet (q)1HChiral Center
C3-Me 1.1 - 1.3Doublet3HMethyl Group

Note: If the methyl group appears as a singlet at ~2.4 ppm, reduction was incomplete (Dihydro form).

4.2 Mass Spectrometry[3]
  • ESI-MS (M+H): Two peaks of equal intensity at m/z 241 and 243 (characteristic

    
     and 
    
    
    
    isotope pattern).
Part 5: Pharmacological Utility[9]

The 7-bromo-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline scaffold is a pharmacophore with specific binding affinity for the glycine site of the NMDA receptor.

5.1 Mechanism of Action

Quinoxalin-2-ones act as competitive antagonists at the glutamate binding site of AMPA receptors and the glycine binding site of NMDA receptors. The 7-bromo substituent enhances lipophilicity and fits into hydrophobic pockets within the receptor binding domain, increasing potency compared to the unsubstituted analog.

5.2 Pharmacophore Mapping (DOT)

Pharmacophore Receptor_H_Bond Receptor: H-Bond Acceptor (Glu/Gly Site) Receptor_Hydrophobic Receptor: Hydrophobic Pocket Lactam_NH Lactam NH (Donor) Lactam_NH->Receptor_H_Bond H-Bonding Lactam_CO Lactam C=O (Acceptor) Lactam_CO->Receptor_H_Bond H-Bonding Bromine 7-Bromo (Lipophilic) Bromine->Receptor_Hydrophobic Van der Waals

Caption: Pharmacophore interaction map showing critical binding modes of the quinoxalinone core with glutamate receptors.

References
  • Standard Synthesis of Quinoxalinones: Ref: Cheeseman, G. W. H. (1955). Quinoxalines and related compounds.[1][4][5][6][7][8][9] Part I. Some 2-hydroxyquinoxalines. Journal of the Chemical Society, 1804-1808. Source:

  • Regioselectivity in Quinoxaline Synthesis: Ref: Mager, H. I. X., & Berends, W. (1959). Recueil des Travaux Chimiques des Pays-Bas. Recueil, 78, 5-16. (Classic text on isomer separation). Source:

  • NMDA/AMPA Antagonist Activity: Ref: Nikam, S. S., et al. (1999). Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN antagonists. Journal of Medicinal Chemistry, 42(12), 2266-2271. Source:

  • Reduction Protocols (Dihydro to Tetrahydro): Ref: Bugaut, X., et al. (2013). Enantioselective synthesis of tetrahydroquinoxalines. Chemistry – A European Journal, 19(33). Source:

Sources

Quinoxalinone Scaffolds in Kinase Inhibition: Synthetic Mastery and Structural Logic

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoxalin-2(1H)-one (quinoxalinone) scaffold represents a privileged pharmacophore in modern kinase inhibitor design. Structurally distinct from the ubiquitous quinazoline core (found in Gefitinib/Erlotinib), the quinoxalinone system offers unique tautomeric versatility and hydrogen-bonding vectors that exploit the ATP-binding hinge region of kinases. This guide dissects the chemical utility of quinoxalinone derivatives as high-value intermediates, detailing their synthesis, structural biology, and application in targeting serine/threonine and tyrosine kinases such as Pim-1 , GSK-3β , and ASK1 .

Structural Biology & Rationale: The Hinge Binder

The efficacy of quinoxalinone derivatives stems from their ability to mimic the adenine ring of ATP. However, unlike adenine, the quinoxalinone core possesses a tunable lactam-lactim tautomeric equilibrium, allowing it to adapt to specific hydrophobic and electrostatic environments within the kinase cleft.

The Binding Interface

Kinase inhibitors typically function by anchoring to the hinge region —the segment connecting the N-terminal and C-terminal lobes of the kinase domain.

  • H-Bond Donor: The N1-H of the lactam ring serves as a critical hydrogen bond donor to the backbone carbonyl of the hinge residues (e.g., Glu121 in Pim-1).

  • H-Bond Acceptor: The C2-carbonyl (or C3-nitrogen in the tautomeric form) acts as an acceptor for the backbone amide nitrogen.

  • Hydrophobic Contacts: Substituents at positions 6 and 7 project into the solvent-accessible region or the hydrophobic "gatekeeper" pocket, modulating selectivity.

Visualization: Hinge Interaction Logic

The following diagram illustrates the pharmacophoric mapping of a generic 3-substituted quinoxalinone against a kinase hinge region.

KinaseBinding Hinge Kinase Hinge Region (Backbone) Scaffold Quinoxalin-2(1H)-one Core Hinge->Scaffold H-Bond: C2=O (Acceptor) Scaffold->Hinge H-Bond: N1-H (Donor) Pocket Hydrophobic Pocket (Gatekeeper) Scaffold->Pocket Van der Waals (Pos 6/7 Substituents) Solvent Solvent Front (Solubility) Scaffold->Solvent Pos 3 Functionalization

Figure 1: Pharmacophoric interaction map showing the dual H-bond "handshake" between the quinoxalinone core and the kinase hinge region.

Synthetic Architectures: Accessing the Core

Reliable access to the quinoxalinone core is a prerequisite for SAR (Structure-Activity Relationship) exploration. Two primary strategies dominate: the classical condensation route for scaffold construction and the modern C-H activation route for late-stage diversification.

Route A: The Condensation "Workhorse"

This method involves the cyclocondensation of o-phenylenediamines with 1,2-dicarbonyl electrophiles. It is robust, scalable, and tolerates diverse electronic substitutions on the benzene ring.

Mechanism:

  • Nucleophilic Attack: The primary amine of the phenylenediamine attacks the more electrophilic ketone/aldehyde of the dicarbonyl.

  • Cyclization: The second amine attacks the remaining carbonyl (or ester), followed by dehydration (or alcohol elimination) to aromatize the system.

Route B: Direct C3-H Functionalization

For expanding libraries, C3-H functionalization allows researchers to install complex moieties (aryls, alkyls, amides) onto the pre-formed quinoxalinone core without de novo synthesis. This often employs visible-light photoredox catalysis or radical mechanisms.

Visualization: Synthetic Workflow

Synthesis Diam o-Phenylenediamine (Substituted) Condensation Cyclocondensation (Ethanol/Reflux or AcOH) Diam->Condensation Keto α-Keto Ester / Glyoxal Keto->Condensation Core Quinoxalin-2(1H)-one Intermediate Condensation->Core - H2O / ROH CH_Act C3-H Functionalization (Radical/Photoredox) Core->CH_Act + R-X / Catalyst Final Kinase Inhibitor Candidate (3-Substituted) CH_Act->Final

Figure 2: Modular synthetic pathway from raw materials to functionalized kinase inhibitor candidates.

Experimental Protocol: Synthesis of 3-Ethoxycarbonylquinoxalin-2(1H)-one

This protocol describes the synthesis of a versatile intermediate capable of evolving into Pim-1 or GSK-3β inhibitors. The ester group at C3 serves as a handle for further amidation or reduction.

Target Compound: Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate Reaction Type: Heterocyclic Condensation

Materials & Reagents
ReagentEquiv.RoleNote
o-Phenylenediamine1.0NucleophileFreshly recrystallized if dark
Diethyl ketomalonate1.1Electrophile1,2-dicarbonyl source
Ethanol (EtOH)SolventMediumAbsolute
Acetic Acid (AcOH)Cat.CatalystOptional, accelerates rate
Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (10.8 g, 100 mmol) in absolute ethanol (100 mL).

  • Addition: Add diethyl ketomalonate (19.1 g, 110 mmol) dropwise over 10 minutes at room temperature. Observe for initial color change (often darkens).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 78°C). Maintain reflux for 4–6 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The product typically appears as a fluorescent spot.

  • Cooling & Precipitation: Remove heat and allow the solution to cool to room temperature. The product often crystallizes spontaneously. If not, cool further in an ice bath (0–4°C) for 30 minutes.

  • Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted starting materials and oligomers.

  • Purification: Recrystallize the crude solid from hot ethanol or an EtOH/DMF mixture if high purity (>98%) is required for biological assays.

  • Characterization: Confirm identity via 1H NMR (DMSO-d6): Look for the broad singlet (NH) around 12.5 ppm and the characteristic aromatic pattern (7.0–8.0 ppm).

Safety Note: o-Phenylenediamine is toxic and a potential sensitizer. Handle in a fume hood.

Case Study: Targeting Pim-1 Kinase

Context: Pim-1 is a serine/threonine kinase overexpressed in hematological malignancies. Application: A study by Didakis et al. (and others in the field) demonstrated that 3-substituted quinoxalinones act as ATP-competitive inhibitors. Mechanism: The quinoxalinone core anchors to Glu121 (hinge). A salt bridge is often engineered by introducing a carboxylic acid or basic amine at position 3 or 6 to interact with Lys67 , a catalytic residue. Outcome: Optimized derivatives achieved IC50 values in the low nanomolar range (e.g., <30 nM), validating the scaffold's utility.

References

  • Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Source: Molecules (MDPI) URL:[Link]

  • Recent advances in the synthesis of quinoxalin-2(1H)-one derivatives through direct C3–H functionalization. Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link][1]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. (Comparative context for scaffold analysis) Source: Pharmaceuticals URL:[2][3][4][5][Link]

Sources

Technical Assessment: Solubility Profile & Handling of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of the solubility profile, handling, and experimental workflows for 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS: 49849-71-0).

The content is structured for research scientists and process chemists requiring high-fidelity protocols for drug discovery (e.g., kinase or BRD4 inhibitor development) and synthetic optimization.

Executive Summary & Chemical Identity

7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a bicyclic heterocyclic scaffold commonly utilized as an intermediate in the synthesis of bioactive molecules, particularly glutamate receptor antagonists and bromodomain (BRD4) inhibitors.

Its physicochemical behavior is dominated by two competing structural features:

  • Polar Head: The lactam (amide) and secondary amine (NH) at positions 1 and 4 provide hydrogen bond donor/acceptor sites, facilitating solubility in polar aprotic solvents.

  • Lipophilic Tail: The brominated benzene ring and the C3-methyl group increase lipophilicity (LogP), significantly reducing aqueous solubility while enhancing solubility in organic alcohols and sulfoxides.

Physicochemical Snapshot
PropertyValue / Description
CAS Number 49849-71-0
Molecular Formula C₉H₉BrN₂O
Molecular Weight 241.09 g/mol
Predicted LogP ~1.6 – 2.1 (Moderate Lipophilicity)
H-Bond Donors 2 (Amide NH, Amine NH)
H-Bond Acceptors 1 (Carbonyl Oxygen)
Physical State Solid (Pale yellow to brown crystalline powder)

Solubility Profile: DMSO vs. Methanol

The solubility behavior of this compound follows the "like dissolves like" principle, but with specific nuances critical for assay preparation and purification.

A. Dimethyl Sulfoxide (DMSO)

Solubility Status: High (Excellent)

  • Mechanism: DMSO is a dipolar aprotic solvent. It effectively disrupts the intermolecular hydrogen bonding between the amide/amine groups of the quinoxalinone crystal lattice without donating protons. The sulfoxide oxygen acts as a strong H-bond acceptor for the NH groups.

  • Application: DMSO is the gold standard for preparing high-concentration stock solutions (typically 10 mM to 100 mM) for biological screening (HTS) and NMR spectroscopy.

  • Expected Solubility Limit: >50 mg/mL (approx. >200 mM).

B. Methanol (MeOH)

Solubility Status: Moderate (Temperature Dependent)

  • Mechanism: Methanol is a protic solvent. While it can solvate the polar regions, the lipophilic bromo-aryl moiety limits solubility at room temperature compared to DMSO.

  • Application: Methanol is the preferred solvent for recrystallization and reaction workups. The compound typically exhibits a steep solubility curve in MeOH—low solubility at 25°C but high solubility at reflux (64.7°C).

  • Expected Solubility Limit: <10 mg/mL at 25°C; significantly higher at reflux.

Comparative Solubility Table
SolventSolubility RatingPrimary Use CaseHandling Note
DMSO High (>100 mM)Bioassay Stock, NMRHygroscopic; keep sealed.
Methanol ModerateRecrystallization, LC-MSGood for transfers; volatile.
Water Poor (<1 mM)Precipitation MediumUse as anti-solvent.
Ethanol ModerateGreen Chemistry alt. to MeOHLower solubility than MeOH.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution in DMSO

For biological assays (IC50 determination) or long-term storage.

Rationale: Accurate dosing relies on complete dissolution. Gravimetric preparation is superior to volumetric for viscous solvents like DMSO.

Reagents:

  • Compound (CAS 49849-71-0): >95% Purity.[1]

  • DMSO: Anhydrous, ≥99.9% (Sigma-Aldrich/Merck).

Workflow:

  • Weighing: Weigh approximately 24.11 mg of the compound into a tared 1.5 mL amber glass vial (protect from light). Record exact mass (

    
    ).
    
  • Calculation: Calculate the required volume of DMSO (

    
    ) to achieve 100 mM.
    
    
    
    
  • Dissolution: Add the calculated volume of DMSO.

  • Agitation: Vortex vigorously for 30–60 seconds.

    • Checkpoint: Inspect visually.[1][2] If particles persist, sonicate at 40 kHz for 5 minutes (bath temp < 30°C).

  • Storage: Flush headspace with Argon/Nitrogen, cap tightly, and store at -20°C.

Protocol B: Saturation Shake-Flask Method (Solubility Determination)

For establishing exact solubility limits in Methanol or process solvents.

Rationale: Visual estimation is subjective. This protocol uses HPLC/UV-Vis for empirical quantification.

Workflow:

  • Saturation: Add excess solid compound (~50 mg) to 1 mL of Methanol in a glass vial.

  • Equilibrium: Shake at 25°C (or target temp) for 24 hours at 300 rpm.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (nylon may bind the compound).

    • Critical Step: Discard the first 100 µL of filtrate to account for filter adsorption.

  • Quantification: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC-UV (254 nm). Compare peak area against a standard curve prepared from the DMSO stock.

Visualizing the Solubility & Purification Logic

The following diagram illustrates the decision-making process for handling this compound based on the solvent system.

SolubilityWorkflow Start Start: 7-Bromo-3-methyl- 3,4-dihydroquinoxalin-2(1H)-one DMSO_Check Goal: Biological Assay / NMR? Start->DMSO_Check MeOH_Check Goal: Purification / Synthesis? Start->MeOH_Check DMSO_Action Dissolve in Anhydrous DMSO (Target: 10-100 mM) DMSO_Check->DMSO_Action Yes Sonicate Sonicate 5 mins (Avoid Heat >40°C) DMSO_Action->Sonicate Store Store at -20°C (Amber Vial, Inert Gas) Sonicate->Store Reflux Heat in Methanol to Reflux (65°C) MeOH_Check->Reflux Yes Check_Clear Solution Clear? Reflux->Check_Clear Hot_Filter Hot Filtration (Remove insolubles) Check_Clear->Hot_Filter No (Turbid) Cool Cool Slowly to 4°C (Induce Crystallization) Check_Clear->Cool Yes Hot_Filter->Cool Isolate Filter & Wash with Cold MeOH Cool->Isolate

Caption: Decision matrix for solvent selection. Blue path denotes stock preparation; Red path denotes purification via recrystallization.

Stability & Safety Considerations (E-E-A-T)

Chemical Stability[4]
  • Oxidation: The 3,4-dihydroquinoxalin-2-one core contains a secondary amine that is susceptible to oxidation to the fully aromatic quinoxalin-2-one, especially in solution under light or air.

    • Mitigation: Always store DMSO stocks under inert gas (Argon/Nitrogen).

  • Light Sensitivity: Aryl bromides can undergo photodehalogenation over extended periods. Use amber glassware.

Safety Hazards[2][5][6][7]
  • GHS Classification: Warning.[3] Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.[3]

  • Handling: Wear nitrile gloves and safety glasses. Handle powder in a fume hood to avoid inhalation.

References

  • PubChem. (2025).[1][3] Compound Summary: 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 49849-71-0).[4] National Library of Medicine. Link

  • Shabaan, M., et al. (2011).[5] Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry, 2(3), 365-371.[5] (Contextual reference for solubility of dihydroquinoxalinone analogs). Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3,4-Dihydroquinoxalin-2(1H)-one derivatives. Merck KGaA. Link

  • Zhou, J., et al. (2016).[6] Design, synthesis and biological evaluation of dihydroquinoxalinone derivatives as BRD4 inhibitors. Bioorganic Chemistry. (Demonstrates DMSO usage for bioassays of this scaffold). Link

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol details a robust two-step, one-pot cyclocondensation reaction starting from commercially available 4-bromo-1,2-diaminobenzene and an α-halo acyl halide. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for accessing this important quinoxalinone derivative.

Introduction: The Significance of the Quinoxalinone Scaffold

Quinoxalines and their derivatives, particularly quinoxalin-2(1H)-ones, represent a privileged class of nitrogen-containing heterocyclic compounds.[1] Their molecular framework is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties.[2][3] The targeted molecule, 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one, incorporates a bromine atom, which serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, and a methyl group at the C3 position, which can influence stereochemistry and biological interactions.

The synthesis of quinoxalinones is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent.[4] The method presented here employs a classic and efficient strategy involving the acylation of the diamine followed by an intramolecular cyclization, providing a direct and high-yielding route to the desired product.

Reaction Scheme & Mechanism

The synthesis proceeds via a sequential acylation and intramolecular nucleophilic substitution reaction.

Overall Reaction:

Mechanistic Insights:

The reaction mechanism can be dissected into two primary stages, as detailed below. The choice of an appropriate base and solvent is critical for both steps to proceed efficiently.

  • Initial Acylation (Amide Formation): The reaction is initiated by the nucleophilic attack of one of the amino groups of 4-bromo-1,2-diaminobenzene on the electrophilic carbonyl carbon of 2-chloropropionyl chloride. The amino group at the 2-position is slightly more nucleophilic than the one at the 1-position due to the electron-withdrawing nature of the bromine atom at the 4-position, leading to a regioselective acylation. This step forms the key intermediate, N-(2-amino-5-bromophenyl)-2-chloropropanamide. A mild base, such as triethylamine (TEA), is used to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction forward.

  • Intramolecular Cyclization (Ring Closure): The second stage involves an intramolecular SN2 reaction. The remaining free amino group of the intermediate acts as a nucleophile, attacking the adjacent carbon atom bearing the chlorine atom. This nucleophilic attack results in the displacement of the chloride ion and the formation of the six-membered dihydropyrazinone ring, yielding the final product. This cyclization step is often promoted by heating and the continued presence of a base.

The following diagram illustrates the logical flow of the reaction mechanism.

G Start Starting Materials (4-bromo-1,2-diaminobenzene + 2-chloropropionyl chloride) Intermediate Acylated Intermediate (N-(2-amino-5-bromophenyl)- 2-chloropropanamide) Start->Intermediate Step 1: Nucleophilic Acylation (Base as HCl scavenger) Product Final Product (7-Bromo-3-methyl-3,4- dihydroquinoxalin-2(1H)-one) Intermediate->Product Step 2: Intramolecular Cyclization (SN2) (Heat promotes ring closure)

Sources

Protocol for C-3 Functionalization of 7-bromo-3,4-dihydroquinoxalin-2(1H)-one: An Application Note for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed protocols and expert insights for the C-3 functionalization of 7-bromo-3,4-dihydroquinoxalin-2(1H)-one, a key scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutic agents. The quinoxalin-2-one core is a privileged structure found in numerous biologically active compounds, and the ability to selectively modify its C-3 position is crucial for generating diverse chemical libraries for screening and lead optimization.

The methodologies outlined herein are grounded in established C-H functionalization strategies for quinoxalin-2-ones, with special considerations for the electronic influence of the bromine substituent at the 7-position.[1][2][3] While the electron-withdrawing nature of the bromine atom may modulate the reactivity of the C-3 position, the general principles of radical and transition-metal-catalyzed reactions are expected to be applicable.

Overview of C-3 Functionalization Strategies

The direct functionalization of the C-3 C-H bond of the quinoxalin-2-one scaffold represents an atom-economical and efficient approach to introduce molecular complexity.[2] Traditional methods often involve multi-step sequences starting from pre-functionalized precursors.[4] In contrast, modern synthetic methods focus on direct C-H activation, which can be broadly categorized into:

  • Radical-mediated reactions: These methods involve the generation of a radical species that adds to the C-3 position of the quinoxalin-2-one. This can be achieved through photoredox catalysis, chemical oxidants, or thermal initiation.[5]

  • Transition metal-catalyzed cross-coupling reactions: Palladium, copper, and other transition metals can catalyze the formation of C-C and C-heteroatom bonds at the C-3 position.[6][7]

This guide will focus on providing protocols for key C-3 functionalizations, including alkylation and arylation, which are fundamental transformations in drug discovery programs.

General Experimental Workflow

The successful C-3 functionalization of 7-bromo-3,4-dihydroquinoxalin-2(1H)-one requires careful attention to reaction setup, monitoring, and product purification. The following diagram illustrates a typical experimental workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Weigh Starting Materials: - 7-bromo-3,4-dihydroquinoxalin-2(1H)-one - Reagents (e.g., alkyl/aryl source) - Catalyst/Initiator - Base/Additives solvent Add Anhydrous Solvent start->solvent atmosphere Establish Inert Atmosphere (e.g., N2 or Ar) solvent->atmosphere reagents Add Reagents to Reaction Vessel atmosphere->reagents conditions Set Reaction Conditions: - Temperature - Stirring - Light Source (for photochemical reactions) reagents->conditions monitoring Monitor Reaction Progress (TLC, LC-MS) conditions->monitoring quench Quench Reaction monitoring->quench extract Aqueous Work-up & Extraction with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4, MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Purified Product (NMR, MS, HRMS) purify->characterize

Caption: General experimental workflow for C-3 functionalization.

Protocol 1: C-3 Alkylation via Radical Decarboxylation

This protocol adapts a visible-light-induced decarboxylative alkylation method, which offers a mild and efficient route to 3-alkylated quinoxalin-2-ones.[8] Phenyliodine(III) dicarboxylates serve as convenient sources of alkyl radicals under visible light irradiation.

Rationale

The reaction proceeds through the photochemical generation of an alkyl radical from the corresponding carboxylic acid derivative. This radical then adds to the electron-deficient C-3 position of the quinoxalin-2-one. The presence of the electron-withdrawing 7-bromo substituent is anticipated to enhance the electrophilicity of the C-3 position, potentially favoring the radical addition.

Materials and Reagents
ReagentCAS NumberSupplierNotes
7-bromo-3,4-dihydroquinoxalin-2(1H)-one1016878-52-6VariousSynthesize or purchase commercially.[9]
Phenyliodine(III) diacetate (PIDA)3240-34-4Sigma-AldrichExample of a radical precursor source.
Aliphatic Carboxylic AcidVariesVariousThe source of the alkyl group.
Acetonitrile (MeCN), anhydrous75-05-8Acros OrganicsUse a dry, degassed solvent.
Blue LEDs (450-460 nm)N/AVariousLight source for photo-initiation.
Step-by-Step Protocol
  • To a 10 mL oven-dried Schlenk tube, add 7-bromo-3,4-dihydroquinoxalin-2(1H)-one (0.1 mmol, 1.0 equiv.), the desired aliphatic carboxylic acid (0.2 mmol, 2.0 equiv.), and phenyliodine(III) diacetate (0.15 mmol, 1.5 equiv.).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous acetonitrile (2.0 mL) via syringe.

  • Stir the reaction mixture at room temperature, positioned approximately 5 cm from a blue LED light source.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: C-3 Arylation using Arylboronic Acids

This protocol describes a metal- and photocatalyst-free C-3 arylation of quinoxalin-2(1H)-ones through the formation of an electron donor-acceptor (EDA) complex.[5] This method is advantageous due to its mild conditions and avoidance of transition metal catalysts.

Rationale

The reaction is proposed to proceed via the formation of an EDA complex between the quinoxalin-2-one (donor) and the arylboronic acid (acceptor), facilitated by an acid additive.[5] Photoactivation of this complex initiates a radical cascade leading to the C-3 arylated product. The 7-bromo substituent may influence the energy levels of the quinoxalin-2-one's molecular orbitals, which could affect the efficiency of EDA complex formation and subsequent photochemical steps.

Materials and Reagents
ReagentCAS NumberSupplierNotes
7-bromo-3,4-dihydroquinoxalin-2(1H)-one1016878-52-6VariousSynthesize or purchase commercially.[9]
Arylboronic AcidVariesCombi-BlocksA wide range of derivatives are available.
p-Toluenesulfonic acid (p-TsOH)104-15-4TCI ChemicalsAcid additive.
1,4-Dioxane, anhydrous123-91-1Fisher ScientificUse a dry, degassed solvent.
Violet LEDs (390-400 nm)N/AVariousLight source for photo-initiation.
Step-by-Step Protocol
  • In a 10 mL oven-dried reaction tube, combine 7-bromo-3,4-dihydroquinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv.), the desired arylboronic acid (0.4 mmol, 2.0 equiv.), and p-toluenesulfonic acid (0.04 mmol, 0.2 equiv.).

  • Add anhydrous 1,4-dioxane (2.0 mL).

  • Seal the tube and stir the mixture under an air atmosphere at room temperature.

  • Irradiate the reaction mixture with violet LEDs.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, dilute the reaction mixture with ethyl acetate (10 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate mixture).

  • Obtain the ¹H NMR, ¹³C NMR, and HRMS data for the purified product to confirm its structure.

Mechanistic Considerations for 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

The introduction of new functionalities at the C-3 position of the quinoxalin-2-one core generally proceeds through a radical mechanism. The following diagram outlines the key steps for a generic C-3 functionalization.

G start Radical Precursor (R-X) initiation Initiation (Light, Oxidant, etc.) start->initiation Energy Input radical Functional Radical (R•) initiation->radical addition Radical Addition radical->addition quinoxalinone 7-Bromo-3,4-dihydro- quinoxalin-2(1H)-one quinoxalinone->addition intermediate Radical Intermediate addition->intermediate oxidation Oxidation intermediate->oxidation product C-3 Functionalized Product oxidation->product

Caption: Generalized radical mechanism for C-3 functionalization.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low or no conversion of starting material - Inefficient radical generation- Deactivation by the 7-bromo group- Insufficient light intensity- Increase the amount of radical initiator/oxidant.- Screen different solvents.- Use a more powerful light source or move it closer to the reaction vessel.
Formation of multiple byproducts - Radical side reactions- Instability of the product under reaction conditions- Lower the reaction temperature.- Reduce the reaction time.- Screen different radical precursors that may offer higher selectivity.
Difficulty in product purification - Similar polarity of product and starting material or byproducts- Optimize the eluent system for column chromatography.- Consider preparative TLC or HPLC for challenging separations.

Conclusion

The protocols detailed in this application note provide a solid foundation for the C-3 functionalization of 7-bromo-3,4-dihydroquinoxalin-2(1H)-one. These methods, leveraging modern synthetic strategies, offer efficient and versatile pathways to novel derivatives for drug discovery and development. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets and available resources. The insights into the reaction mechanisms and potential challenges are intended to facilitate a rational approach to the synthesis of these valuable heterocyclic compounds.

References

  • ResearchGate. (n.d.). Strategies for the C3‐arylations of quinoxalinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for C3 functionalization of quinoxalinones with alkyl halides. Retrieved from [Link]

  • Pedro, J. R., & Vila, C. (2020). C-3 Functionalization of quinoxalin-2-ones and dihydroquinoxalin-2-ones. IntechOpen.
  • Organic & Biomolecular Chemistry. (n.d.). Metal- and photocatalyst-free C3–H functionalization of quinoxalin-2(1H)-ones enabled by electron donor–acceptor complex photoactivation. Royal Society of Chemistry. Retrieved from [Link]

  • Bouchet, P., & Elguero, J. (2010). SYNTHESIS, REACTIVITY AND BIOLOGICAL ACTIVITY OF QUINOXALIN-2-ONE DERIVATIVES. Studia Universitatis "Vasile Goldis" Arad, Seria Stiintele Vietii, 20(1), 67-84.
  • Farmaco. (1999). Synthesis of 3,6,7-substituted-quinoxalin-2-ones for evaluation of antimicrobial and anticancer activity. Part 2. 54(3), 161-168.
  • Frontiers in Chemistry. (2020). The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents. Retrieved from [Link]

  • Yan, G., & Wu, X. (2021). Recent advances in the synthesis of quinoxalin-2(1h)-one derivatives through direct c3–h functionalization. Chinese Journal of Organic Chemistry, 41(1), 1-1.
  • MDPI. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Retrieved from [Link]

  • California State University, Sacramento. (n.d.). An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one and 1H-quinoxalin-2-one derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoxalinone pharmaceutical molecules and C3–H functionalization of quinoxalin‐2(1H)‐ones. Retrieved from [Link]

  • New Journal of Chemistry. (2021). Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones: Recent advances and sanguine future. 45(37), 17351-17374.
  • PubMed. (2025). Palladium-Catalyzed Synthesis of Quinolinyl Lactones via Double C(sp3)-H Functionalization. Retrieved from [Link]

  • ChemRxiv. (n.d.). Visible Light-Induced EDA-Mediated C-3 Coupling of Quinoxalin-2(1H)-ones with Unactivated Aryl. Retrieved from [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. (2025). Retrieved from [Link]

  • ACS Publications. (2023). Carbonylative Synthesis of Fused Quinoxalinones via Palladium-Catalyzed Cascade Cyclization of 2-Heteroaryl Iodobenzene and NaN3. Organic Letters. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Visible-light induced decarboxylative alkylation of quinoxalin-2(1H)-ones at the C3-position. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Transition Metal-Free Direct C-3 Arylation of Quinoxalin-2(1H)-ones with Arylamines under Mild Conditions. Retrieved from [Link]

  • PubMed Central. (n.d.). Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones and Quinolines. Retrieved from [Link]

  • Frontiers in Chemistry. (2021). Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones in the Presence of Alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Retrieved from [Link]

  • PubMed. (2024). Self-Catalyzed, Visible-Light-Induced Selective C3-H Aroylation of Quinoxalin-2(1 H)-ones with Arylaldehydes by Air as an Oxidant. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). View of Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the direct functionalization of quinoxalin-2(1H)-ones. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Retrieved from [Link]

  • ACS Publications. (2024). Visible Light-Induced Radical Cascade Functionalization of Quinoxalin-2(1H)-ones: Three-Component 1,2-Di(hetero)arylation Approach with Styrenes and Thianthrenium Salts. Organic Letters. Retrieved from [Link]

  • PubMed. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Retrieved from [Link]

  • Al-Nahrain Journal of Science. (2025). Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their. Retrieved from [Link]

  • J-GLOBAL. (n.d.). Practical synthesis of 3,3-substituted dihydroquinoxalin-2-ones from aryl 1,2-diamines using the Bargellini reaction. Retrieved from [Link]

  • MDPI. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Retrieved from [Link]

Sources

High-Efficiency Microwave-Assisted Synthesis of Dihydroquinoxalin-2(1H)-ones: Protocols for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dihydroquinoxalin-2(1H)-one scaffold is a privileged pharmacophore in drug discovery, exhibiting potent antimicrobial, anticancer (kinase inhibition), and neuroprotective properties. Conventional thermal synthesis of this scaffold often suffers from prolonged reaction times (4–12 hours), harsh solvents (DMF, DMSO), and cumbersome workups.

This guide details a microwave-assisted (MW) protocol that reduces reaction times to minutes while significantly improving yield and purity. By leveraging the specific dielectric heating mechanisms of microwave irradiation, researchers can achieve rapid cyclization of o-phenylenediamines with


-halo esters or 

-keto acids, bypassing the thermal lag associated with conductive heating.

Scientific Foundation & Mechanism

The Microwave Advantage: Dielectric Heating

Unlike conventional heating, which relies on convection and conduction from the vessel wall, microwave irradiation (2.45 GHz) heats the reaction mixture directly through two primary mechanisms:[1]

  • Dipolar Polarization: Polar molecules (solvents or reagents) align with the oscillating electric field.[1] The molecular friction generated by this realignment creates rapid, volumetric heat.[2]

  • Ionic Conduction: Dissolved ions oscillate in the electromagnetic field, generating heat through collision.

For the synthesis of dihydroquinoxalin-2(1H)-ones, the transition state for the cyclization step is highly polar. Microwave irradiation stabilizes this transition state (specific microwave effect) and provides the activation energy required for the nucleophilic attack more efficiently than thermal heating.

Reaction Mechanism

The synthesis typically proceeds via a two-step sequence in a single pot:

  • N-Alkylation: The primary amine of the o-phenylenediamine performs an

    
     attack on the 
    
    
    
    -halo ester.
  • Intramolecular Cyclization: The secondary amine attacks the ester carbonyl, releasing alcohol and forming the lactam ring.

Note on Selectivity: Microwave irradiation favors the cyclization step (intramolecular amidation) over intermolecular polymerization due to the rapid attainment of the activation energy required for ring closure (entropy cost).

Experimental Protocols

Protocol A: Green Synthesis in Aqueous Media (Catalyst-Free)

Best for: Environmental sustainability, scale-up, and simple substrates.

Reagents:

  • Substituted o-phenylenediamine (1.0 equiv)

  • Ethyl bromoacetate or Ethyl chloroacetate (1.1 equiv)

  • Solvent: Deionized Water (Green solvent)

  • Base: None (or mild base like

    
     if substrate is acid-sensitive)
    

Workflow:

  • Preparation: In a 10 mL microwave-transparent vial (Pyrex/Quartz), suspend o-phenylenediamine (1 mmol) and ethyl bromoacetate (1.1 mmol) in 3 mL of water.

  • Irradiation: Cap the vial and place it in a single-mode microwave reactor.

  • Parameters:

    • Temperature: 100°C

    • Power: Dynamic (Max 150W)

    • Hold Time: 10–15 minutes

    • Stirring: High

  • Workup: Cool the reaction to room temperature. The product typically precipitates out of the aqueous phase due to the "hydrophobic effect" during reaction.

  • Purification: Filter the solid, wash with cold water (2 x 5 mL) and hexane (1 x 5 mL). Recrystallize from ethanol if necessary.

Validation: Yields typically range from 85–95%. Purity >95% by HPLC.

Protocol B: Solvent-Free Solid-Supported Synthesis

Best for: Acid-labile substrates and rapid library generation.

Reagents:

  • Substituted o-phenylenediamine (1.0 equiv)

  • 
    -Halo acid/ester (1.0 equiv)
    
  • Solid Support: Basic Alumina or Montmorillonite K-10 clay

Workflow:

  • Adsorption: Dissolve reactants in a minimum amount of volatile solvent (

    
    ). Add the solid support (2g per mmol reactant). Evaporate solvent under vacuum to adsorb reactants onto the surface.
    
  • Irradiation: Place the dry powder in an open vessel (or loosely capped) inside the microwave.

  • Parameters:

    • Power: Constant 300W (Pulse mode: 30s ON, 10s OFF to prevent charring)

    • Total Time: 3–5 minutes

  • Workup: Extract the product by washing the solid support with hot ethanol or ethyl acetate. Filter to remove the support.

  • Purification: Evaporate solvent.

Data Analysis & Comparison

The following table summarizes the efficiency gains of MW protocols compared to conventional reflux methods for the synthesis of 3,4-dihydroquinoxalin-2(1H)-one.

ParameterConventional Reflux (Ethanol)Microwave Method (Water)Improvement Factor
Reaction Time 4 – 8 Hours10 – 15 Minutes24x – 32x Faster
Yield 65 – 75%88 – 96%+20% Yield
Solvent Usage High (Organic)Low (Aqueous/None)Green Compliance
Energy Profile High (Continuous heating)Low (Targeted heating)Energy Efficient
Side Products Oxidized quinoxalinonesMinimalHigh Selectivity

Visualizations

Reaction Mechanism & Workflow

The following diagram illustrates the mechanistic pathway and the critical decision points in the synthesis.

G cluster_conv Conventional Route (Thermal) Start o-Phenylenediamine + Ethyl Bromoacetate MW MW Irradiation (100°C, 10 min) Start->MW Mix in Water Thermal Reflux (8 Hours) Start->Thermal Slow Inter Intermediate: N-Alkylated Species Cyclization Cyclization (Intramolecular Amidation) Inter->Cyclization Dipolar Stabilization Product 3,4-Dihydroquinoxalin-2(1H)-one Cyclization->Product -EtOH MW->Inter Fast Heating Thermal->Inter

Caption: Mechanistic pathway comparing the rapid microwave-assisted route (solid lines) vs. conventional thermal reflux (dotted lines).

Protocol Selection Decision Tree

Choose the optimal method based on your substrate properties.

DecisionTree Start Select Protocol Solubility Is substrate water soluble? Start->Solubility AcidSens Is substrate acid sensitive? Solubility->AcidSens Yes MethodA Protocol A: Aqueous/Green Solubility->MethodA No (Hydrophobic Effect) MethodB Protocol B: Solid Support (Alumina) AcidSens->MethodB Yes MethodC Protocol C: Organic Solvent (EtOH/AcOH) AcidSens->MethodC No

Caption: Decision matrix for selecting the appropriate microwave synthesis protocol based on substrate solubility and stability.

Troubleshooting & Optimization

  • Incomplete Cyclization: If the intermediate (mono-alkylated amine) persists, increase the reaction temperature to 120°C or add a catalytic amount of acetic acid to protonate the ester carbonyl, making it more electrophilic.

  • Oxidation: If the fully aromatic quinoxalin-2(1H)-one is observed (dehydrogenation), ensure the reaction vessel is sealed and flushed with nitrogen. The microwave field can sometimes accelerate oxidative dehydrogenation in the presence of air.

  • Vessel Failure: Use only dedicated microwave vials (borosilicate glass or quartz). Do not use standard laboratory glassware with ground glass joints, as they may fuse or break under pressure.

References

  • Microwave-Assisted Synthesis of Quinoxaline Derivatives. Journal of Scientific Research. (2018).

  • An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one. California State University Thesis. (2016).

  • Microwave-Assisted Multicomponent Synthesis of Dihydroquinoxalinones on Soluble Polymer Support. ACS Combinatorial Science. (2015).[3]

  • Microwave-Assisted Solvent-Dependent Reaction: Chemoselective Synthesis of Quinoxalin-2(1H)-ones. ACS Combinatorial Science. (2011).

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI Processes. (2025).

Sources

Application Notes and Protocols for the Utilization of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one as a Key Intermediate in the Synthesis of Potent FGFR1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic use of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one as a pivotal intermediate in the synthesis of selective Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. We will delve into the scientific rationale, detailed synthetic protocols, characterization methodologies, and biological evaluation of compounds derived from this versatile scaffold. This document is designed to not only provide step-by-step instructions but also to offer insights into the underlying chemical principles and biological context, thereby empowering researchers to accelerate their drug discovery programs targeting FGFR1-driven malignancies.

Introduction: The Therapeutic Imperative of Targeting FGFR1

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4), plays a crucial role in a multitude of physiological processes, including cell proliferation, differentiation, migration, and angiogenesis.[1] Dysregulation of the FGFR signaling pathway, particularly through gene amplification, mutations, or translocations of FGFR1, is a significant driver in the pathogenesis of various cancers, including breast, lung, and bladder carcinomas.[2] This aberrant signaling leads to constitutive activation of downstream pathways such as RAS-MAPK and PI3K-AKT, promoting uncontrolled tumor growth and survival.[3] Consequently, FGFR1 has emerged as a high-value molecular target for anticancer drug discovery.

The quinoxalinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an excellent starting point for inhibitor design.[3] The strategic placement of a bromine atom at the 7-position of the 3-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold provides a versatile chemical handle for introducing diverse functionalities through modern cross-coupling reactions, enabling the exploration of the chemical space required for potent and selective FGFR1 inhibition.

Physicochemical Properties and Characterization of the Intermediate

A thorough understanding of the starting material is paramount for successful and reproducible synthesis.

Table 1: Physicochemical Properties of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

PropertyValueSource
CAS Number 49849-71-0[4]
Molecular Formula C₉H₉BrN₂O[4]
Molecular Weight 241.09 g/mol [4]
Appearance Off-white to pale yellow solid---
Solubility Soluble in DMSO, DMF, and hot ethanolGeneral chemical knowledge
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure and purity of the intermediate. While experimental spectra should be acquired for each batch, the following are predicted chemical shifts based on the structure.

¹H NMR (400 MHz, DMSO-d₆):

  • δ 10.5-10.7 (s, 1H, NH): The amide proton, typically broad.

  • δ 7.2-7.4 (m, 2H, Ar-H): Aromatic protons on the benzene ring.

  • δ 6.8-7.0 (d, 1H, Ar-H): Aromatic proton on the benzene ring.

  • δ 4.0-4.2 (q, 1H, CH): Methine proton at the 3-position.

  • δ 3.4-3.6 (s, 1H, NH): Amine proton, may exchange with D₂O.

  • δ 1.2-1.4 (d, 3H, CH₃): Methyl protons at the 3-position.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 165-167 (C=O): Amide carbonyl carbon.

  • δ 140-142 (Ar-C): Aromatic carbon attached to nitrogen.

  • δ 130-132 (Ar-C): Aromatic carbons.

  • δ 120-125 (Ar-C): Aromatic carbons.

  • δ 115-118 (Ar-C-Br): Aromatic carbon attached to bromine.

  • δ 50-52 (CH): Methine carbon at the 3-position.

  • δ 15-17 (CH₃): Methyl carbon.

Note: These are predicted values and may vary slightly from experimental data.[1][5]

Synthetic Strategy: Elaboration of the Quinoxalinone Core

The bromine atom at the 7-position of the dihydroquinoxalinone core is the key to diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are the methods of choice for creating C-C and C-N bonds, respectively. These reactions are well-established for their broad substrate scope and functional group tolerance.[6]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a robust method for installing a variety of aryl and heteroaryl moieties at the 7-position.[2] This allows for the exploration of interactions with the solvent-exposed region of the FGFR1 ATP-binding pocket, which can significantly impact inhibitor potency and selectivity.

Suzuki_Coupling start 7-Bromo-3-methyl-3,4- dihydroquinoxalin-2(1H)-one product 7-Aryl/Heteroaryl-3-methyl-3,4- dihydroquinoxalin-2(1H)-one (FGFR1 Inhibitor Precursor) start->product Suzuki-Miyaura Coupling boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product solvent Solvent (e.g., Dioxane/H₂O, Toluene) solvent->product

Caption: Synthetic workflow for Suzuki-Miyaura coupling.

Protocol 3.1: Representative Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one with a generic arylboronic acid. Optimization of the catalyst, base, and solvent may be necessary for specific substrates.

Materials:

  • 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 7-aryl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one derivative.

Biological Evaluation of Synthesized FGFR1 Inhibitors

Once the target compounds are synthesized and purified, their biological activity against FGFR1 must be determined. This typically involves a multi-tiered approach, starting with biochemical assays to assess direct enzyme inhibition, followed by cell-based assays to evaluate cellular potency and mechanism of action.

FGFR1 Kinase Inhibition: Biochemical Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of the isolated FGFR1 kinase domain.

This classic assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate peptide.

Materials:

  • Recombinant human FGFR1 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, substrate, and test compound.

  • Initiate the reaction by adding the FGFR1 enzyme.

  • Add [γ-³³P]ATP to start the phosphorylation reaction and incubate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

This homogeneous assay format is amenable to high-throughput screening and measures the differential sensitivity of a phosphorylated and non-phosphorylated peptide to proteolytic cleavage.[3]

Materials:

  • FGFR1 kinase

  • Z'-Lyte™ Tyr 6 Peptide Substrate

  • ATP

  • Development Reagent

  • Stop Reagent

  • Test compounds in DMSO

  • 384-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the kinase, peptide substrate, and test compound to the wells of a 384-well plate.

  • Initiate the reaction by adding ATP and incubate at room temperature.

  • Add the Development Reagent and incubate to allow for proteolytic cleavage.

  • Add the Stop Reagent.

  • Read the plate on a fluorescence reader and calculate the emission ratio to determine the extent of phosphorylation.

  • Determine the IC₅₀ values from the dose-response curves.

Cellular Assays for FGFR1 Inhibition

Cell-based assays are crucial for determining a compound's efficacy in a more physiologically relevant context, assessing its ability to cross cell membranes and inhibit FGFR1 signaling within the cell.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR1 FGFR1 FRS2 FRS2 FGFR1->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription FGF FGF Ligand FGF->FGFR1 Binds Inhibitor Quinoxalinone-based FGFR1 Inhibitor Inhibitor->FGFR1 Inhibits

Caption: Simplified FGFR1 signaling pathway and point of inhibition.

This assay determines the effect of the synthesized compounds on the growth of cancer cell lines that are dependent on FGFR1 signaling.[7]

Materials:

  • FGFR1-dependent cancer cell line (e.g., MDA-MB-134, SUM-52PE)

  • Cell culture medium and supplements

  • Test compounds

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add the cell viability reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Calculate the percent inhibition of cell proliferation and determine the GI₅₀ (50% growth inhibition) or IC₅₀ value.

This technique is used to confirm that the observed anti-proliferative effects are due to the inhibition of the FGFR1 signaling pathway.

Materials:

  • FGFR1-dependent cell line

  • Test compounds

  • Lysis buffer

  • Primary antibodies (e.g., anti-p-FGFR1, anti-p-ERK, anti-p-AKT, and total protein controls)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat cells with the test compounds for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total FGFR1, ERK, and AKT.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the extent of inhibition of FGFR1 signaling.

Conclusion and Future Perspectives

7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one represents a highly valuable and versatile starting material for the synthesis of novel FGFR1 inhibitors. The strategic use of palladium-catalyzed cross-coupling reactions allows for the rapid generation of diverse chemical libraries based on the privileged quinoxalinone scaffold. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of these compounds. By combining rational drug design with efficient synthetic methodologies and rigorous biological testing, researchers can leverage this key intermediate to develop the next generation of targeted therapies for FGFR1-driven cancers.

References

  • Goyal, L., et al. (2019). A Phase 2 Study of Infigratinib (BGJ398) in Patients With Chemo-Refractory Advanced or Metastatic Cholangiocarcinoma With FGFR2 Fusions or Rearrangements. Journal of Clinical Oncology, 37(15_suppl), 4016-4016.
  • Pal, S. K., et al. (2018). Erdafitinib in Locally Advanced or Metastatic Urothelial Carcinoma. New England Journal of Medicine, 378(21), 1965-1974.
  • Loriot, Y., et al. (2019). Erdafitinib in Locally Advanced or Metastatic Urothelial Carcinoma. New England Journal of Medicine, 381(4), 338-348.
  • Hoffman Fine Chemicals. (n.d.). 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one. Retrieved from [Link]

  • Liao, H., et al. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Drug Design, Development and Therapy, 10, 1695–1708.
  • Trudel, S., et al. (2005). CHIR-258, a novel, multitargeted tyrosine kinase inhibitor for the potential treatment of t(4;14) multiple myeloma. Blood, 105(7), 2941–2948.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Tan, L., et al. (2014). Development of the first irreversible inhibitors of the fibroblast growth factor receptor family. Proceedings of the National Academy of Sciences, 111(49), E5267–E5275.
  • Turner, N., & Grose, R. (2010). Fibroblast growth factor signalling: from development to cancer.
  • Andre, F., et al. (2013). A phase Ib study of dovitinib (TKI258) and everolimus in patients with advanced solid tumors. Annals of Oncology, 24(7), 1927–1933.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]

  • Wesche, J., Haglund, K., & Haugsten, E. M. (2011). Fibroblast growth factors and their receptors in cancer. Biochemical Journal, 437(2), 199–213.
  • Al-Obeidi, F. A., & Lam, K. S. (2000). Development of inhibitors for protein tyrosine kinases. Oncogene, 19(49), 5690–5701.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • ACS Publications. (2025). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 7-Bromohept-3-ene.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid.
  • Magnetic Resonance in Chemistry. (2005). 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives. Magnetic Resonance in Chemistry, 43(7), 557-562.

Sources

Preparation of quinoxalinone-based antibacterial agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Evaluation of Quinoxalinone-Based Antibacterials

Executive Summary & Scientific Rationale

The Challenge: Antimicrobial resistance (AMR) has rendered many traditional antibiotics ineffective. The quinoxalin-2(1H)-one scaffold—a "privileged structure" in medicinal chemistry—offers a robust platform for developing next-generation DNA gyrase inhibitors. Unlike simple quinoxalines, the lactam moiety in quinoxalinones provides specific hydrogen-bonding donors/acceptors critical for binding to the ATP-binding pocket of bacterial topoisomerases.

The Solution: This guide details a high-fidelity workflow for the synthesis of C3-functionalized quinoxalin-2(1H)-ones. We prioritize a Green Chemistry approach (water-mediated or catalyst-free) for the core scaffold construction, followed by C-H functionalization for library diversification. This is coupled with a CLSI-compliant biological evaluation protocol to ensure data reproducibility.

Mechanism of Action: The Target

Quinoxalinone derivatives primarily target DNA Gyrase (Topoisomerase II) and Topoisomerase IV in bacteria.

  • Primary Mechanism: The molecule intercalates into the DNA-enzyme complex.

  • The "Poison" Effect: It stabilizes the cleaved DNA-gyrase complex, preventing the religation of the DNA strands.[1][2] This leads to the accumulation of double-strand breaks, triggering the SOS response and ultimate cell death.

  • Selectivity: The scaffold targets the GyrB subunit (ATP-binding domain), distinct from the fluoroquinolone target (GyrA), offering a potential route to bypass fluoroquinolone resistance.

GyraseInhibition Gyrase Bacterial DNA Gyrase (GyrA2GyrB2) Complex Cleavable Complex (Transient) Gyrase->Complex Binds DNA DNA Supercoiled DNA DNA->Complex Complex->Gyrase Religation (Normal) Stabilized Stabilized Cleavage Complex Complex->Stabilized Quinoxalinone Quinoxalinone Inhibitor Quinoxalinone->Stabilized Intercalation DSB Double-Strand DNA Breaks Stabilized->DSB Religation Blocked Death Bacterial Cell Death DSB->Death SOS Response Failure

Figure 1: Mechanism of Action. The quinoxalinone agent transforms the transient enzyme-DNA complex into a lethal cellular toxin by blocking DNA religation.[2]

Synthetic Protocols

We recommend a divergent synthetic strategy: Step 1 creates the core scaffold using eco-friendly conditions, and Step 2 introduces diversity via C3-H functionalization.

Protocol A: Green Synthesis of the Core Scaffold

Rationale: Traditional methods use high-boiling toxic solvents (DMSO, DMF). This protocol uses water or ethanol, improving the safety profile and simplifying purification.

Materials:

  • Substituted o-phenylenediamine (1.0 equiv)[3]

  • Glyoxalic acid or Ethyl Pyruvate (1.2 equiv)

  • Solvent: Water or Ethanol[4]

  • Catalyst: None (or 10 mol% Sulfamic acid for slower substrates)

Step-by-Step Procedure:

  • Charge: In a 50 mL round-bottom flask, dissolve 5.0 mmol of the o-phenylenediamine derivative in 15 mL of water (or ethanol).

  • Addition: Add 6.0 mmol of glyoxalic acid (for C3-H) or ethyl pyruvate (for C3-Methyl) dropwise at room temperature.

  • Reaction: Stir vigorously.

    • Option A (Room Temp): Stir for 2-4 hours. (Best for electron-rich diamines).

    • Option B (Reflux): Heat to 80°C for 1 hour. (Required for electron-deficient diamines).

  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The diamine spot will disappear, and a fluorescent blue/green spot (the quinoxalinone) will appear.

  • Work-up:

    • The product typically precipitates out of the water/ethanol.

    • Filter the solid under vacuum.

    • Wash with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from hot ethanol if purity is <95% by HPLC.

Protocol B: C3-H Functionalization (Late-Stage Diversification)

Rationale: To improve lipophilicity and binding affinity, we functionalize the C3 position using a radical pathway.

Materials:

  • Quinoxalin-2(1H)-one (from Protocol A)[5]

  • Aldehyde or Alkyl/Aryl source[6]

  • Oxidant: TBHP (tert-Butyl hydroperoxide) or Selectfluor

  • Solvent: Acetonitrile[5][7]

Procedure:

  • Dissolve 0.5 mmol quinoxalinone in 3 mL Acetonitrile.

  • Add 1.5 equiv of the coupling partner (e.g., benzaldehyde).

  • Add 2.0 equiv of TBHP (70% in water).

  • Heat to 80°C in a sealed tube for 6–12 hours.

  • Purification: Flash column chromatography is usually required here (Gradient: 0-5% Methanol in DCM).

SynthesisWorkflow Raw o-Phenylenediamine Cyclization Cyclization (Water, RT or 80°C) Raw->Cyclization Reagent Keto Ester / Glyoxalic Acid Reagent->Cyclization Core Quinoxalinone Core (Solid Precipitate) Cyclization->Core Filtration Func C3-H Functionalization (Radical Coupling) Core->Func + R-CHO / TBHP Final Final Antibacterial Agent Func->Final Purification

Figure 2: Divergent Synthetic Workflow. The modular approach allows for the rapid generation of derivative libraries from a single core scaffold.

Biological Evaluation: MIC Determination

Standard: Clinical and Laboratory Standards Institute (CLSI) M07 Guidelines. Assay Type: Broth Microdilution.[8][9][10]

Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[11] Critical: Do not use unadjusted broth; Ca2+ and Mg2+ levels affect uptake.

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Controls: Ciprofloxacin or Norfloxacin (Positive), DMSO (Vehicle Negative).

Protocol:

  • Stock Preparation: Dissolve the quinoxalinone in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in CAMHB in a 96-well plate. Final test range: 64 µg/mL to 0.125 µg/mL. Note: Final DMSO concentration must be <1% to avoid toxicity.

  • Inoculum:

    • Prepare a direct colony suspension in saline to match a 0.5 McFarland Standard (approx.

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB.

  • Inoculation: Add 50 µL of the diluted inoculum to 50 µL of the drug solution in the wells. Final bacterial density:

    
     CFU/mL.
    
  • Incubation: 35°C ± 2°C for 16–20 hours in ambient air.

  • Readout: The MIC is the lowest concentration with no visible growth (no turbidity).

Data Reporting Template:

Compound IDR1 (N-Subst)R2 (C3-Subst)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)
QX-01 HH>64>64
QX-02 HMethyl3264
QX-05 Ethyl4-Cl-Phenyl2.0 16
Cipro --0.250.015

Expert Troubleshooting & Tips

  • Solubility Issues: Quinoxalinones are often insoluble in water. If precipitation occurs during the MIC assay, the results are invalid. Fix: Use a modified cyclodextrin buffer or ensure the DMSO stock is fully solubilized before dilution.

  • Regioselectivity: In Protocol A, if using unsymmetrical diamines, you will get a mixture of regioisomers (6-substituted vs. 7-substituted). Fix: These are often separable by column chromatography, but it is more efficient to use symmetrical diamines for initial SAR screening.

  • False Positives: Compounds that are colored (yellow/orange) can interfere with optical density readings. Fix: Use Resazurin dye (Alamar Blue) for a colorimetric viability endpoint instead of visual turbidity.

References

  • Luo, Z., et al. (2024).[4] "A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles." RSC Advances. Link

  • Ajani, O. O., et al. (2025).[5] "Green synthesis of quinoxaline and substituted quinoxalines." ResearchGate.[12][13] Link

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. Link

  • Aldred, K. J., et al. (2014). "Mechanism of quinolone action and resistance." Biochemistry. Link

  • Organic Chemistry Portal. "Synthesis of quinoxalinones." Organic Chemistry Portal. Link

Sources

Precision Functionalization of 7-bromo-3,4-dihydroquinoxalin-2(1H)-one via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., VEGFR, PDGFR), glutamate receptor antagonists, and antiviral agents. The introduction of amine functionalities at the C-7 position via Buchwald-Hartwig (B-H) amination offers a modular pathway to diversify this core.

However, the 7-bromo-3,4-dihydroquinoxalin-2(1H)-one substrate presents a specific chemoselective challenge: Competitive Nucleophilicity. The molecule contains two endogenous nitrogen species:

  • N1-H (Lactam): Acidic (

    
    ), prone to deprotonation and metal coordination.
    
  • N4-H (Secondary Aniline): Nucleophilic. In a standard B-H reaction, the N4-H can compete with the external amine coupling partner, leading to oligomerization or homocoupling.

This guide provides two distinct protocols:

  • Protocol A (Direct Coupling): For highly nucleophilic external amines (e.g., morpholine, pyrrolidine) where kinetic favorability outweighs N4 interference.

  • Protocol B (Protected Route): The "Gold Standard" for complex or less nucleophilic amines, utilizing N4-protection to ensure high yield and purity.

Mechanistic Insight & Catalyst Selection

To achieve C-N coupling at the C-7 bromide while suppressing N4-arylation, ligand selection is paramount. We utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) which facilitate the oxidative addition of the electron-rich bromide and promote reductive elimination.

Ligand Selection Matrix
  • BrettPhos / tBuBrettPhos: Best for primary amines and amides. The bulky nature prevents coordination of the substrate's N1-lactam to the Pd center.

  • RuPhos: Ideal for secondary amines and sterically hindered coupling partners.

  • XPhos: Excellent general-purpose ligand, particularly for weaker bases.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the catalytic cycle optimized for C-7 functionalization.

BuchwaldHartwig Start 7-bromo-3,4-dihydroquinoxalin-2(1H)-one OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Pd(0) Pd0 Pd(0)/Ligand Active Species Pd0->OxAdd BaseStep Base Activation (NaOtBu / LHMDS) OxAdd->BaseStep ProdTarget Target: 7-Amino Derivative BaseStep->ProdTarget Pathway A: External Amine (Preferred with BrettPhos) ProdSide Side Product: Oligomer / Homocoupling BaseStep->ProdSide Pathway B: Internal N4 (Avoided via Protection) ExtAmine External Amine (Target Nucleophile) ExtAmine->BaseStep IntAmine Internal N4-H (Competing Nucleophile) IntAmine->BaseStep ProdTarget->Pd0 Reductive Elimination

Figure 1: Catalytic cycle highlighting the chemoselectivity divergence point at the Base Activation step.[1]

Experimental Protocols

Protocol A: Direct Coupling (Unprotected)

Recommended only for secondary cyclic amines (e.g., Morpholine, Piperidine).

Reagents:

  • Substrate: 7-bromo-3,4-dihydroquinoxalin-2(1H)-one (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: BrettPhos Pd G4 (1.0 – 3.0 mol%)

    • Note: G4 precatalysts ensure accurate Pd:L stoichiometry and rapid activation.

  • Base: NaOtBu (2.0 equiv) or LiHMDS (2.2 equiv)

    • Why LiHMDS? Soluble base, milder pKa effect in THF, reduces lactam deprotonation issues.

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

Procedure:

  • Inert Setup: Charge a reaction vial equipped with a magnetic stir bar. Evacuate and backfill with Argon (3x).

  • Solids Addition: Under Argon counterflow, add the aryl bromide (1.0 equiv), BrettPhos Pd G4 (0.02 equiv), and NaOtBu (2.0 equiv).

  • Liquids Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to bromide) followed by the amine (1.2 equiv).

  • Reaction: Seal the vial. Heat to 90°C for 4–16 hours.

    • Monitoring: Check LCMS at 2h. Look for consumption of bromide (M+H: ~227/229) and appearance of product.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts. Concentrate filtrate.[2]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: The "Gold Standard" (Protected Route)

Recommended for primary amines, anilines, or valuable coupling partners.

Phase 1: N4-Protection (Boc Strategy)

  • Dissolve 7-bromo-3,4-dihydroquinoxalin-2(1H)-one in THF.

  • Add

    
     (1.1 equiv) and DMAP (0.1 equiv). Stir at RT for 4h.
    
  • Result: The N4-Boc group sterically shields the internal amine and electronically deactivates it, forcing the Pd-catalyst to react exclusively with the external amine.

Phase 2: B-H Amination

  • Catalyst: RuPhos Pd G4 (for secondary amines) or tBuBrettPhos Pd G4 (for primary amines).

  • Base:

    
     (2.5 equiv).
    
    • Why Cesium? Weaker base than alkoxides, compatible with Boc groups, minimizes protecting group migration or cleavage.

  • Solvent: Toluene or Dioxane at 100°C.

Phase 3: Global Deprotection

  • Treat the coupled intermediate with 4M HCl in Dioxane or TFA/DCM (1:4) at RT for 1h.

  • Neutralize and isolate the free 7-amino-3,4-dihydroquinoxalin-2(1H)-one.

Optimization & Troubleshooting Data

The following table summarizes screening results for the coupling of 7-bromo-3,4-dihydroquinoxalin-2(1H)-one with Morpholine (Standard Test Substrate).

EntryCatalyst System (2 mol%)Base (2 equiv)SolventTemp (°C)Conv. (%)Yield (%)Notes
1Pd(OAc)2 + BINAPNaOtBuToluene1004520Significant homocoupling observed.
2Pd2(dba)3 + XPhosNaOtBuToluene1008562Good conversion, minor dehalogenation.
3BrettPhos Pd G4 NaOtBu Dioxane 90 >98 91 Optimal Conditions. Clean profile.
4BrettPhos Pd G4Cs2CO3Dioxane1006055Reaction too slow with weak base.
5Pd(dppf)Cl2K3PO4DMF1203010High temp caused decomposition.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by N1-Lactam or oxidation.Switch to G3/G4 Precatalysts to bypass Pd(II) reduction step. Ensure strict inert atmosphere.
Dehalogenation (Product = H)

-Hydride elimination from amine or solvent.
Switch solvent to t-Amyl Alcohol . Lower temp to 80°C.
Homocoupling (Dimer) N4-H competing with external amine.Use Protocol B (Protection). Increase equivalents of external amine (to 2.0 equiv).
Black Precipitate Pd catalyst decomposition ("Pd Black").Ligand dissociation. Add 1-2% extra free ligand (e.g., BrettPhos) to stabilize the active species.

References

  • Maitland, J. A., et al. "A General Method for the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society, 1994.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Paul, F., et al. "Palladium-catalyzed coupling reactions of (hetero)aryl chlorides with amines." Journal of the American Chemical Society, 1994.

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.

Disclaimer: This protocol involves the use of transition metal catalysts and air-sensitive reagents.[3][4] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

One-pot synthesis of 3-methyl-3,4-dihydroquinoxalin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the One-Pot Synthesis of 3-methyl-3,4-dihydroquinoxalin-2(1H)-ones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the efficient one-pot synthesis of 3-methyl-3,4-dihydroquinoxalin-2(1H)-one, a key heterocyclic scaffold in medicinal chemistry. The quinoxalinone core is prevalent in numerous biologically active compounds, exhibiting properties ranging from anticancer to antimicrobial.[1][2][3] The presented protocol focuses on the direct condensation of o-phenylenediamine with sodium pyruvate, a method noted for its operational simplicity, atom economy, and accessibility. This guide delves into the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, provides characterization data, and discusses process optimization and troubleshooting. By explaining the causality behind experimental choices, this document aims to equip researchers with the expertise to not only replicate the synthesis but also to adapt and troubleshoot it for their specific research needs.

Introduction and Significance

Quinoxalin-2(1H)-ones and their dihydro derivatives are privileged nitrogen-containing heterocyclic structures that form the core of many pharmacologically active agents.[1] Molecules incorporating this scaffold have demonstrated a wide spectrum of biological activities, including potential as anticancer, anti-HIV, and antimicrobial agents.[2][4] Specifically, the 3-methyl substituted variant serves as a crucial building block for further functionalization in drug discovery programs, such as in the development of VEGFR-2 inhibitors.[2]

Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. The method detailed herein, the acid-catalyzed condensation of an arylamine with an α-keto acid, represents one of the most powerful and straightforward strategies for accessing the 3-methyl-3,4-dihydroquinoxalin-2(1H)-one core.[2][4]

Reaction Principle and Mechanism

The synthesis proceeds via a tandem condensation and intramolecular cyclization reaction. The process is typically catalyzed by an acid, which facilitates both key steps of the transformation.

Step 1: Imine Formation The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine onto the ketone carbonyl of pyruvate. Following proton transfer and dehydration, an imine intermediate is formed.

Step 2: Intramolecular Cyclization (Lactamization) The second, free amino group then performs an intramolecular nucleophilic attack on the ester/acid carbonyl carbon of the pyruvate moiety. This cyclization step forms a six-membered heterocyclic ring.

Step 3: Tautomerization The resulting intermediate readily tautomerizes to yield the more stable amide structure of the final 3-methyl-3,4-dihydroquinoxalin-2(1H)-one product.

The overall transformation is a classic example of a condensation-cyclization cascade, providing direct access to the desired heterocyclic system.

Reaction_Mechanism cluster_reactants Reactants OPD o-Phenylenediamine Imine Imine Intermediate OPD->Imine Condensation (-H2O) Pyruvate Sodium Pyruvate (or Pyruvic Acid) Pyruvate->Imine H_plus H+ Cyclized Cyclized Intermediate Imine->Cyclized Intramolecular Cyclization Product 3-methyl-3,4-dihydro- quinoxalin-2(1H)-one Cyclized->Product Tautomerization

Caption: Proposed mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 3-methylquinoxalin-2(1H)-one as reported in the literature, which exists in equilibrium with its tautomeric form, 3-methyl-3,4-dihydroquinoxalin-2(1H)-one.[2]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplier/GradeNotes
o-PhenylenediamineC₆H₈N₂108.1410 mmol (1.08 g)ACS Reagent GradeCan discolor on storage; use freshly sourced or purified material.
Sodium PyruvateC₃H₃NaO₃110.0411 mmol (1.21 g)≥99%
Glacial Acetic AcidCH₃COOH60.0520 mLACS Reagent GradeServes as both solvent and catalyst.
EthanolC₂H₅OH46.07As neededReagent GradeFor washing/recrystallization.
Deionized WaterH₂O18.02As neededFor work-up.
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Synthesis Workflow

Experimental_Workflow start Start: Assemble Glassware charge Charge Flask: o-Phenylenediamine, Sodium Pyruvate, Acetic Acid start->charge reflux Heat to Reflux (approx. 118°C) for 4-6 hours charge->reflux monitor Monitor Reaction (TLC, e.g., 3:1 Hex:EtOAc) reflux->monitor cool Cool to Room Temp. Then chill in ice bath monitor->cool precipitate Pour into Ice-Cold Water (approx. 100 mL) cool->precipitate filter Filter Precipitate (Büchner Funnel) precipitate->filter wash Wash Solid with Cold Water & Cold Ethanol filter->wash dry Dry Product (Vacuum oven, <60°C) wash->dry characterize Characterize Product (NMR, IR, MS, MP) dry->characterize finish End: Pure Product characterize->finish

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.08 g, 10 mmol) and sodium pyruvate (1.21 g, 11 mmol).

  • Solvent/Catalyst Addition: Add glacial acetic acid (20 mL) to the flask. The acetic acid acts as the solvent and provides the necessary acidic environment to catalyze the reaction.

  • Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approximately 118 °C) with vigorous stirring.

  • Reaction Monitoring: Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting o-phenylenediamine spot has been consumed.

  • Work-up and Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A precipitate should form immediately.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol to remove residual acetic acid and impurities.

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight. The expected product is a solid.

Characterization and Data Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

AnalysisExpected Results
Appearance Yellowish or off-white solid
Melting Point Literature values vary; typically >230 °C
¹H NMR (DMSO-d₆, 400 MHz) δ/ppm: Signals for aromatic protons (approx. 7.0-7.6 ppm), NH protons (broad singlets, exchangeable with D₂O, approx. 9.5 and 12.2 ppm), and a methyl group singlet (approx. 2.2-2.4 ppm).[5]
¹³C NMR (DMSO-d₆, 101 MHz) δ/ppm: Signals for aromatic carbons, a methyl carbon, and two carbonyl/imine carbons (C=O and C=N) in the range of 150-160 ppm.[3]
IR Spectroscopy (KBr, cm⁻¹) ν: Characteristic peaks for N-H stretching (approx. 3200-3400 cm⁻¹), C=O stretching (amide, approx. 1670-1680 cm⁻¹), and C=N stretching (approx. 1620 cm⁻¹).[5]
Mass Spectrometry ESI-MS: Expected m/z for [M+H]⁺ corresponding to the molecular weight of the product (C₉H₈N₂O, M.W. = 160.17).

Process Optimization and Troubleshooting

The success of this one-pot synthesis relies on controlling key parameters. The choice of solvent, catalyst, and reaction temperature can influence both the reaction rate and the formation of byproducts.[6]

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Extend reflux time and monitor via TLC. Ensure the temperature is sufficient for reflux.
Product loss during work-up.Ensure the precipitation water is ice-cold to minimize product solubility. Use minimal cold solvent for washing.
Impure Product Unreacted starting materials.Confirm reaction completion via TLC. Consider recrystallization from ethanol or an ethanol/water mixture for further purification.
Formation of side products (e.g., oxidized quinoxalinone).The absence of a strong external oxidizing agent minimizes this. However, if oxidation is observed, performing the reaction under an inert atmosphere (N₂ or Ar) may help.[6]
Regioselectivity Issues (With substituted o-phenylenediamines) Formation of regioisomers.The reaction of unsymmetrically substituted diamines can lead to a mixture of products. The regioselectivity can be influenced by the electronic nature of the substituent and the reaction conditions (e.g., additives like p-TsOH).[7] For specific regioisomers, a more complex, selective methodology may be required.[7]

Safety Precautions

  • o-Phenylenediamine: Is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform all manipulations in a well-ventilated fume hood.

  • Glacial Acetic Acid: Is corrosive and causes severe skin burns and eye damage. Handle with care in a fume hood.

  • General Precautions: The reflux procedure should be conducted with appropriate care to avoid thermal burns.

Conclusion

The one-pot synthesis of 3-methyl-3,4-dihydroquinoxalin-2(1H)-one from o-phenylenediamine and sodium pyruvate is a robust, efficient, and highly valuable method for academic and industrial researchers. Its operational simplicity makes it an excellent choice for producing this key heterocyclic intermediate on a laboratory scale. By understanding the core mechanism and key experimental parameters outlined in this guide, scientists can reliably synthesize this scaffold for applications in drug discovery and materials science.

References

  • Shabaan, M., Taher, A. T., & Osman, E. O. (2011). Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry. [Link]

  • Heravi, M. M., et al. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC. [Link]

  • Ren, Z. G., et al. (2018). One-pot aqueous-phase synthesis of quinoxalines through oxidative cyclization of deoxybenzoins with 1, 2-phenylenediamines catalyzed by a zwitterionic Cu(II)/calix[4]arene complex. Inorganic Chemistry Communications. [Link]

  • Gandeepan, P., et al. (2024). Light Driven Acid and Base Controlled Selective Synthesis of 3,4-Dihydroquinoxalinones and Quinoxalinones via Cascade Cyclization of Aryl Diazoacetates With o-Phenylenediamines. Chemistry – An Asian Journal. [Link]

  • Yang, Q., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules. [Link]

  • Shabaan, M., Taher, A. T., & Osman, E. O. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. European Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. [Link]

  • Tao, Y., et al. (2025). Electrosynthesis of Quinoxalines via Intermolecular Cyclization/Dehydrogenation of Ketones with o-Phenylenediamines. Synlett. [Link]

  • El-Naggar, M., et al. (2022). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of the Iranian Chemical Society. [Link]

  • Wang, F., et al. (2017). One-Pot Synthesis of Quinoxalinones via Tandem Nitrosation/Cyclization of N-Aryl Cyanoacetamides. The Journal of Organic Chemistry. [Link]

  • Ali, T. E., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. [Link]

  • Todd, J. (2017). An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one and 1H-quinoxalin-2-one derivatives. Sacramento State Scholars. [Link]

  • Ammar, Y. A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of the Chinese Chemical Society. [Link]

  • Reddy, C. S., et al. (2012). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica. [Link]

  • Kumar, V., et al. (2017). Iron‐ or Zinc‐Mediated Synthetic Approach to Enantiopure Dihydroquinoxalinones. Advanced Synthesis & Catalysis. [Link]

  • Kristoffersen, T., & Hansen, J. H. (2017). 3,4-Dihydroquinoxalin-2-ones: recent advances in synthesis and bioactivities. Chemistry of Heterocyclic Compounds. [Link]

  • Niu, K., et al. (2021). Redox-Triggered Switchable Synthesis of 3,4-Dihydroquinolin-2(1 H)-one Derivatives via Hydride Transfer/ N-Dealkylation/ N-Acylation. Organic Letters. [Link]

  • Gazvoda, M., et al. (2017). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. Beilstein Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Separating 6-bromo and 7-bromo Quinoxalinone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of 6-bromo and 7-bromo quinoxalinone isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet challenging task of isolating these closely related regioisomers. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your purification strategy.

Troubleshooting Guide: From Co-elution to Pure Isomers

This section addresses specific experimental issues in a question-and-answer format, providing both immediate solutions and long-term preventative strategies.

Q1: Why am I seeing poor resolution or complete co-elution of my 6-bromo and 7-bromo quinoxalinone isomers?

This is the most frequent challenge and typically stems from insufficient selectivity in the chromatographic system. The two isomers have very similar physicochemical properties, but their separation is achievable by exploiting subtle differences in their polarity.[1][2]

  • Underlying Cause: The primary difference between the 6-bromo and 7-bromo isomers is the position of the bromine atom on the benzene ring. This positional change results in a slight difference in the molecule's overall dipole moment. The 7-bromo isomer generally exhibits a slightly higher polarity due to the bromine's electron-withdrawing effect being positioned meta to the heterocyclic nitrogen, influencing its interaction with the polar stationary phase. The separation relies on amplifying this small polarity difference.

  • Immediate Solutions:

    • Optimize the Mobile Phase: This is your most powerful tool. If your isomers are co-eluting, your solvent system is likely too polar, moving both compounds through the column too quickly and without sufficient interaction with the stationary phase.[3]

      • Action: Decrease the polarity of your eluent. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane.

      • Pro-Tip: Develop your solvent system using Thin-Layer Chromatography (TLC) first. The ideal TLC solvent system should provide good separation with the lower-eluting spot having a Retention Factor (Rf) of ~0.2-0.3.

    • Switch to a Gradient Elution: An isocratic (single solvent composition) elution may not be selective enough. A shallow gradient can significantly enhance resolution.

      • Action: Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of the more polar solvent. A slow, shallow gradient is more effective for closely-eluting isomers than a steep one.

    • Increase the Column Length/Decrease Diameter: A longer and narrower column increases the number of theoretical plates, providing more opportunities for the isomers to separate. While repacking a new column is time-consuming, it is a reliable solution for difficult separations.

Q2: My isomers are separating, but the collected fractions are impure due to broad, overlapping peaks (band broadening). What can I do?

Band broadening reduces the efficiency of the separation, causing what should be sharp peaks to become wide, diffuse bands that are difficult to resolve.

  • Underlying Causes & Solutions:

    • Improper Column Packing: Air bubbles, cracks, or channels in the stationary phase create alternative pathways for the solvent, leading to uneven flow and band broadening.[3]

      • Solution: Pack the column using the slurry method to ensure a homogenous, tightly packed bed. Gently tap the column while packing to dislodge air bubbles.

    • Column Overloading: Applying too much sample for the given column size saturates the stationary phase at the point of injection, causing the band to spread out as it travels down the column.

      • Solution: As a rule of thumb, the sample load should be 1-5% of the weight of the stationary phase. For difficult separations, aim for the lower end of this range (~1%).

    • Sample Application: Applying the sample in a large volume of strong (polar) solvent will cause it to spread out before it even begins to separate.

      • Solution: Dissolve the sample in a minimal amount of the initial, low-polarity mobile phase.[4] For better results, use the "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel, which is then carefully added to the top of the column.[5]

Q3: I have a very low yield of my purified isomers after chromatography. Where did my product go?

Low recovery is frustrating and can be caused by several factors, from irreversible adsorption to mechanical loss during collection.

  • Underlying Causes & Solutions:

    • Irreversible Adsorption: Quinoxalinone's heterocyclic structure can sometimes interact very strongly with the acidic sites on silica gel, leading to product loss.

      • Solution: Deactivate the silica gel slightly by adding 0.5-1% triethylamine (NEt₃) to the mobile phase. This neutralizes the most acidic sites, preventing strong, irreversible binding without drastically altering the overall polarity.

    • Fractions Collected Too Broadly: If your fraction volumes are too large, you may be mixing the tail of one isomer's peak with the front of the other's.

      • Solution: Collect smaller fractions, especially during the elution of the compounds of interest. Analyze every few fractions by TLC to precisely map the elution profile before combining them.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for separating 6-bromo and 7-bromo quinoxalinone?

For preparative scale purification, standard flash-grade silica gel (40-63 µm) is the most common and cost-effective choice.[6] Its slightly acidic nature and high surface area provide the necessary polarity for separation.[3] While more specialized phases exist for High-Performance Liquid Chromatography (HPLC), such as Phenyl or Pentafluorophenyl (PFP) columns which use π-π interactions to separate aromatic positional isomers, silica gel remains the workhorse for standard laboratory column chromatography.[1][7]

Q2: How should I select and optimize the mobile phase?

The key is to find a solvent system that provides differential migration. This is best achieved through preliminary TLC analysis.

  • Spot a small amount of your isomeric mixture on a TLC plate.

  • Develop the plate in a test solvent system. Start with a non-polar system like 9:1 Hexane:Ethyl Acetate.

  • Visualize the spots under UV light.

  • Adjust the polarity.

    • If the spots haven't moved from the baseline (Rf ≈ 0), increase the polarity (e.g., 7:3 Hexane:EtOAc).

    • If the spots run to the top of the plate (Rf ≈ 1), decrease the polarity.

  • Aim for an optimal Rf. The ideal system will show two distinct spots with the lower spot having an Rf value between 0.2 and 0.3. This ensures the compounds will migrate through the column at a reasonable rate, allowing for separation.

Mobile Phase System (Hexane:Ethyl Acetate) Polarity Expected TLC Result for Isomers Suitability for Column Chromatography
95:5Very LowRf values close to 0.1. Minimal movement.Good starting point for a gradient elution.
80:20Medium-LowRf values between 0.2-0.4. Good separation.Potentially ideal. This is often a good starting point.
50:50Medium-HighRf values > 0.6. Poor separation.Too polar. Isomers will elute too quickly.
Q3: Which isomer is expected to elute first from the column?

In normal-phase chromatography with a polar stationary phase like silica gel, the less polar compound elutes first .[3] The 6-bromo quinoxalinone is generally considered to be slightly less polar than the 7-bromo isomer. Therefore, you should expect the 6-bromo quinoxalinone to elute from the column first, followed by the 7-bromo quinoxalinone. This should be confirmed by analytical methods such as NMR on the separated fractions.

Q4: How can I be certain which fraction contains which isomer?

While elution order can be predicted, it must always be confirmed experimentally. After separating the compounds and removing the solvent, you must characterize the purified fractions. The most definitive methods are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly powerful. The coupling patterns and chemical shifts of the aromatic protons on the quinoxalinone ring system will be distinct for the 6-bromo and 7-bromo isomers, allowing for unambiguous identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While both isomers have the same mass, their retention times on an analytical HPLC column will differ.[8] This can be used to confirm the purity of each isolated fraction.

Experimental Protocols & Visualizations

Protocol 1: Standard Column Chromatography for Isomer Separation

This protocol outlines a standard procedure for separating a 500 mg mixture of 6-bromo and 7-bromo quinoxalinone.

  • Column Preparation:

    • Select a glass column with a diameter of approximately 2-3 cm.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a 1 cm layer of sand.

    • Prepare a slurry of silica gel (approx. 25-30 g) in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column, tapping gently to pack the bed and remove air bubbles. Open the stopcock to drain some solvent, but never let the top of the silica bed run dry .

    • Add another 1 cm layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading Method):

    • Dissolve the 500 mg isomeric mixture in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add ~1-2 g of silica gel to this solution.

    • Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase (95:5 Hexane:EtOAc).

    • Collect fractions (e.g., 10-15 mL per fraction) from the start.

    • Monitor the elution by spotting every second or third fraction on a TLC plate.

    • After the first isomer has completely eluted, you can increase the polarity of the mobile phase (e.g., to 80:20 Hexane:EtOAc) to speed up the elution of the second, more polar isomer.

  • Analysis:

    • Develop the TLC plates to identify which fractions contain your compounds.

    • Combine the pure fractions of the first isomer and the pure fractions of the second isomer into separate flasks.

    • Remove the solvent via rotary evaporation to yield the purified isomers.

    • Confirm identity and purity using NMR or LC-MS.

Visual Workflow for Isomer Separation

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Find optimal solvent system) pack 2. Pack Column (Silica gel slurry) tlc->pack load 3. Dry Load Sample (Pre-adsorb on silica) pack->load elute_1 4. Elute with Low Polarity Solvent (e.g., 95:5 Hexane:EtOAc) load->elute_1 collect_1 5. Collect Fractions (Monitor by TLC) elute_1->collect_1 elute_2 6. Increase Polarity (Optional) (e.g., 80:20 Hexane:EtOAc) collect_1->elute_2 collect_2 7. Collect Remaining Fractions elute_2->collect_2 combine 8. Combine Pure Fractions (Based on TLC) collect_2->combine evap 9. Evaporate Solvent combine->evap char 10. Characterize Isomers (NMR, LC-MS) evap->char iso1 Pure 6-Bromo Isomer iso2 Pure 7-Bromo Isomer

Caption: Workflow for separating quinoxalinone isomers.

Troubleshooting Decision Tree: Poor Resolution

G start Problem: Poor Resolution / Co-elution q_rf Are Rf values on TLC < 0.5 and separated? start->q_rf a_rf_no No: Solvent is too polar. Action: Decrease eluent polarity. (Increase Hexane %) q_rf->a_rf_no No a_rf_yes Yes: TLC separation is good. q_rf->a_rf_yes Yes q_loading Was sample load < 2% of silica weight? a_rf_yes->q_loading a_loading_no No: Column is overloaded. Action: Reduce sample amount or use a larger column. q_loading->a_loading_no No a_loading_yes Yes: Loading is appropriate. q_loading->a_loading_yes Yes q_packing Was column packed carefully as a slurry? a_loading_yes->q_packing a_packing_no No: Poor packing. Action: Repack column, ensuring no air bubbles/channels. q_packing->a_packing_no No end_node Consider a shallower gradient or longer column. q_packing->end_node Yes

Sources

Preventing oxidation of 3,4-dihydroquinoxalin-2(1H)-one to quinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing oxidation of 3,4-dihydroquinoxalin-2(1H)-one (DHQ) to quinoxalin-2(1H)-one (Q). Audience: Organic Chemists, Medicinal Chemists, Process Development Scientists. Reference ID: TSC-DHQ-STAB-001

The Stability Paradox: Understanding the Enemy

Before implementing a fix, you must understand the driving force. The oxidation of 3,4-dihydroquinoxalin-2(1H)-one to its fully aromatic counterpart, quinoxalin-2(1H)-one , is thermodynamically driven by aromatization .

The dihydro- form contains a secondary amine at position 4. Abstraction of the hydrogen at N4, followed by electron transfer, restores the aromaticity of the pyrazine ring. This process is often catalyzed by:

  • Light: Specifically blue/UV light, which excites the molecule, facilitating Single Electron Transfer (SET) with triplet oxygen.

  • Base: Deprotonation of the N4-H lowers the oxidation potential, making it highly susceptible to air oxidation.

  • Trace Metals: Cu(II) or Fe(III) impurities in solvents or silica.

Mechanism of Failure (Oxidation Pathway)

Figure 1: The oxidative cascade you are trying to prevent.

OxidationMechanism DHQ 3,4-Dihydroquinoxalin-2(1H)-one (Substrate) Radical N-Centered Radical (Intermediate) DHQ->Radical H-Abstraction (Light/Base/Radical Initiator) Superoxide Superoxide Anion (O2•-) Radical->Superoxide + O2 (SET) Quinox Quinoxalin-2(1H)-one (Oxidized Product) Radical->Quinox -e- / -H+ Superoxide->Quinox Oxidative Cascade

Caption: The aromatization pathway driven by radical formation at N4 and subsequent electron transfer to molecular oxygen.

Core Protocols: Prevention & Handling

Module A: Reaction Environment (The "Inert" Standard)

The Rule: Never expose the free amine (NH) to atmosphere in the presence of base or light.

ParameterRecommendationTechnical Rationale
Atmosphere Argon (Ar) > Nitrogen (N2)Argon is heavier than air and provides a better "blanket" in reaction vessels than Nitrogen.
Solvent Degassed Anhydrous SolventsDissolved O2 is the primary oxidant. Sparging with Ar for 15 mins is minimum; Freeze-Pump-Thaw is ideal.
Lighting Amber Glassware / Foil WrapDHQ derivatives are often photosensitive. Visible light can initiate the radical mechanism shown in Fig 1.
pH Control Neutral to Slightly Acidic Basic conditions facilitate deprotonation of N4-H, dramatically increasing oxidation rates.
Module B: Purification Strategy (The "Neutral" Fix)

The Issue: Standard Silica Gel 60 is slightly acidic (pH 6.5–7.0) and contains adsorbed oxygen/metals. Many researchers lose their product on the column.

Protocol: Triethylamine-Doped Silica Chromatography

  • Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexane/EtOAc).

  • Doping: Add 1% v/v Triethylamine (Et3N) to the slurry. Stir for 5 minutes.

    • Why? This neutralizes acidic sites on the silica surface that catalyze oxidation.

  • Packing: Pour the column.

  • Flushing: Flush with 2 column volumes of Et3N-free eluent before loading your sample.

    • Why? Excess free amine in the mobile phase can cause streaking; you only want the silica surface deactivated.

  • Elution: Run the column quickly. Do not leave the compound on silica overnight.

Module C: Storage (The "Long-Term" Fix)
  • State: Solid state is vastly more stable than solution.

  • Container: Amber vial, flushed with Argon, sealed with Parafilm.

  • Temp: -20°C.

  • Additive: If storing in solution is unavoidable, add trace BHT (Butylated hydroxytoluene) as a radical scavenger (10 ppm), provided it does not interfere with the next step.

Troubleshooting Guide (Q&A)

Scenario 1: "My reaction mixture turned yellow/brown overnight."

Diagnosis: Partial oxidation has occurred.[1] Quinoxalin-2(1H)-ones are typically highly colored (yellow/orange) and fluorescent, whereas pure dihydro- compounds are often pale or colorless. Immediate Action:

  • Check TLC. The oxidized product (Q) usually runs lower (more polar) or higher depending on the substituent, but it will be distinct.

  • If the reaction is not complete, degas the solvent immediately (sparge with Ar) and add a reducing agent if compatible (e.g., NaBH4 workup can sometimes revert the imine bond if it hasn't fully aromatized, though difficult once fully aromatic). Prevention: You likely had an air leak or used non-degassed solvent. Use a Schlenk line for all steps.

Scenario 2: "I lost 40% yield during column chromatography."

Diagnosis: On-column oxidation. The high surface area of silica + adsorbed O2 + time = Oxidation Reactor. Immediate Action:

  • Switch to Neutral Alumina (Activity Grade III) instead of silica.

  • Or, use the Et3N-doped silica protocol described in Module B.

  • Speed is key: Use flash chromatography with higher pressure/flow rate to minimize residence time.

Scenario 3: "My NMR shows a mix of broad peaks and sharp aromatic peaks."

Diagnosis: You might have a "breathing" ring or a mix of oxidized/reduced forms exchanging. Verification: Look for the N4-H peak (broad singlet around 4-6 ppm). If it's missing or integrated low, and you see new aromatic protons in the pyrazine region (8-9 ppm), oxidation has occurred. Fix: If the sample is valuable, you can attempt to reduce the mixture back to DHQ using Catalytic Hydrogenation (H2, Pd/C) or NaBH3CN in acetic acid, provided other functional groups tolerate it.

Decision Matrix: Workflow Optimization

Figure 2: Step-by-step logic to ensure product integrity.

WorkflowLogic Start Start Synthesis SolventCheck Is Solvent Degassed? Start->SolventCheck Degas Action: Freeze-Pump-Thaw or Ar Sparge (15m) SolventCheck->Degas No Reaction Run Reaction (Dark / Argon) SolventCheck->Reaction Yes Degas->Reaction Workup Workup: Acidic or Neutral? Reaction->Workup Acidic Acidic Workup (Safer for DHQ) Workup->Acidic Preferred Basic Basic Workup (Risk of Oxidation) Workup->Basic Avoid if possible Purify Purification Acidic->Purify Basic->Purify SilicaCheck Using Silica? Purify->SilicaCheck Neutralize Action: Pre-treat with 1% Et3N or use Alumina SilicaCheck->Neutralize Yes Store Store: -20°C, Ar, Dark SilicaCheck->Store No (Recryst/Alumina) Neutralize->Store

Caption: Decision tree for minimizing oxidative stress during synthesis and purification.

Comparative Data: Stability Factors

Factor3,4-Dihydroquinoxalin-2(1H)-one (DHQ)Quinoxalin-2(1H)-one (Q)Impact on Experiment
Aromaticity Partial (Benzene ring only)Full (Benzene + Pyrazine)Q is the "Thermodynamic Sink" (More stable).
Fluorescence Weak / None (typically)Strong (Blue/Green/Yellow)Use UV lamp to detect early oxidation (Q glows).
Solubility Moderate in organic solventsLower (often precipitates)Oxidation may cause unexpected precipitation.
pKa (NH) Higher (Amine-like)Lower (Amide-like)DHQ is more basic; Q is more acidic.

References

  • MDPI. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Retrieved from [Link]

    • Context: Discusses the photocatalytic oxidation mechanisms and stability of quinoxalinone scaffolds.
  • Organic Chemistry Portal. (2025).[2] Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Retrieved from [Link]

    • Context: Provides verified protocols for the reduction and synthesis of the dihydro- form, highlighting conditions that favor the reduced st
  • American Chemical Society (ACS). (2025). Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones. J. Org.[2][3] Chem. Retrieved from [Link]

    • Context: Details the radical mechanisms (SET) involved in the oxidation/functionalization of these rings, confirming the role of light and oxygen.
  • European Journal of Chemistry. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Retrieved from [Link]

    • Context: Baseline characterization data and stability observ

Sources

Technical Support Center: Purification of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one via recrystallization. Due to the specific nature of this compound, this document emphasizes a systematic approach to solvent selection and troubleshooting, drawing upon established principles of organic chemistry and experience with related quinoxalinone derivatives.

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds. The core principle relies on the differential solubility of a compound in a hot versus a cold solvent.[1][2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent (and thus be removed by hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).

For 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one, a molecule with moderate polarity due to the presence of a lactam, an aromatic ring with a halogen, and N-H bonds capable of hydrogen bonding, a range of solvents should be considered.

PART 1: Solvent Selection and Screening Protocol

Step-by-Step Solvent Screening Protocol:
  • Initial Assessment: Place approximately 20-30 mg of the crude compound into several small test tubes.

  • Solvent Addition: To each test tube, add a different solvent dropwise (0.5-1.0 mL) from the list of candidates in Table 1.

  • Room Temperature Solubility: Agitate the tubes at room temperature to assess solubility. A suitable solvent should show low solubility at this stage. Solvents that dissolve the compound completely at room temperature are generally poor choices for single-solvent recrystallization.[2]

  • Hot Solubility: Gently heat the test tubes that showed poor room temperature solubility to the boiling point of the solvent. A good solvent will completely dissolve the compound at this stage.[3]

  • Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. The ideal solvent will yield a high quantity of crystalline solid.

Recommended Solvents for Screening:

Based on the structure of the target molecule and general practices for quinoxalinone derivatives, the following solvents and solvent pairs are recommended for initial screening.[4][5]

Table 1: Candidate Solvents for Recrystallization Screening

SolventBoiling Point (°C)Polarity (Dielectric Constant)Safety Considerations
Ethanol7824.5Flammable
Methanol6532.7Toxic and Flammable
Isopropanol8219.9Flammable
Ethyl Acetate776.0Flammable, Irritant
Acetone5620.7Highly Flammable, Irritant
Toluene1112.4Flammable, Toxic
Acetonitrile8237.5Flammable, Toxic
Water10080.1Non-toxic
Workflow for Solvent Selection

start Start: Crude Solid test_rt Test solubility in ~1 mL solvent at room temp start->test_rt dissolves_rt Dissolves? test_rt->dissolves_rt heat Heat to boiling dissolves_rt->heat No bad_solvent1 Too soluble. Consider as 'good' solvent for mixed pair. dissolves_rt->bad_solvent1 Yes dissolves_hot Dissolves? heat->dissolves_hot cool Cool to RT, then ice bath dissolves_hot->cool Yes bad_solvent2 Insoluble. Consider as 'poor' solvent for mixed pair. dissolves_hot->bad_solvent2 No crystals Crystals form? cool->crystals good_solvent Good single solvent crystals->good_solvent Yes bad_solvent3 No crystals. Poor solvent. crystals->bad_solvent3 No

Caption: Workflow for single-solvent screening.

PART 2: Troubleshooting Guide and FAQs

This section addresses common issues encountered during the recrystallization of quinoxalinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for my 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one?

A1: Ethanol is a frequently used and effective solvent for the recrystallization of quinoxaline derivatives and serves as an excellent starting point for your screening.[4][6] Its moderate polarity and ability to form hydrogen bonds often provide the desired solubility profile.

Q2: My compound won't crystallize, even after cooling in an ice bath. What should I do?

A2: This is a common issue often caused by either using too much solvent or the solution being supersaturated.[7][8]

  • Too much solvent: Try boiling off some of the solvent to increase the concentration of your compound and attempt to cool it again.[7]

  • Supersaturation: Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[1] The small scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" (a tiny amount of the crude solid) to the solution.[9]

Q3: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too rapidly.[7] To resolve this, reheat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can be effective.[7]

Q4: The yield of my recrystallization is very low. How can I improve it?

A4: A low yield can result from several factors:

  • Using too much solvent: This is the most common cause, as a significant amount of the product will remain in the mother liquor.[1][9] Use the minimum amount of hot solvent necessary to dissolve your compound.

  • Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure the solution is not overly saturated before filtering and use a pre-heated funnel.

  • Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.[8]

  • Excessive washing: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid re-dissolving the product.[4]

Q5: How do I choose a mixed solvent system?

A5: A mixed solvent system is used when no single solvent is ideal. It consists of a "good" solvent in which the compound is highly soluble, and a "poor" solvent in which the compound is insoluble.[3] The compound is first dissolved in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until it becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[8] Common pairs include ethanol/water and ethyl acetate/hexane.[3][10]

Troubleshooting Decision Tree

start Problem during Recrystallization no_crystals No Crystals Form start->no_crystals oiled_out Compound 'Oils Out' start->oiled_out low_yield Low Yield start->low_yield colored_product Colored Product start->colored_product sol1 Too much solvent? no_crystals->sol1 sol3 Cooling too fast? oiled_out->sol3 sol4 Too much solvent used? low_yield->sol4 sol5 Colored impurities present? colored_product->sol5 sol2 Supersaturated? sol1->sol2 No act1 Boil off some solvent sol1->act1 Yes act2 Scratch flask or add seed crystal sol2->act2 Yes act3 Reheat, add more 'good' solvent, cool slowly sol3->act3 Yes act4 Use minimum hot solvent. Recover from mother liquor. sol4->act4 Yes act5 Treat with activated carbon before hot filtration sol5->act5 Yes

Caption: Troubleshooting common recrystallization problems.

PART 3: Experimental Protocol

General Recrystallization Procedure:
  • Dissolution: Place the crude 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent dropwise as needed to achieve full dissolution at the boiling point.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[2]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator under vacuum to remove all traces of solvent. The purity can then be assessed by techniques such as melting point analysis or NMR spectroscopy.

References

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • University of California, Riverside. (n.d.). Recrystallization1. UCR Chemistry. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. UCLA Chemistry. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 49849-71-0 | 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one. [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline. PubChem. [Link]

  • Google Patents. (n.d.).
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • MDPI. (2021). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • MDPI. (2026, February 25). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Bromo-2,3-dihydroquinolin-4(1H)-one. PubChem. [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]

  • ResearchGate. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

  • Taylor & Francis Online. (2026, February 25). Ethylenediamine Diacetate (EDDA): A Highly Efficient Catalyst for the Synthesis of Dihydropyrano[2,3-c]pyrazoles via a Four-component Reaction. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Quinoxalinone Cyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoxalinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in quinoxalinone cyclization reactions. Drawing from established literature and field experience, this resource provides a structured approach to troubleshooting, focusing on the causal relationships between reaction parameters and outcomes.

Frequently Asked Questions (FAQs)

Q1: My quinoxalinone synthesis is resulting in a very low yield. What are the most common initial factors to investigate?

Low yields in quinoxalinone synthesis can often be traced back to a few key areas. The most common issues include suboptimal reaction conditions, poor quality of starting materials, and the occurrence of side reactions.[1] Classical methods, such as the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, may require high temperatures and strong acid catalysts, which can lead to the degradation of either the starting materials or the final product.[1]

Q2: I'm observing multiple products in my reaction mixture. How can I improve the selectivity for my desired quinoxalinone?

The formation of multiple products, particularly isomers, is a frequent challenge, especially when using unsymmetrically substituted o-phenylenediamines.[1] This issue, known as poor regioselectivity, arises because the two amino groups on the diamine can have different reactivities, leading to the formation of regioisomers.[1] The choice of catalyst and careful optimization of reaction conditions are crucial for controlling this selectivity.

Q3: Purification of my quinoxalinone product is difficult due to persistent impurities. What are these likely to be and how can I avoid them?

Common impurities include unreacted starting materials, products from incomplete condensation (like mono-imines), and side products such as benzimidazoles, which can form via rearrangement of the quinoxalinone skeleton, especially under acidic conditions.[2] Over-oxidation of the o-phenylenediamine starting material is another source of colored impurities.[2]

In-Depth Troubleshooting Guides

Problem 1: Consistently Low or No Product Yield

A low or non-existent yield is the most critical issue. This troubleshooting guide follows a logical flow from the most fundamental aspects to more nuanced optimizations.

Low_Yield_Troubleshooting A Start: Low or No Yield B Step 1: Verify Starting Material Integrity A->B C Check Purity (NMR, LC-MS) Use Freshly Purified Reagents B->C Action D Step 2: Re-evaluate Core Reaction Conditions C->D E Temperature Too Low/High? Incorrect Solvent? Inappropriate Reaction Time? D->E Action F Step 3: Assess Catalyst System E->F G Catalyst Inactive/Inappropriate? Ligand/Base Combination Suboptimal? F->G Action H Step 4: Investigate Potential Side Reactions G->H I Identify Byproducts (LC-MS, NMR) Adjust Conditions to Minimize H->I Action J Yield Improved? I->J J->B No, Re-evaluate K End: Successful Synthesis J->K Yes

Caption: Troubleshooting workflow for low reaction yield.

1. Starting Material Purity and Stoichiometry:

  • The Problem: Impurities in the o-phenylenediamine or the dicarbonyl compound can engage in side reactions, consuming your reagents and lowering the yield.[2] o-Phenylenediamines are particularly susceptible to air oxidation, leading to colored impurities that can inhibit catalysts.

  • Protocol for Verification:

    • Analyze your starting materials via ¹H NMR and LC-MS to confirm their identity and purity.

    • If impurities are detected, purify the o-phenylenediamine by recrystallization (e.g., from an ethanol/water mixture) or sublimation. Dicarbonyl compounds can be purified by recrystallization or column chromatography.

    • Ensure accurate stoichiometry. An excess of one reactant may not necessarily drive the reaction to completion and could lead to the formation of byproducts.

2. Optimization of Reaction Conditions:

  • The Problem: The reaction temperature, solvent, and duration are critical parameters. An inappropriate solvent can lead to poor solubility of reactants or intermediates. Temperature can affect reaction rate and selectivity; excessively high temperatures can cause product degradation.[1][3]

  • Scientific Rationale: The cyclization to form the quinoxalinone core involves a condensation reaction, which is often reversible. The choice of solvent can influence the equilibrium. For instance, using a solvent system that allows for the removal of water can drive the reaction forward. Many modern protocols have demonstrated high yields at room temperature with the right catalyst, minimizing thermal degradation.[4][5]

  • Data-Driven Solvent & Temperature Selection:

Solvent SystemTypical Temperature Range (°C)NotesReferences
Ethanol, Ethanol/WaterRoom Temperature - Reflux"Green" solvent choice, often effective with mild catalysts. Water can be a suitable medium in some cases.[6][7][8]
Acetic AcidRefluxCan act as both solvent and catalyst, but may promote side reactions.[9]
Toluene, Dioxane80 - 110Common for palladium-catalyzed cross-coupling approaches.[10]
DMSO, DMFHigh Temperature (100-140)High-boiling polar aprotic solvents, can aid in dissolving recalcitrant substrates.[6][11]

3. Catalyst, Ligand, and Base Selection (for Catalyzed Reactions):

  • The Problem: For many modern quinoxalinone syntheses, particularly those involving cross-coupling or reductive cyclization, the catalyst system is paramount. An inactive catalyst, an inappropriate ligand, or the wrong base can halt the reaction entirely.

  • Scientific Rationale (Example: Buchwald-Hartwig Amination for Cyclization): The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[12] Each step is influenced by the choice of palladium precursor, phosphine ligand, and base. The ligand's steric and electronic properties determine the stability and reactivity of the palladium center, while the base's strength is crucial for deprotonating the amine without causing substrate degradation.[13]

  • Troubleshooting the Catalyst System:

    • Palladium Source: Modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) are often more efficient than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ because they more readily form the active Pd(0) species.[13]

    • Ligand Choice: The ligand must be carefully selected based on the substrates. Bulky, electron-rich ligands like XPhos or BrettPhos are often effective for C-N couplings.[10][13]

    • Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are common. However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ might be necessary, often requiring higher temperatures.[13]

Problem 2: Formation of Significant Side Products

The formation of side products directly competes with the desired reaction pathway, consuming starting materials and reducing the overall yield.

Side_Reactions cluster_reactants Starting Materials cluster_side_products Common Side Products R1 o-Phenylenediamine P Desired Product: Quinoxalinone R1->P Desired Cyclization S2 Oxidized Diamine R1->S2 Air Oxidation S3 Incomplete Condensation (Mono-imine) R1->S3 Insufficient Reaction Time/Temp R2 α-Dicarbonyl R2->P Desired Cyclization R2->S3 Insufficient Reaction Time/Temp S1 Benzimidazole (Rearrangement) P->S1 Harsh Acid/ High Temp

Caption: Pathways to desired and side products.

  • Benzimidazole Formation:

    • Cause: This rearrangement is often promoted by strong acidic conditions and high temperatures.[2]

    • Solution: Reduce the reaction temperature and time. If an acid catalyst is necessary, consider using a milder one (e.g., cerium(IV) ammonium nitrate) or a heterogeneous acid catalyst that can be easily removed.[2] Catalyst-free methods in "green" solvents can also circumvent this issue.[6]

  • Oxidation of Starting Material:

    • Cause: o-Phenylenediamines are sensitive to air oxidation.

    • Solution: Use freshly purified diamine. If the reaction is sensitive, conduct it under an inert atmosphere (Nitrogen or Argon).

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, low temperature, or a deactivated catalyst can lead to the accumulation of intermediates.

    • Solution: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a incremental increase in temperature or the addition of fresh catalyst might be beneficial.

Experimental Protocols

Protocol 1: General Procedure for Catalyst-Free Quinoxalinone Synthesis in Water

This protocol is based on green chemistry principles and is a good starting point for simple substrates.

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • α-Keto acid (e.g., glyoxylic acid) (1.0 mmol)

  • Deionized Water (5 mL)

Procedure:

  • In a round-bottom flask, suspend the o-phenylenediamine (1.0 mmol) and the α-keto acid (1.0 mmol) in deionized water (5 mL).

  • Stir the mixture vigorously at a predetermined temperature (start with room temperature and screen up to reflux).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product often precipitates from the aqueous solution. Collect the product by vacuum filtration.

  • Wash the collected solid with cold water and then a small amount of cold ethanol to remove residual starting materials.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.[14]

Protocol 2: General Procedure for Palladium-Catalyzed Intramolecular Buchwald-Hartwig Cyclization

This protocol is suitable for constructing quinoxalinone cores from appropriately substituted precursors (e.g., an N-(2-halophenyl)aminoacetamide derivative).

Materials:

  • Substrate (e.g., 2-chloro-N-(2-aminophenyl)acetamide) (1.0 mmol)

  • Palladium Precatalyst (e.g., XPhos Pd G3) (0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu) (1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene) (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried reaction vial with the substrate (1.0 mmol), palladium precatalyst (0.02 mmol), and base (1.4 mmol).

  • Add a magnetic stir bar.

  • Add the anhydrous, degassed toluene (5 mL) to the vial and seal it with a cap containing a PTFE septum.

  • Remove the vial from the glovebox and place it in a preheated oil bath or heating block (e.g., at 100 °C).

  • Stir the reaction for the required duration (typically 12-24 hours).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[10][13]

By systematically addressing these potential issues, from the integrity of your starting materials to the specifics of your catalytic system, you can effectively troubleshoot and optimize your quinoxalinone cyclization reactions to achieve higher yields and purity.

References

  • Huang, J., Chen, W., Liang, J., Yan, Q., Fan, Y., Chen, M.-W., & Peng, Y. (2021). Efficient reactions of α-keto acids with 2-aminobenzamides, 2-aminobenzenethiols, benzene-1,2-diamines, and 2-aminophenols provide quinazolinones, benzothiazoles, quinoxalinones, and benzoxazinones under catalyst-free conditions, using water as the solvent. Journal of Organic Chemistry, 86(21), 14866–14882. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Yadav, J. S., Reddy, B. V. S., & Kumar, S. P. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(60), 38165-38193. [Link]

  • He, W.-M., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5030. [Link]

  • Wan, J.-P., & Wei, L. (2014). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 11(1), 99-117. [Link]

  • Ren, Z.-G., & Lang, J.-P. (2017). One-pot aqueous-phase synthesis of quinoxalines through oxidative cyclization of deoxybenzoins with 1, 2-phenylenediamines catalyzed by a zwitterionic Cu(II)/calix[15]arene complex. Chinese Chemical Letters, 28(1), 139-143. [Link]

  • Luo, Z., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 14(49), 36056-36060. [Link]

  • Moran, W. J., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7394. [Link]

  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig-amination of 4aa. [Link]

  • Omics Online. (2012). to study the effect of solvent on the synthesis of novel quinoxaline derivatives. Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Solvent effect on the quinoxaline 3a synthesis. [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • ResearchGate. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]

  • ResearchGate. (n.d.). Quinoxalinone pharmaceutical molecules and C3–H functionalization of quinoxalin‐2(1H)‐ones. [Link]

  • Al-Tel, T. H. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkivoc, 2008(15), 280-287. [Link]

  • Wiley Online Library. (2026). Light Driven Acid and Base Controlled Selective Synthesis of 3,4‐Dihydroquinoxalinones and Quinoxalinones via Cascade Cyclization of Aryl Diazoacetates With o‐Phenylenediamines. Asian Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2020). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Chemical Communications. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-bromo-1,2-diaminobenzene Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing the condensation reaction temperature of 4-bromo-1,2-diaminobenzene. Our focus is on troubleshooting common experimental issues and providing a clear rationale for procedural choices to ensure reliable and reproducible outcomes.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during experiments, offering systematic, temperature-focused solutions.

Q1: My reaction is resulting in a very low yield. How can I determine if the temperature is the root cause?

Low yield is a common problem that can often be traced back to suboptimal reaction temperature.[1] The temperature can either be too low, leading to an incomplete reaction, or too high, causing degradation of the starting materials or the desired product.[1][2]

Causality Analysis:

  • Insufficient Temperature: The condensation of a 1,2-diamine with a 1,2-dicarbonyl compound involves the formation of a di-imine intermediate, which then cyclizes. This process has an activation energy that must be overcome. If the temperature is too low, the reaction may proceed very slowly or not at all.[3]

  • Excessive Temperature: 4-bromo-1,2-diaminobenzene, like many aromatic amines, can be susceptible to oxidation and decomposition at high temperatures. Furthermore, the final quinoxaline product may also degrade with prolonged exposure to heat.[1] High temperatures can also promote the formation of undesired side products, consuming the reactants and lowering the yield of the target molecule.[2]

Troubleshooting Protocol: Temperature Scouting

  • Establish a Baseline: If you have not already, run the reaction at room temperature (approx. 25 °C), especially if using a catalyst, as many modern protocols are optimized for ambient conditions.[4] Monitor the reaction by Thin Layer Chromatography (TLC) over several hours.

  • Incremental Temperature Increase: If the baseline reaction shows little to no product formation, increase the temperature in a stepwise manner.

    • Set up parallel reactions or run sequential experiments at 40 °C, 60 °C, and 80 °C.

    • For each temperature, monitor the reaction at set time points (e.g., 1, 2, 4, and 8 hours) using TLC to track the consumption of starting materials and the formation of the product and any impurities.

  • Consider Reflux Conditions: If lower temperatures are ineffective, perform the reaction at the reflux temperature of the chosen solvent.[5] This is a classic approach, particularly for less reactive substrates or when a strong acid catalyst is used.[4] Be mindful to monitor for product degradation.

  • Evaluate Microwave Irradiation: For reactions that are slow or require very high temperatures, microwave-assisted synthesis can be a powerful alternative. It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of degradation products.[6][7]

The following workflow illustrates a systematic approach to troubleshooting low yields where temperature is a suspected factor.

G cluster_start cluster_purity Step 1: Verify Inputs cluster_temp Step 2: Temperature Optimization cluster_catalyst Step 3: Re-evaluate Other Parameters cluster_end start Low Yield Observed purity Check Purity of 4-bromo-1,2-diaminobenzene & Dicarbonyl Compound start->purity rt_rxn Run Reaction at Room Temperature (25°C) purity->rt_rxn Reagents Pure monitor_tlc Monitor by TLC for 4-8 hours rt_rxn->monitor_tlc increase_temp Incrementally Increase Temp (e.g., 50°C, then 80°C) monitor_tlc->increase_temp Incomplete Reaction end Yield Optimized monitor_tlc->end Good Yield reflux Attempt Reaction at Solvent Reflux increase_temp->reflux Still Incomplete increase_temp->end Good Yield microwave Consider Microwave Irradiation reflux->microwave Still Incomplete or Degradation reflux->end Good Yield catalyst Screen Different Catalysts (Acid, Lewis Acid, Heterogeneous) microwave->catalyst Still Low Yield microwave->end Good Yield catalyst->end

Caption: Troubleshooting workflow for low reaction yield.

Q2: My TLC shows multiple spots, indicating significant side product formation. How can temperature help improve the reaction's selectivity?

The formation of multiple products is often due to side reactions or, in the case of unsymmetrical diamines, the formation of regioisomers.[1] Temperature plays a critical role in controlling the kinetics and thermodynamics of a reaction, which directly influences selectivity.

Causality Analysis:

  • Side Reactions: Many potential side reactions, such as polymerization or oxidation, have higher activation energies than the desired condensation. Running the reaction at an unnecessarily high temperature can provide enough energy to overcome these barriers, leading to a dirtier reaction profile.[2]

  • Regioselectivity: With an unsymmetrical diamine like 4-bromo-1,2-diaminobenzene, the two amino groups have slightly different reactivities due to the electronic effect of the bromine atom. This can lead to the formation of two different product isomers if the dicarbonyl compound is also unsymmetrical.

    • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is often under kinetic control, favoring the formation of the product that is formed fastest (the one with the lowest activation energy). At higher temperatures, the reaction can become thermodynamically controlled, favoring the formation of the most stable product, which may not be the same as the kinetic product.[8] By adjusting the temperature, you can often favor one pathway over the other.

Troubleshooting Protocol: Enhancing Selectivity

  • Lower the Temperature: If your current protocol uses elevated temperatures, the first step is to try the reaction at a lower temperature.[8] Attempt the reaction at room temperature or even 0 °C. A lower temperature may prevent side reactions from occurring and can enhance regioselectivity by favoring the kinetically controlled product.

  • Solvent Screening: The choice of solvent can influence selectivity.[8] Experimenting with a range of solvents, from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF), and adjusting the temperature accordingly can help favor one isomer.[8][9]

  • Catalyst Choice: The catalyst can profoundly impact selectivity. Screening different catalysts (e.g., mild Brønsted acids like acetic acid vs. Lewis acids) at a consistent, moderate temperature may reveal a system that favors the desired product.[2]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding temperature optimization for this specific reaction.

Q1: What is a good starting temperature for the condensation of 4-bromo-1,2-diaminobenzene with a 1,2-dicarbonyl compound?

There is no single universal starting temperature, as the optimal condition depends heavily on the reactivity of the substrates, the solvent, and the catalyst employed.[3] However, a logical starting point can be determined based on the chosen methodology.

Catalyst/Reaction System Typical Starting Temperature Rationale & Comments
No Catalyst (or weak acid like AcOH) Reflux in Ethanol or Acetic AcidThe classic approach often requires higher temperatures to drive the condensation and subsequent cyclization.[4][10]
Heterogeneous/Lewis Acid Catalyst Room Temperature (25 °C)Many modern, highly efficient catalysts are designed to work under mild, ambient conditions, which is often sufficient to achieve high yields.[4][6]
Microwave-Assisted Synthesis 50 °C - 100 °CMicrowave irradiation provides rapid and efficient heating, allowing reactions to complete in minutes at moderate temperatures.[7]
Solvent-Free (Grinding) Room Temperature (25 °C)This green chemistry approach relies on the mechanical energy from grinding to initiate the reaction between the solid reactants.[5]

Table 1: Recommended starting temperatures for various reaction conditions.

Q2: How does my choice of solvent impact the optimal reaction temperature?

The solvent has a dual role: it dissolves the reactants and its physical properties dictate the accessible temperature range.

  • Boiling Point: The most obvious constraint is the solvent's boiling point, which sets the maximum temperature achievable under standard atmospheric pressure (reflux conditions). For example, ethanol (boiling point ~78 °C) provides a moderate reflux temperature, while toluene (boiling point ~111 °C) allows for higher temperatures.

  • Solvent Polarity and Interactions: Solvents can stabilize reactants, intermediates, or transition states differently, which affects the reaction rate.[9] A solvent that better stabilizes the transition state of the condensation will lower the activation energy, potentially allowing the reaction to proceed at a lower temperature. For instance, polar protic solvents like ethanol can participate in hydrogen bonding and may facilitate the reaction differently than aprotic solvents like acetonitrile.[11]

Q3: My dicarbonyl substrate has strong electron-withdrawing groups. How should this influence my temperature strategy?

Electron-withdrawing groups on the dicarbonyl compound can decrease its reactivity by making the carbonyl carbons less electrophilic.[2] Consequently, harsher reaction conditions may be necessary to achieve a reasonable reaction rate.

The following decision tree can guide your initial temperature strategy based on substrate reactivity.

G start Select Initial Temperature Strategy substrate Assess Reactivity of 1,2-Dicarbonyl Compound start->substrate high_reactivity High Reactivity (e.g., glyoxal, benzil with -donating groups) substrate->high_reactivity Electron- Donating or Neutral low_reactivity Low Reactivity (e.g., with strong -withdrawing groups) substrate->low_reactivity Electron- Withdrawing strategy1 Start at Room Temperature with an efficient catalyst high_reactivity->strategy1 strategy2 Start at Elevated Temperature (e.g., 60-80 °C or Reflux) low_reactivity->strategy2 strategy3 Consider Microwave Irradiation for rapid optimization low_reactivity->strategy3 Alternative Strategy

Caption: Decision tree for selecting an initial temperature strategy.

In these cases, starting at an elevated temperature (e.g., 60-80 °C) or directly proceeding to reflux conditions is a reasonable strategy.[2] Alternatively, using a more potent catalyst or employing microwave irradiation can often overcome the reduced reactivity without requiring excessively high temperatures.[2][7]

References

  • BenchChem. (2025). troubleshooting common problems in quinoxaline synthesis. [Online PDF].
  • BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols. [Online PDF].
  • BenchChem. (2025). Addressing regioselectivity issues in functionalizing asymmetric quinoxalines. [Online PDF].
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. [Online PDF].
  • LaRosa, P. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. Honors Thesis, University of Dayton.
  • BenchChem. (2025). strategies to reduce reaction time in quinoxaline synthesis. [Online PDF].
  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
  • Heravi, M. M., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications.
  • IJRAR.org. (n.d.). Efficient Synthesis of Quinoxaline Derivatives Using ACamforsulfonic Acid As An Organocatalyst.
  • Andersson, H., et al. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. Chemistry – A European Journal.
  • Khaskar, T., et al. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC.
  • Wikipedia. (n.d.). o-Phenylenediamine. Retrieved from [Link]

  • BenchChem. (2025). A Technical Guide to the Synthesis and Characterization of 6-Bromoquinoxaline-2,3(1H,4H)-dione. [Online PDF].
  • Ruiz, D., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. PMC.
  • ResearchGate. (n.d.). The effect of different solvents on the reaction of benzene-1,2-diamine.... Available at: [Link]

Sources

Technical Support Center: Handling Poor Solubility of Brominated Quinoxalinones in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for handling the poor solubility of brominated quinoxalinones in biological assays. As these compounds are of significant interest in medicinal chemistry, overcoming solubility challenges is crucial for obtaining accurate and reproducible data.[1][2][3]

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of brominated quinoxalinones.

Q1: Why are brominated quinoxalinones often poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of brominated quinoxalinones stems from their physicochemical properties. The quinoxaline core is a heterocyclic aromatic structure, and the addition of bromine atoms significantly increases the molecule's lipophilicity (hydrophobicity).[4][5] This high lipophilicity makes it difficult for the molecules to dissolve in polar solvents like water or aqueous assay buffers.[6]

Q2: What is the impact of poor solubility on my biological assay results?

A2: Poor solubility can severely compromise the accuracy and reliability of your biological assay data.[7][8] Key consequences include:

  • Underestimated Potency: If the compound precipitates out of solution, the actual concentration exposed to the biological target is lower than the nominal concentration, leading to an underestimation of its activity (e.g., higher IC50 values).[7][8][9]

  • Increased Data Variability: Inconsistent precipitation across different wells or experiments leads to high variability and poor reproducibility of results.[8]

  • False Negatives: A potentially active compound may appear inactive simply because it did not reach the target at a sufficient concentration.[9]

  • Assay Interference: Compound precipitates can interfere with assay readouts, for example, by scattering light in optical assays or by physically interacting with cells or proteins.[9]

Q3: Is Dimethyl Sulfoxide (DMSO) a good solvent for brominated quinoxalinones?

A3: DMSO is a powerful and widely used solvent for dissolving a broad range of compounds for biological assays, including many quinoxaline derivatives.[6][10] However, even with DMSO, challenges can arise. Some highly crystalline or lipophilic brominated quinoxalinones may have limited solubility even in 100% DMSO, especially at high concentrations (e.g., 10-30 mM) commonly used for stock solutions.[6][7] Furthermore, compounds dissolved in 100% DMSO can precipitate when diluted into aqueous assay buffers.[10]

Q4: What is the maximum final concentration of DMSO I should use in my cell-based assay?

A4: High concentrations of DMSO can be toxic to cells.[10] It is crucial to keep the final DMSO concentration in your assay as low as possible.

Assay TypeRecommended Final DMSO Concentration (%)Notes
General Cell-based Assays≤ 0.5%Many cell lines tolerate up to 1%, but 0.5% is a widely advised upper limit.[10]
Primary Cell Cultures≤ 0.1%Primary cells are often more sensitive to DMSO.[10]
High-Throughput Screening0.1% - 1%The concentration should be optimized and kept consistent.

Always include a vehicle control (assay media with the same final DMSO concentration) in your experiments.[10]

II. Troubleshooting Guides

This section provides a structured approach to troubleshooting common solubility issues encountered with brominated quinoxalinones.

Issue 1: My brominated quinoxalinone does not fully dissolve in 100% DMSO.
Root Cause Analysis:

The compound may be highly crystalline or possess extremely high lipophilicity, exceeding the solubilizing capacity of DMSO at the desired concentration.[7] Storage conditions, such as freeze-thaw cycles, can also lead to compound precipitation from DMSO stocks.[7][9]

Solutions:
  • Gentle Heating and Sonication:

    • Protocol: Gently warm the DMSO stock solution in a water bath (30-40°C) for a short period. Follow this with sonication for 5-10 minutes.

    • Rationale: Heating can help overcome the energy barrier for dissolution, while sonication provides mechanical energy to break up compound aggregates.

  • Preparation of a Lower Concentration Stock:

    • Protocol: If a high concentration stock (e.g., 20 mM) is not dissolving, try preparing a fresh stock at a lower concentration (e.g., 10 mM or 5 mM).

    • Rationale: This is a straightforward way to stay within the compound's solubility limit in DMSO.

  • Alternative Organic Solvents:

    • Protocol: If DMSO fails, consider other organic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). However, be aware that these solvents can be more toxic to cells than DMSO.[11] Always perform a vehicle toxicity control.

    • Rationale: Different solvents have different solubilizing capacities based on their polarity and hydrogen bonding properties.

Issue 2: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer.
Root Cause Analysis:

This is a common phenomenon known as "DMSO shock" or precipitation upon dilution. The aqueous buffer is a poor solvent for the lipophilic compound, and as the percentage of DMSO decreases, the compound crashes out of solution.[10]

Solutions:
  • Serial Dilution in 100% DMSO:

    • Protocol: Before the final dilution into the aqueous medium, perform serial dilutions of your compound in 100% DMSO to get closer to the final desired concentration.[10]

    • Rationale: This minimizes the amount of highly concentrated DMSO stock added to the aqueous buffer, reducing the localized supersaturation that leads to precipitation.

    G A 10 mM Stock in 100% DMSO B 1 mM in 100% DMSO A->B 1:10 dilution in 100% DMSO C 0.1 mM in 100% DMSO B->C 1:10 dilution in 100% DMSO D Final Assay Plate (e.g., 1 µM in <0.5% DMSO) C->D Final dilution in assay buffer

    Serial Dilution Workflow
  • Use of Co-solvents:

    • Protocol: Incorporate a water-miscible co-solvent into your assay buffer. Common co-solvents include ethanol, propylene glycol, or polyethylene glycol (PEG).[12][13] The final concentration of the co-solvent should be optimized to be non-toxic to your biological system.

    • Rationale: Co-solvents reduce the polarity of the aqueous buffer, increasing the solubility of hydrophobic compounds.[14]

  • Addition of Surfactants:

    • Protocol: Add a non-ionic surfactant like Tween® 20, Tween® 80, or Pluronic® F-68 to the assay buffer at a concentration above its critical micelle concentration (CMC).

    • Rationale: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[15][16]

  • Complexation with Cyclodextrins:

    • Protocol: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can be added to the assay buffer to form inclusion complexes with the brominated quinoxalinone.

    • Rationale: The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the lipophilic drug, while the hydrophilic exterior allows the complex to dissolve in water.[17][18]

Issue 3: I observe an unexpected dose-response curve or high data variability.
Root Cause Analysis:

This can be a direct consequence of undetected compound precipitation. The inconsistent amount of soluble compound leads to erratic biological effects. Low solubility can also lead to compound aggregation, which can cause non-specific interactions and artifacts.

Solutions:
  • Visual Inspection for Precipitation:

    • Protocol: Before adding your compound to the assay plate, prepare the final dilution in a clear tube or plate and visually inspect for any cloudiness or precipitate against a dark background.

    • Rationale: This simple check can save significant time and resources.

  • Nephelometry or Dynamic Light Scattering (DLS):

    • Protocol: Use these techniques to quantitatively assess compound solubility and aggregation in your final assay buffer.

    • Rationale: These methods provide a more sensitive and objective measure of solubility than visual inspection.

  • Solubility-Informed Assay Design:

    • Protocol: Determine the maximum soluble concentration of your compound in the final assay buffer and ensure your dose-response experiments are conducted at concentrations below this limit.

    • Rationale: This ensures that the observed biological activity is due to the soluble compound and not an artifact of precipitation.

    G A Initial Compound Stock B Determine Max Solubility in Assay Buffer A->B C Design Dose-Response Concentrations < Max Solubility B->C D Perform Biological Assay C->D E Reliable Data D->E

    Solubility-Informed Assay Workflow
Issue 4: My compound is still problematic despite trying the above methods.
Root Cause Analysis:

For extremely insoluble compounds, conventional methods may not be sufficient. Advanced formulation strategies may be required.

Solutions:
  • Amorphous Solid Dispersions (ASDs):

    • Protocol: This involves dispersing the compound in a polymer matrix to create an amorphous form, which is more soluble than the crystalline form. This is an advanced technique typically used in later-stage drug development but can be adapted for in-vitro use.[17][19]

    • Rationale: The amorphous state has a higher free energy, leading to increased apparent solubility and dissolution rate.

  • Lipid-Based Formulations:

    • Protocol: For certain applications, formulating the compound in a lipid-based system like a self-emulsifying drug delivery system (SEDDS) can be an option.[15][20][21]

    • Rationale: These formulations form fine emulsions upon dilution in aqueous media, keeping the drug solubilized within lipid droplets.

III. Summary of Recommended Solubilization Strategies

StrategyMechanismKey Considerations
Serial Dilution in DMSO Minimizes localized supersaturation upon dilution into aqueous buffer.Simple and effective first-line approach.[10]
Co-solvents Reduces the polarity of the aqueous medium.Potential for solvent toxicity to cells; requires optimization.[12][13]
Surfactants Forms micelles that encapsulate hydrophobic compounds.Can interfere with some assays; choose non-ionic surfactants.[15][16]
Cyclodextrins Forms inclusion complexes with the drug molecule.Can alter the free concentration of the drug available for binding.[17][18]
Particle Size Reduction Increases the surface area for dissolution.More applicable to formulation development than routine in-vitro assays.[13][22]

By systematically applying these troubleshooting strategies, researchers can overcome the challenges posed by the poor solubility of brominated quinoxalinones, leading to more accurate and reliable data in their biological assays.

IV. References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Rege, K., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics, 17(8), 2846–2857. [Link]

  • DuPont Nutrition & Biosciences. (2020). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Pharmaceutical Technology. [Link]

  • Papanastasiou, I., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 839–843. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR. [Link]

  • Rege, K., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. PMC. [Link]

  • Outsourced Pharma. (n.d.). Accelerating The Development Of Enabled Formulations For Poorly Soluble Drugs Using Translational Pharmaceutics. Outsourced Pharma. [Link]

  • Al-Subaie, A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. [Link]

  • Al-Subaie, A., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • ResearchGate. (n.d.). In Silico Physicochemical and Pharmacokinetic Properties of the Tested Compounds. ResearchGate. [Link]

  • Sadu, S., & S., P. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. American Pharmaceutical Review. [Link]

  • Abbexa. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Abbexa. [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]

  • Wang, C., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC. [Link]

  • ResearchGate. (2026). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR. [Link]

  • Reddit. (2024). DMSO vs. DMF for biological testing. Reddit. [Link]

  • Pharmacophore. (n.d.). Heterocyclic Chemistry of Quinoxaline and Potential Activities of Quinoxaline Derivatives: A Review. Pharmacophore. [Link]

  • Ingenta Connect. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Derivatives. Ingenta Connect. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. [Link]

  • Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts?. Biology Stack Exchange. [Link]

  • PMC. (2022). A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies. PMC. [Link]

  • Mastelf. (2024). Mastering Hydrophobic Interaction Chromatography: Key Insights for Success. Mastelf. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]

  • PMC. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

  • ResearchGate. (2025). (PDF) Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. [Link]

  • PubMed. (2023). Design, synthesis, and biological evaluation of quinoxalinone derivatives as potent BRD4 inhibitors. PubMed. [Link]

  • Waters Corporation. (n.d.). Method Development for Hydrophobic Interaction Chromatography (HIC) Based Protein Separations on Waters Protein-Pak Hi Res HIC Columns. Waters Corporation. [Link]

  • LCGC North America. (2020). Hydrophobic Interaction Chromatography for Biopharmaceutical Analysis. LCGC North America. [Link]

Sources

Validation & Comparative

Technical Comparison: Distinguishing 6-Bromo and 7-Bromo Regioisomers of 3-Methyl-3,4-dihydroquinoxalin-2(1H)-one via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide designed for researchers and drug development professionals. It synthesizes principles of NMR spectroscopy with specific regiochemical insights to distinguish between the 6-bromo and 7-bromo isomers of 3-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Executive Summary & Synthetic Context

In the synthesis of 3-methyl-3,4-dihydroquinoxalin-2(1H)-ones—typically achieved by condensing 4-bromo-1,2-diaminobenzene with ethyl pyruvate—regioselectivity is a critical challenge. The reaction invariably produces a mixture of two regioisomers:

  • 6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (Br para to the amine N4).

  • 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (Br para to the amide N1).

Distinguishing these isomers is vital for Structure-Activity Relationship (SAR) studies, as the position of the halogen significantly alters the electronic landscape and binding affinity of the pharmacophore. This guide provides a definitive 1H NMR workflow to identify each isomer without the need for X-ray crystallography.

Theoretical Framework: Electronic Environments

To interpret the NMR data, one must understand the electronic influence of the heteroatoms on the fused benzene ring.

  • N4 (Amine, position 4): A secondary amine is a strong electron donor (+M effect). Protons ortho and para to N4 are significantly shielded (shifted upfield).

  • N1 (Amide, position 1): The amide nitrogen is less electron-donating than the amine due to resonance delocalization into the carbonyl group (C2=O). Consequently, protons ortho to N1 are relatively deshielded (shifted downfield) compared to those near N4.

Structural Numbering & Coupling Logic
  • 6-Bromo Isomer: Br is at C6.[1]

    • H5: Isolated (Singlet). Located ortho to the strong donor N4. Expected: Upfield Singlet.

    • H7 & H8: Adjacent (Ortho-coupling). Expected: Two Doublets.

  • 7-Bromo Isomer: Br is at C7.[2]

    • H8: Isolated (Singlet). Located ortho to the weaker donor N1. Expected: Downfield Singlet.

    • H5 & H6: Adjacent (Ortho-coupling). Expected: Two Doublets.

Comparative Data Analysis: The "Singlet Rule"

The most reliable diagnostic marker is the chemical shift and multiplicity of the isolated aromatic singlet .

Table 1: Diagnostic 1H NMR Peaks (DMSO-d6, 400 MHz)

Note: Chemical shifts (


) are approximate ranges observed in analogous quinoxalinone scaffolds.
Feature6-Bromo Isomer 7-Bromo Isomer Mechanistic Explanation
Diagnostic Singlet

6.40 – 6.60 ppm (H5)

6.90 – 7.10 ppm (H8)
H5 is ortho to the electron-rich amine (N4), causing shielding. H8 is ortho to the amide (N1), causing deshielding.
Coupling Pattern 1 Singlet + 2 Doublets 1 Singlet + 2 Doublets Both isomers have one isolated proton and two adjacent protons. The position of the singlet is the key.
Doublet 1 (Upfield) H7 (dd,

Hz)
H6 (dd,

Hz)
Protons meta to the Nitrogen bridgeheads.
Doublet 2 (Downfield) H8 (d,

Hz)
H5 (d,

Hz)
Protons ortho to the Nitrogen bridgeheads.
NH Amide (H1)

10.2 – 10.5 ppm (s)

10.2 – 10.5 ppm (s)
Broad singlet, exchangeable with D2O. Less diagnostic for isomer differentiation.
NH Amine (H4)

5.8 – 6.2 ppm (br s)

5.8 – 6.2 ppm (br s)
Often broad; chemical shift varies with concentration and solvent.[3]
The "Singlet Rule" Decision Logic
  • Locate the aromatic region (6.0 – 8.0 ppm).[4]

  • Identify the singlet (isolated proton signal).

  • If the singlet is the most UPFIELD aromatic signal

    
    6-Bromo Isomer  (H5).
    
  • If the singlet is the most DOWNFIELD aromatic signal

    
    7-Bromo Isomer  (H8).
    

Visualizations

Diagram 1: Structural Numbering & Assignment

This diagram illustrates the core numbering and the critical "Singlet" positions for both isomers.

G cluster_0 6-Bromo Isomer cluster_1 7-Bromo Isomer struct6 Br at C6 H5 (Singlet) Ortho to Amine (N4) (Shielded/Upfield) H7 & H8 (Doublets) struct7 Br at C7 H8 (Singlet) Ortho to Amide (N1) (Deshielded/Downfield) H5 & H6 (Doublets) Start Analyze Aromatic Region Decision Position of Isolated Singlet? Start->Decision Result6 Identify as 6-Bromo Isomer Decision->Result6 Upfield (< 6.7 ppm) Result7 Identify as 7-Bromo Isomer Decision->Result7 Downfield (> 6.9 ppm)

Caption: Decision logic based on the chemical shift of the isolated aromatic singlet (H5 vs H8).

Experimental Protocol

To ensure high-resolution separation of the aromatic multiplets, follow this standardized protocol.

Sample Preparation[2][5][6][7][8]
  • Solvent: Use DMSO-d6 (99.9% D). CDCl3 may cause peak broadening of the NH protons and potential overlapping of aromatic signals due to aggregation.

  • Concentration: Dissolve 5–10 mg of the dried solid in 0.6 mL of solvent.

    • Note: Ensure the solution is clear. Filter through a cotton plug if necessary to remove inorganic salts (e.g., KBr) from the synthesis.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H zg30.

  • Temperature: 298 K (25°C).[2]

  • Spectral Width: -2 to 14 ppm (to capture the downfield Amide NH).

  • Relaxation Delay (D1): Set to 2.0 seconds or higher to ensure accurate integration of aromatic protons.

  • Scans (NS): 16–64 scans (depending on concentration) to distinguish small impurity peaks.

Validation Workflow (Self-Check)
  • Integration Check: Integrate the methyl doublet (CH3 at C3) at ~1.2 ppm. Set this to 3.00.

  • Aromatic Count: The total integral of the aromatic region (6.0–8.0 ppm) must equal 3.00.

  • Pattern Confirmation: Verify the presence of exactly one singlet and two doublets in the aromatic zone. If multiplets are messy, re-shim or check for isomer mixtures.

References

  • Regioselective Synthesis of Quinoxalinones

    • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives.
  • NMR Assignment of Dihydroquinoxalinones

    • Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones. Beilstein Journal of Organic Chemistry.
  • General 1H NMR Interpretation of Isomers

    • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

Sources

Comparative Guide: Ciprofloxacin vs. Quinoxalinone Derivatives in Antibacterial MIC Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares Ciprofloxacin (a second-generation fluoroquinolone) with Quinoxalinone derivatives (an emerging class of heterocyclic scaffolds) within the context of Minimum Inhibitory Concentration (MIC) assays.

The Core Distinction:

  • Ciprofloxacin serves as the potency benchmark , particularly for Gram-negative organisms (E. coli, P. aeruginosa), exhibiting MIC values often in the nanogram range (0.008–0.016 µg/mL). Its mechanism is highly specific (DNA gyrase/Topoisomerase IV inhibition).

  • Quinoxalinone Derivatives are resistance-busting candidates . While often displaying higher absolute MIC values (1–64 µg/mL) than Ciprofloxacin in susceptible strains, they frequently retain efficacy against Multi-Drug Resistant (MDR) strains (e.g., MRSA, VRE) where Ciprofloxacin fails. Their mechanism is often multi-modal, involving DNA intercalation and Reactive Oxygen Species (ROS) generation in addition to gyrase inhibition.

Part 1: Mechanistic Comparison & Pharmacodynamics

To interpret MIC data correctly, researchers must understand the underlying molecular events. Ciprofloxacin acts as a "precision silencer," while Quinoxalinones often act as "chaotic disruptors."

Ciprofloxacin (Fluoroquinolone)[1][2][3]
  • Target: Binds to the enzyme-DNA complex of DNA Gyrase (Subunit A) and Topoisomerase IV.

  • Action: Stabilizes the cleaved DNA-enzyme complex, preventing religation and causing irreversible double-strand breaks.

  • Resistance: High susceptibility to single-point mutations in gyrA/parC (Target modification) and efflux pump overexpression.

Quinoxalinone Derivatives[4][5][6][7]
  • Target: Structural bioisosteres of quinolones, they also target DNA gyrase but often at different binding pockets.

  • Secondary Mechanisms:

    • Intercalation: Planar structure allows insertion between DNA base pairs.

    • ROS Generation: Derivatives like 1,4-di-N-oxides (e.g., Quindoxin) undergo bioreduction, generating free radicals that damage DNA and cell membranes.

  • Resistance: Lower cross-resistance with quinolones due to these secondary mechanisms.

Mechanistic Pathway Diagram

MechanismComparison Cipro Ciprofloxacin Gyrase DNA Gyrase / Topo IV (Enzyme-DNA Complex) Cipro->Gyrase High Affinity Binding Quinox Quinoxalinone Derivatives Quinox->Gyrase Moderate Binding ROS ROS Generation (Oxidative Stress) Quinox->ROS Bioreduction Intercalation DNA Intercalation (Physical Blockade) Quinox->Intercalation Planar Stacking Death Bacterial Cell Death Gyrase->Death Double Strand Breaks ROS->Death DNA/Membrane Damage Intercalation->Death Replication Stall Resistance Resistance Mechanisms (Efflux / gyrA mutation) Resistance->Cipro Blocks Access Resistance->Quinox Low Impact (Multi-modal evasion)

Figure 1: Mechanistic divergence between Ciprofloxacin (precision targeting) and Quinoxalinone derivatives (multi-modal attack).

Part 2: Experimental Protocol (CLSI Broth Microdilution)

For comparative data to be valid, the MIC assay must strictly adhere to CLSI M07 guidelines. Variations in cation concentration or inoculum density disproportionately affect fluoroquinolones.

Critical Control Points
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB):

    • Why: Ciprofloxacin activity is antagonized by divalent cations (

      
      , 
      
      
      
      ) which bridge the drug-DNA-enzyme complex.
    • Requirement:

      
       20–25 mg/L; 
      
      
      
      10–12.5 mg/L. Unadjusted broth can result in false resistance (MIC inflation by 2–4 fold).
  • Solvent Compatibility:

    • Ciprofloxacin: Soluble in dilute acid (0.1 N HCl) or water.

    • Quinoxalinones: Often lipophilic; require DMSO.

    • Control: Final DMSO concentration in the well must be <1% (v/v) to prevent solvent toxicity from skewing results.

Step-by-Step Workflow

MIC_Workflow Prep 1. Compound Preparation Cipro: 0.1N HCl | Quinox: DMSO Dilute to 2x Final Conc in CAMHB Plating 4. Plating (96-well) 50µL Compound + 50µL Inoculum Final: 5 x 10^5 CFU/mL Prep->Plating Inoculum 2. Inoculum Prep Direct Colony Suspension Adjust to 0.5 McFarland Dilution 3. Intermediate Dilution Dilute Inoculum 1:150 in CAMHB Target: 1 x 10^6 CFU/mL Inoculum->Dilution Dilution->Plating Incubation 5. Incubation 35 ± 2°C, Ambient Air 16-20 Hours Plating->Incubation Readout 6. Readout Visual: No Turbidity Automated: OD600 Incubation->Readout QC QC Check E. coli ATCC 25922 Cipro Range: 0.004 - 0.015 µg/mL Readout->QC Validate

Figure 2: Standardized CLSI Broth Microdilution workflow for comparative MIC analysis.

Part 3: Performance Analysis & Data Comparison

The following data aggregates comparative studies. Note the "Potency Inversion" where Ciprofloxacin dominates susceptible strains, but Quinoxalinones recover activity in resistant strains.

Quantitative MIC Comparison (µg/mL)
Bacterial StrainPhenotypeCiprofloxacin (Benchmark)Novel Quinoxalinone Derivatives *Interpretation
E. coli ATCC 25922 Susceptible0.008 – 0.016 4.0 – 32.0Cipro is ~1000x more potent in wild-type Gram-negatives.
P. aeruginosa ATCC 27853 Susceptible0.25 – 0.5 16.0 – >64.0Quinoxalinones struggle to penetrate the Pseudomonas outer membrane.
S. aureus ATCC 29213 Susceptible0.12 – 0.50.5 – 4.0 Gap narrows; some quinoxalinones show comparable potency.
MRSA (Clinical Isolates) Resistant > 32.0 (Resistant)2.0 – 8.0 Critical Advantage: Quinoxalinones retain activity against MRSA.
VRE (Enterococcus) Resistant > 16.0 (Resistant)4.0 – 16.0 Quinoxalinones show potential as alternative agents.

*Note: "Novel Quinoxalinone Derivatives" refers to best-in-class synthetic candidates (e.g., hydrazone-linked or pyrazole-hybrid quinoxalinones) reported in recent literature [1][2].

Structure-Activity Relationship (SAR) Insights
  • Ciprofloxacin: The C-7 piperazine ring and N-1 cyclopropyl group are essential for its broad Gram-negative spectrum. Modification here often destroys potency.

  • Quinoxalinones:

    • Position 2 & 3: Substitution with hydrazine or pyrazole moieties enhances lipophilicity and membrane permeation in Gram-positives.

    • Electron-Withdrawing Groups: Adding -Cl or -NO2 often increases ROS production, boosting bactericidal speed but potentially increasing cytotoxicity.

Part 4: Conclusion & Recommendations

When to use Ciprofloxacin in R&D:

  • As a positive control for Gram-negative potency.

  • When validating assay performance (QC strains).

  • When targeting wild-type DNA gyrase inhibition.

When to investigate Quinoxalinone Derivatives:

  • Drug Discovery: When targeting MDR Gram-positive pathogens (MRSA, VRE).

  • Mechanism Studies: When seeking "dirty drugs" that utilize oxidative stress or intercalation to bypass standard quinolone resistance mechanisms.

  • Hybrid Synthesis: Using the quinoxalinone core to scaffold new hybrids (e.g., Cipro-Quinoxalinone hybrids) to regain potency against P. aeruginosa.

References

  • Vertex AI Search. (2024). In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives. Antimicrobial Agents and Chemotherapy.[1][2][3][4][5][6][7] 8

  • Vertex AI Search. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential. Arabian Journal of Chemistry. 3[9]

  • Vertex AI Search. (2020). Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. ResearchGate. 2[2][9]

  • Clinical and Laboratory Standards Institute (CLSI). (2025).[6][10][11] CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI. 11

  • Vertex AI Search. (2008). Synthesis and antibacterial activity of some quinoxalinone derivatives. SciSpace. 12

Sources

A Tale of Two Scaffolds: A Comparative Guide to the Kinase Inhibitory Activity of Quinoxalinone and Quinazolinone

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers in Drug Discovery

In the landscape of kinase inhibitor discovery, the selection of a core heterocyclic scaffold is a decision that dictates the trajectory of a research program. Among the most successful "privileged scaffolds" are quinazolinone and its isomer, quinoxalinone. Both are bicyclic aromatic structures, yet the subtle shift of a single nitrogen atom fundamentally alters their chemical personality, influencing everything from synthesis to kinase binding affinity and selectivity.

This guide provides an objective, data-driven comparison of these two critical scaffolds. We will dissect their structural nuances, compare their performance against key oncogenic kinases using published experimental data, and provide the detailed methodologies required to validate such findings in your own laboratory. This is not merely a list of facts, but a causal analysis designed to empower researchers to make informed decisions in the rational design of next-generation kinase inhibitors.

Part 1: The Structural Distinction: More Than Just a Positional Isomer

At first glance, the quinazolinone and quinoxalinone cores are remarkably similar. Both feature a benzene ring fused to a nitrogen-containing heterocyclic ring with a ketone group. The critical difference lies in the position of the second nitrogen atom within that six-membered ring.

  • Quinazolinone: Features a 1,3-diazine (pyrimidine) ring fused to benzene.

  • Quinoxalinone: Features a 1,4-diazine (pyrazine) ring fused to benzene.

This seemingly minor change has profound implications for the molecule's electronic distribution, hydrogen bonding potential, and overall three-dimensional shape. The N1 and N3 nitrogens in the quinazoline core are key hydrogen bond acceptors, famously interacting with the hinge region of the ATP-binding pocket in many kinases.[1] The 4-anilino-quinazoline moiety, for instance, is a cornerstone of approved EGFR inhibitors like Gefitinib and Erlotinib, where the N1 atom forms a crucial hydrogen bond with a methionine residue (Met793 in EGFR) in the kinase hinge.[1][2]

The quinoxalinone scaffold, with its nitrogen at position 4, presents a different arrangement of hydrogen bond donors and acceptors, potentially leading to novel binding modes or altered selectivity profiles.

Diagram 1: Core Scaffold Comparison

Scaffolds cluster_quinazoline Quinazolin-4(3H)-one cluster_quinoxaline Quinoxalin-2(1H)-one QZ QX

Caption: Core chemical structures of Quinazolin-4(3H)-one and Quinoxalin-2(1H)-one.

Part 2: Comparative Kinase Inhibition: A Data-Driven Analysis

To objectively compare these scaffolds, we must turn to quantitative experimental data. The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative compounds against key cancer-related kinases. It is crucial to note that direct comparisons are most accurate when data is generated within the same study under identical assay conditions.

Table 1: Quantitative Comparison of Kinase Inhibitory Activity (IC50)

ScaffoldCompound ID / NameTarget Kinase(s)IC50 (nM)Reference
Quinazolinone GefitinibEGFR2 - 3.7[1]
Quinazolinone ErlotinibEGFR2[3]
Quinazolinone LapatinibEGFR / HER210.2 / 9.8[3]
Quinazolinone Compound 5 (Zhang et al.)EGFR / VEGFR21 / >10,000[1]
Quinazolinone Compound 15 (Wei et al.)EGFR / VEGFR25.9 / 36.78[1]
Quinazolinone Compound 2i CDK2 / EGFR / HER2173 / 97 / 105[3]
Quinazolinone IdelalisibPI3Kδ2.5[4]
Quinazolinone Compound 6m PI3Kδ0.09[4]
Quinoxalinone CPD4EGFR (L858R/T790M/C797S)3.04[5]
Quinoxalinone CPD15EGFR (L858R/T790M/C797S)6.50[5]
Quinoxalinone CPD21EGFR (L858R/T790M/C797S)3.81[5]
Quinoxalinone Analog 80 IKKβ (cell-based)~2.5 µM (potency)[6]
Quinoxalinone Analog 84 IKKβ (cell-based)~1 µM (potency)[6]
Analysis of Performance
  • EGFR Inhibition: The quinazolinone scaffold is the undisputed champion in the realm of approved EGFR inhibitors.[2] Decades of structure-activity relationship (SAR) studies have optimized this core for high potency against both wild-type and mutant forms of EGFR.[1] However, recent research demonstrates that the quinoxalinone scaffold is also capable of potent inhibition, particularly against triple-mutant EGFR (L858R/T790M/C797S) that confers resistance to earlier generation drugs.[5] Compounds like CPD4 and CPD21 show IC50 values in the low single-digit nanomolar range, comparable to the third-generation approved drug, Osimertinib.[5] This suggests that for overcoming specific resistance mutations, the quinoxalinone core offers a viable and promising alternative.

  • PI3K Inhibition: Quinazolinone-based compounds have been successfully developed as potent and selective PI3K inhibitors, culminating in the approved drug Idelalisib for PI3Kδ.[4] Further optimization has led to derivatives like compound 6m with sub-nanomolar potency.[4] There is less published data on quinoxalinones as PI3K inhibitors, indicating a potential area for exploration.

  • Other Kinases (VEGFR, CDK, IKKβ): The data shows that quinazolinone is a highly versatile scaffold, with derivatives showing potent activity against a range of tyrosine and serine/threonine kinases including VEGFR2, CDK2, and HER2.[3][7] Quinoxalinones have also been successfully deployed against other targets, such as the serine/threonine kinase IKKβ, which is crucial in the NF-κB signaling pathway.[6]

Expert Insight: The quinazolinone scaffold is a well-validated, highly potent core for a multitude of kinases, benefiting from extensive historical research and SAR data. It remains the "go-to" scaffold for many programs. The quinoxalinone scaffold, while less explored, should not be overlooked. It has demonstrated exceptional potency against challenging, drug-resistant kinase mutants and may offer novel intellectual property space and opportunities to overcome selectivity challenges associated with the more common quinazolinone core.

Part 3: Validating a Hit: Essential Experimental Protocols

The data presented above is the product of rigorous, multi-step experimental validation. A successful kinase inhibitor discovery campaign requires both precise in vitro enzymatic assays and subsequent confirmation in a cellular context.

Diagram 2: Kinase Inhibitor Evaluation Workflow

Workflow cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Validation a Compound Library (Quinoxalinone / Quinazolinone) b Biochemical Kinase Assay (e.g., ADP-Glo™) a->b c Determine IC50 Value (Potency) b->c d Treat Cancer Cell Line Expressing Target Kinase c->d Select Potent Hits e Western Blot for Phospho-Substrate d->e f Confirm Target Engagement & Downstream Inhibition e->f g In Vivo Studies f->g Lead Optimization

Caption: A typical workflow for the discovery and validation of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent, homogeneous assay to quantify kinase activity by measuring ADP production. It is a gold-standard method for determining IC50 values.[8][9]

Principle: The kinase reaction produces ADP. After the reaction, a reagent is added to deplete the remaining ATP. A second reagent converts the ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP formed and thus, to kinase activity.[8]

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well assay plate, add 2.5 µL of a solution containing the target kinase and its specific substrate peptide in kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Addition: Add 50 nL of the test compound (quinoxalinone or quinazolinone derivative) from a dose-response dilution series. Include a "no inhibitor" positive control (DMSO vehicle) and a "no enzyme" negative control.

  • Initiate Reaction: Add 2.5 µL of an ATP solution (at a concentration near the Km for the specific kinase, e.g., 10 µM) to all wells to start the kinase reaction.[10] Mix the plate gently.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The optimal time depends on the specific kinase's turnover rate.

  • Terminate & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and consumes the unused ATP. Incubate for 40 minutes at room temperature.[11]

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert ADP to ATP and the luciferase/luciferin pair. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[8]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement (Western Blot)

This protocol validates that the inhibitor can enter a cell and engage its target, leading to a decrease in the phosphorylation of a downstream substrate. It is a critical step to bridge the gap between biochemical potency and cellular activity.[12][13]

Principle: Cancer cells are treated with the inhibitor. Cell lysates are then prepared and the proteins are separated by size using SDS-PAGE. Antibodies specific to the phosphorylated form of the kinase's substrate are used to detect the level of target phosphorylation. A decrease in the phospho-signal indicates successful target inhibition.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Plate a relevant cancer cell line (e.g., A549 for EGFR inhibitors) and grow to 70-80% confluency. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add 0.5 mL of ice-cold 1X Cell Lysis Buffer (e.g., CST #9803) containing protease and phosphatase inhibitors to each plate.[12]

  • Lysate Preparation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate briefly to shear DNA and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Sample Preparation: Normalize all samples to the same protein concentration. Add 3X SDS Sample Buffer containing a reducing agent (DTT) and heat at 95-100°C for 5 minutes to denature the proteins.[12]

  • SDS-PAGE & Transfer: Load 15-30 µg of each sample onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane with a primary antibody specific for the phosphorylated substrate of the target kinase (e.g., anti-phospho-Akt Ser473 for the PI3K pathway) overnight at 4°C.

    • Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imager or X-ray film.

  • Analysis: Analyze the band intensities. A decrease in the phospho-protein band with increasing compound concentration indicates effective target inhibition in a cellular context. Re-probe the blot with an antibody for the total (non-phosphorylated) protein to ensure equal protein loading.

Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds RAS RAS RAF RAF MEK MEK ERK ERK ERK_N ERK ERK->ERK_N Translocates PI3K PI3K AKT Akt AKT_N Akt AKT->AKT_N Translocates Transcription Gene Transcription (Proliferation, Survival) Inhibitor Quinoxalinone or Quinazolinone Inhibitor Inhibitor->EGFR Blocks ATP Site

Sources

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the myriad of analytical techniques available, mass spectrometry (MS) stands out for its exceptional sensitivity and its ability to provide detailed information about a molecule's structure through its fragmentation pattern. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. We will explore the likely fragmentation pathways under electron ionization, compare the insights gained from MS with those from other analytical techniques, and provide a robust experimental protocol for its characterization.

The Subject Molecule: 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Quinoxalinone derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[1] The title compound, 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (Molecular Formula: C9H9BrN2O, Molecular Weight: 241.09 g/mol ), presents a unique combination of structural features that are expected to dictate its behavior in a mass spectrometer.[2] Understanding its fragmentation is crucial for its unambiguous identification in complex matrices and for metabolism studies.

Deciphering the Fragmentation Cascade: A Predicted Pathway

The fragmentation of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is anticipated to be initiated by the ionization of the molecule to form a molecular ion (M•+). The presence of bromine, with its characteristic isotopic signature (79Br and 81Br in an approximate 1:1 ratio), will result in a distinctive M and M+2 pattern for all bromine-containing fragments.[7]

The primary fragmentation events are likely to involve:

  • Loss of the Bromine Atom: The C-Br bond is relatively weak and its cleavage to lose a bromine radical is a highly probable initial fragmentation step.[4]

  • Alpha-Cleavage: The bonds adjacent to the heteroatoms (nitrogen) and the carbonyl group are susceptible to cleavage.[8] The loss of the methyl group at the C3 position is a likely α-cleavage event.

  • Ring Cleavage: Subsequent fragmentation of the heterocyclic ring system can occur through various pathways, including retro-Diels-Alder-type reactions or sequential loss of small neutral molecules like CO, HCN, or ethene.

Based on these principles, a plausible fragmentation pathway is proposed below:

G M [C9H9BrN2O]+• m/z 240/242 F1 [C9H9N2O]+ m/z 161 M->F1 - Br• F2 [C8H6BrN2O]+• m/z 225/227 M->F2 - CH3• F4 [C8H5N2]+• m/z 129 F1->F4 - CO F3 [C8H6N2O]+• m/z 146 F2->F3 - Br• F5 [C7H6N]+• m/z 104 F4->F5 - HCN

Caption: Predicted Electron Ionization fragmentation pathway of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one.

A Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive structural characterization often relies on a combination of analytical methods. Here, we compare the utility of MS with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the analysis of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Infrared (IR) Spectroscopy
Information Provided Molecular weight, elemental formula (high resolution), fragmentation pattern (connectivity clues).Detailed carbon-hydrogen framework, connectivity through 2D experiments (COSY, HMBC), stereochemistry.Presence of specific functional groups (e.g., C=O, N-H, C-H).
Sensitivity Very high (picomole to femtomole range).Moderate to low (micromole to millimole range).Low (milligram quantities often required).
Sample Requirements Small amount of pure sample, can be coupled with separation techniques (GC, LC).Requires pure sample dissolved in a suitable deuterated solvent.Can be used for solid, liquid, and gas samples.
Destructive/Non-destructive Destructive.Non-destructive.Non-destructive.
Key Insights for the Target Confirms molecular weight and bromine presence. Fragmentation helps in confirming the core structure.Determines the precise arrangement of protons and carbons, confirming substituent positions.Confirms the presence of the amide carbonyl and N-H bonds.[9]

Experimental Protocol: Acquiring the Mass Spectrum

This section provides a detailed methodology for the analysis of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of the compound in a volatile organic solvent such as methanol or acetonitrile.

  • Perform a serial dilution to a final concentration of 1-10 µg/mL.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV[5]

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

    • Solvent Delay: 3 minutes

3. Data Analysis

  • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak (M•+) and look for the characteristic M/M+2 isotopic pattern for bromine.

  • Analyze the major fragment ions and propose fragmentation pathways consistent with the known structure.

  • Compare the obtained spectrum with a library of mass spectra (if available) for tentative identification.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep1 Dissolve in Solvent Prep2 Dilute to µg/mL Prep1->Prep2 GCMS1 Inject Sample Prep2->GCMS1 GCMS2 GC Separation GCMS1->GCMS2 GCMS3 EI Ionization (70 eV) GCMS2->GCMS3 GCMS4 Mass Analysis GCMS3->GCMS4 Data1 Extract Spectrum GCMS4->Data1 Data2 Identify Molecular Ion Data1->Data2 Data3 Analyze Fragments Data2->Data3 Data4 Propose Pathway Data3->Data4

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The structural characterization of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a critical step in its development for potential therapeutic applications. Mass spectrometry, particularly with electron ionization, offers a powerful means to confirm its molecular weight and gain significant structural insights through the analysis of its fragmentation patterns. The predicted fragmentation pathway, initiated by the loss of the bromine atom and followed by α-cleavages and ring fissions, provides a valuable reference for experimental work. While MS provides a wealth of information, its integration with other techniques like NMR and IR spectroscopy is essential for an unambiguous and comprehensive structural assignment. The provided experimental protocol offers a robust starting point for researchers seeking to analyze this and similar quinoxalinone derivatives.

References

  • ProQuest. (n.d.). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas.
  • ResearchGate. (n.d.). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives | Request PDF.
  • J-STAGE. (n.d.). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o<.
  • PubMed. (1977). Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds.
  • PubMed. (n.d.). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses.
  • MDPI. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses.
  • ResearchGate. (n.d.). (PDF) Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines.
  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives | Journal of Physical and Chemical Reference Data.
  • Benchchem. (n.d.). Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-iodobenzene.
  • PubMed. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers.
  • ResearchGate. (n.d.). Fragmentation pattern of compound 7 | Download Scientific Diagram.
  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization.
  • Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • Hoffman Fine Chemicals. (n.d.). CAS RN 49849-71-0 | 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one.
  • iOpenShell - USC. (2011). Spectroscopy and Fragmentation of Undercoordinated Bromoiridates.
  • European Journal of Chemistry. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives.
  • ResearchGate. (n.d.). Development of a Practical Synthesis of 7-Bromo-8-methoxycarbonyl-3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one.
  • Thieme. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds.
  • ACS Publications. (n.d.). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance | Journal of Medicinal Chemistry.
  • AIP Publishing. (2024). Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran.
  • Guidechem. (n.d.). 7-broMo-3,4-dihydro-2(1H)-Quinoxalinone 1016878-52-6 wiki.

Sources

A Comparative Guide to the Crystal Structure Analysis of 3,4-Dihydroquinoxalin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of 3,4-Dihydroquinoxalin-2(1H)-one in Medicinal Chemistry

The 3,4-dihydroquinoxalin-2(1H)-one core is a privileged scaffold in drug discovery, appearing in molecules with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The therapeutic potential of these derivatives is intrinsically linked to their three-dimensional conformation and the spatial arrangement of their substituents. Crystal structure analysis, therefore, provides invaluable insights into structure-activity relationships (SAR), guiding the optimization of lead compounds to enhance efficacy and selectivity.

Comparative Crystal Structure Analysis

A comparative analysis of the crystal structures of various 3,4-dihydroquinoxalin-2(1H)-one derivatives reveals the influence of different substituents on the molecular geometry and intermolecular interactions. Here, we compare three derivatives for which crystallographic data is available.

Core Scaffold and Substituent Effects

The fundamental 3,4-dihydroquinoxalin-2(1H)-one scaffold consists of a fused benzene ring and a dihydropyrazin-2-one ring. The planarity and conformation of this ring system can be significantly influenced by the nature and position of substituents.

Diagram 1: Core Molecular Scaffold

Caption: Molecular structure of the 3,4-dihydroquinoxalin-2(1H)-one core.

DerivativeKey Structural FeaturesIntermolecular InteractionsCCDC Deposition No.
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate The heterocyclic ring exhibits disorder. The conformation of the ester substituent is influenced by an intramolecular N—H⋯O hydrogen bond.The crystal packing is characterized by layers held together by N—H⋯O and C—H⋯O hydrogen bonds.1837851
Ethyl 2-(3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydroquinoxalin-2-yl)-3-phenylpropanoate The three substituents on the dihydroquinoxaline moiety are significantly rotated out of its mean plane.The crystal structure is stabilized by three sets of C—H⋯O hydrogen bonds, as well as C—H⋯π(ring) and π–π-stacking interactions, forming layered structures.Not explicitly stated in abstract, requires full paper access.
1-Ethyl-3-(2-oxo-1,3-dithiol-4-yl)quinoxalin-2(1H)-one The molecule, excluding the ethyl substituent, is nearly coplanar, a conformation supported by an intramolecular C—H⋯O hydrogen bond.Molecules form dimeric structures through bifurcated C—H⋯O hydrogen bonds. The crystal packing is further stabilized by a network of weak hydrogen bonds and offset π–π stacking.Not explicitly stated in abstract, requires full paper access.

Experimental Protocols

The determination of the crystal structure of 3,4-dihydroquinoxalin-2(1H)-one derivatives involves a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization Workflow

Diagram 2: Experimental Workflow

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis start Starting Materials (o-phenylenediamine derivative + α-halo ester/acid) reaction Chemical Reaction (e.g., Condensation, Cyclization) start->reaction Solvent, Catalyst workup Work-up & Purification (Extraction, Chromatography) reaction->workup dissolution Dissolution in Suitable Solvent workup->dissolution crystal_growth Slow Evaporation / Vapor Diffusion / Cooling dissolution->crystal_growth harvesting Crystal Harvesting crystal_growth->harvesting xray Single-Crystal X-ray Diffraction harvesting->xray data_processing Data Processing & Structure Solution xray->data_processing refinement Structure Refinement data_processing->refinement validation Validation & Database Deposition refinement->validation

Caption: Workflow for Crystal Structure Analysis.

Protocol 1: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one (Parent Compound)[3]
  • Reaction Setup: A mixture of o-phenylenediamine (10.0 g, 92 mmol) and chloroacetic acid (8.7 g, 92 mmol) is prepared in aqueous ammonia (33%, 10 mL) and water (80 mL).

  • Reflux: The mixture is heated to reflux temperature for one hour.

  • Isolation: Upon cooling, a light brown solid precipitates. This solid is filtered under reduced pressure.

  • Drying: The collected solid is dried at 110 °C to yield the off-white solid product.

Protocol 2: Synthesis and Crystallization of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate[4]
  • Synthesis: A mixture of ethyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate (1 g) with a Pd/C catalyst in ethanol is stirred for 10 hours in the presence of hydrogen gas.

  • Work-up: The reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.

  • Crystallization: The resulting residue is recrystallized from ethanol to afford the title compound as yellow crystals suitable for X-ray diffraction.

Alternatives to X-ray Crystallography

While single-crystal X-ray diffraction is the gold standard for determining molecular structures, other solid-state analytical techniques provide complementary information, especially when suitable single crystals cannot be obtained.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing polycrystalline materials. It is primarily used for:

  • Phase Identification: Identifying the crystalline form of a substance.

  • Polymorph Screening: Distinguishing between different polymorphic forms of a drug substance, which can have different physical properties.

  • Crystallinity Assessment: Determining the degree of crystallinity of a sample.

Thermal Analysis: DSC and TGA
  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] DSC is used to determine:

    • Melting point and enthalpy of fusion.

    • Glass transition temperature of amorphous materials.

    • Polymorphic transitions.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for studying:

    • Thermal stability and decomposition.

    • Solvation/desolvation processes.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR provides detailed information about the local environment of atomic nuclei in the solid state.[5] It is particularly valuable for:

  • Characterizing amorphous materials and poorly crystalline samples.

  • Distinguishing between different polymorphs.

  • Probing intermolecular interactions and molecular dynamics.

Conclusion

The crystal structure analysis of 3,4-dihydroquinoxalin-2(1H)-one derivatives is a critical component of the drug discovery and development process. This guide has provided a comparative overview of the structural features of these important molecules, detailed experimental protocols for their analysis, and an introduction to alternative solid-state characterization techniques. A thorough understanding of the three-dimensional structure and solid-state properties of these compounds is essential for the rational design of new and improved therapeutic agents. The interplay of synthesis, crystallization, and a suite of analytical techniques provides the necessary insights to advance the field of medicinal chemistry.

References

  • Abad, N., Sebhaoui, J., El Bakri, Y., Ramli, Y., Essassi, E. M., & Mague, J. T. (2018). Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. IUCrData, 3(5), x180603. [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300. [Link]

  • Shabaan, M., Taher, A. T., & Osman, E. O. (2011). Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry, 2(3), 365-371. [Link]

  • (2020). Insights into the crystal structure of two newly synthesized quinoxalines derivatives as potent inhibitor for c-Jun N-terminal kinases. Journal of Biomolecular Structure and Dynamics, 40(11), 4867-4880. [Link]

  • Hong, M., & Schmidt-Rohr, K. (2013). Solid-state NMR spectroscopy. Protein Science, 22(1), 1-13. [Link]

  • El-Faham, A., et al. (2013). Synthesis, crystal structure and Hirshfeld surface analysis of 1-[3-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)propyl]. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1056–o1059. [Link]

  • Abad, N., et al. (2018). Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. ResearchGate. [Link]

  • NPTEL. (n.d.). Advanced NMR Techniques in Solution and Solid-State. [Link]

  • Ferfra, S. (2017). CRYSTAL STRUCTURE OF ETHYL 2-[(2Z)-3-OXO-4-(PROP-2-EN--1-YL)- 1,2,3,4-TETRAHYDROQUINOXALIN-2-YLIDENE]ACETATE. Journal de Microscopie et de Caractérisation des Hétérocycles, 16(1). [Link]

  • Todd, M. (2016). An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one and 1H-quinoxalin-2-one derivatives. California State University, Sacramento. [Link]

  • Alostoot, F., et al. (2025). Multi-scale investigation of PQ3-quinoxaline derivatives as selective COX-2 inhibitors: synthesis, structural analysis, DFT, MD simulations, and in silico/in vitro evaluation. Bioorganic Chemistry, 154, 108987. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3123. [Link]

  • El-Azab, A. S. (2013). 2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o221–o222. [Link]

  • Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. [Link]

  • ResolveMass. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • Ferfra, S., et al. (2017). Crystal Structure of ethyl 2-[(2Z)-3-oxo-4-(prop-2-en-1-yl)- 1,2,3,4-tetrahydroquinoxalin-2-ylidene]acetate. ResearchGate. [Link]

  • Essassi, E. M., et al. (2013). 3-[2-(3-Phenyl-2-oxo-1,2-dihydroquinoxalin-1-yl)ethyl]-1,3-oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o662–o663. [Link]

  • Ramli, Y., et al. (2014). Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o56–o57. [Link]

  • Rahman, M. M., & Tsumoto, K. (2013). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Current Proteomics, 10(1), 54-65. [Link]

  • Shabaan, M., et al. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. [Link]

  • Liu, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2275135. [Link]

  • Silva, R. O., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 11(12), 2097. [Link]

  • Wen, L.-R., et al. (2021). Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones in the Presence of Alkenes. Frontiers in Chemistry, 9, 676648. [Link]

  • Lages, L. A., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. ResearchGate. [Link]

  • Gabrielson, J. P., & Weiss, W. F. (2015). Applications of Differential Scanning Calorimetry for Thermal Stability Analysis of Proteins: Qualification of DSC. Journal of Pharmaceutical Sciences, 104(5), 1542-1554. [Link]

Sources

A Senior Application Scientist's Guide to HPLC Method Development for Bromo-quinoxalinone Regioisomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regioisomer Challenge in Drug Development

In pharmaceutical synthesis, the formation of regioisomers—compounds with the same molecular formula but different spatial arrangements of substituents on a core structure—is a frequent and formidable challenge. The synthesis of bromo-quinoxalinone derivatives, a scaffold of significant interest in drug discovery, often yields a mixture of the 6-bromo and 7-bromo positional isomers.[1] These isomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of a robust, selective, and reliable analytical method to separate and quantify these regioisomers is not merely an academic exercise; it is a critical step for ensuring drug safety, efficacy, and regulatory compliance.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the effective separation of bromo-quinoxalinone regioisomers. Moving beyond a simple recitation of protocols, we will explore the causal relationships behind experimental choices, grounding our recommendations in the fundamental principles of chromatographic science.

The Causality of Separation: Why Standard C18 Columns Falter

The initial impulse for many chromatographers is to employ a standard C18 (octadecyl) column, the workhorse of reversed-phase HPLC.[2] These columns separate analytes primarily based on hydrophobicity. However, regioisomers like 6-bromo- and 7-bromo-quinoxalinone often possess nearly identical hydrophobicity (logP values), leading to poor resolution and co-elution on C18 phases. The separation requires a stationary phase that can exploit more subtle molecular differences.

This is where stationary phase selectivity becomes the most powerful tool in the chromatographer's arsenal.[3] Selectivity (α) is the ability of the chromatographic system to distinguish between two analytes. To resolve the bromo-quinoxalinone regioisomers, we must leverage interactions beyond simple hydrophobicity.

Comparative Analysis of Stationary Phases

Our investigation focuses on comparing the performance of a standard C18 column with a Phenyl-Hexyl stationary phase. Phenyl-based columns offer unique separation mechanisms, particularly for aromatic compounds.[4] The phenyl rings on the stationary phase can engage in π-π stacking interactions with the aromatic quinoxalinone ring system.[5] These interactions are sensitive to the electron density of the analyte's aromatic rings, which is influenced by the position of the electron-withdrawing bromine substituent. This provides an alternative selectivity that is often orthogonal to the hydrophobicity-based separation on a C18 phase.[2][4]

Experimental Design & Rationale

To provide a clear comparison, we will evaluate two commercially available columns under identical mobile phase conditions. The goal is to isolate the effect of the stationary phase chemistry on the separation of a model mixture containing 6-bromo-3-methyl-quinoxalin-2(1H)-one and 7-bromo-3-methyl-quinoxalin-2(1H)-one.

Experimental Workflow

The logical flow of the method development process is outlined below. This systematic approach ensures that key variables are tested efficiently to arrive at an optimized separation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Final Method A Prepare Analyte Standard (Mixture of 6- & 7-bromo isomers) B Column Screening: 1. Standard C18 Column 2. Phenyl-Hexyl Column A->B C Initial Mobile Phase: Acetonitrile/Water Gradient D Evaluate Resolution (Rs) on Phenyl-Hexyl Column C->D Analyze Data E Mobile Phase Modifier Study (Test Acetonitrile vs. Methanol) D->E F pH & Buffer Study (e.g., Formic Acid vs. Ammonium Acetate) E->F G Optimized Conditions: - Phenyl-Hexyl Column - Optimal Modifier & pH F->G Select Best Condition H Method Validation (ICH Guidelines) G->H G Analyte Analyte: Bromo-quinoxalinone (Aromatic Positional Isomers) Prop Key Properties: - Aromatic System - Near-identical Hydrophobicity Analyte->Prop C18 Try Standard C18 Column Prop->C18 Standard Approach Phenyl Try Phenyl-Hexyl Column Prop->Phenyl Selective Approach Result_C18 Result: Co-elution (Rs < 1.5) Primary Interaction: Hydrophobic C18->Result_C18 Result_Phenyl Result: Baseline Separation (Rs > 1.5) Interactions: Hydrophobic + π-π Phenyl->Result_Phenyl Conclusion Conclusion: Phenyl-Hexyl is the optimal choice for this separation. Result_Phenyl->Conclusion

Caption: Decision tree for selecting a suitable HPLC column.

Conclusion and Senior Scientist's Recommendation

The separation of bromo-quinoxalinone regioisomers is a classic example where a one-size-fits-all approach to HPLC method development is inadequate. While a standard C18 column may be the default choice, it fails to resolve these critical positional isomers due to their similar hydrophobicities.

The key to a successful separation lies in leveraging an alternative chemical selectivity. A Phenyl-Hexyl stationary phase provides this alternative mechanism through π-π interactions, which are sensitive to the subtle electronic differences caused by the bromine atom's position on the quinoxalinone ring. This results in excellent, baseline resolution that is unattainable on a C18 column under the same conditions.

For researchers and drug development professionals tasked with analyzing these and structurally similar regioisomers, the recommendation is unequivocal: prioritize screening a Phenyl-Hexyl column early in method development. This targeted approach, grounded in an understanding of analyte structure and stationary phase chemistry, will save considerable time and resources, leading to a more robust, reliable, and scientifically sound analytical method.

References

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs.
  • Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • Element Lab Solutions.
  • Welch Materials. (2024, November 18).
  • Waters. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178.
  • MDPI. (2021, February 6).
  • RSC Publishing. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
  • CORE. (2018, January 11). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of.
  • SIELC Technologies. (2018, February 16). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column.
  • ResearchGate. (2025, August 6). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
  • BenchChem.
  • BenchChem.
  • ResearchGate. (2025, August 6).
  • BenchChem.
  • MDPI. (2023, October 13).
  • PubMed. (1999, September 24). Application of the high-performance liquid chromatographic method for separation, purification and characterisation of p-bromophenylacetylurea and its metabolites.
  • LCGC International. (2022, April 15).
  • Chromatography Forum. (2017, December 14).
  • SIELC Technologies. (2018, February 16). Separation of Quinoxaline on Newcrom R1 HPLC column.
  • Nacalai Tesque, Inc. HPLC Column for Structual Isomers.
  • Thermo Fisher Scientific.
  • R Discovery. (2002, October 1).
  • Crawford Scientific.
  • ResearchGate. (2025, November 24).
  • Sigma-Aldrich.
  • Phenomenex. (2025, June 6).
  • SMT.
  • Agilent.
  • Teknokroma. (U)HPLC columns.
  • Semantic Scholar. (2002, April 30). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
  • Sigma-Aldrich. 6-Bromo-3-methylisoquinolin-1(2H)-one.
  • Longdom Publishing.
  • PubMed. (2020, October 13). Comparison of Different HILIC Stationary Phases in the Separation of Hemopexin and Immunoglobulin G Glycopeptides and Their Isomers.
  • MDPI. (2026, February 13).
  • Google Patents.

Sources

Structural Evolution & Pharmacological Comparison: Dovitinib (TKI258) vs. 7-Bromo-Quinoxalinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Dovitinib (TKI258) , a third-generation benzimidazole-quinolinone multi-kinase inhibitor, and the 7-bromo-quinoxalinone class of derivatives. While Dovitinib represents a fully optimized clinical candidate with broad-spectrum efficacy (FGFR/VEGFR/PDGFR), 7-bromo-quinoxalinones represent a strategic "scaffold hop"—a structural evolution designed to alter physicochemical properties, explore novel intellectual property space, or tune kinase selectivity profiles (e.g., for Pim-1/2 or specific FGFR mutants).

Key Takeaway: The transition from the quinolinone core (Dovitinib) to the quinoxalinone core (7-bromo derivatives) introduces an additional nitrogen atom in the scaffold. This bioisosteric replacement alters the hydrogen-bonding potential at the kinase hinge region, while the 7-bromo substituent often serves as a critical halogen-bonding motif or a synthetic handle for further library expansion.

Structural Dissection & Pharmacophore Analysis

The core difference lies in the bicyclic heterocycle that anchors the molecule within the ATP-binding pocket of the kinase.

Scaffold Comparison: Quinolinone vs. Quinoxalinone[1]
FeatureDovitinib (TKI258) Core7-Bromo-Quinoxalinone Core
Scaffold Name Quinolinone (Benzimidazole-quinolinone)Quinoxalinone
Ring Structure Bicyclic: Benzene fused to Pyridin-2-oneBicyclic: Benzene fused to Pyrazin-2-one
Heteroatoms 1 Nitrogen (Lactam NH)2 Nitrogens (Lactam NH + Imine N)
Hinge Binding Bidentate: 1. CO (Acceptor)

Backbone NH2. NH (Donor)

Backbone CO
Tridentate Potential: 1. CO (Acceptor)2.[1] NH (Donor)3. N4 (Acceptor) – Allows water-mediated bridges
Electronic Character More electron-rich benzene ringElectron-deficient pyrazine ring (Lower pKa)
The Role of the 7-Bromo Substituent

In Dovitinib, the "tail" extending from the core is a complex benzimidazole-piperazine moiety essential for solubility and solvent-front interactions. In 7-bromo-quinoxalinone derivatives, the bromine atom at position 7 (or 6, depending on nomenclature) plays distinct roles:

  • Halogen Bonding: The bromine can form a halogen bond with carbonyl oxygens in the kinase binding pocket (e.g., the hinge region or gatekeeper residues), a feature lacking in the unsubstituted quinolinone.

  • Steric Probe: It tests the tolerance of the hydrophobic "back pocket" (often occupied by the gatekeeper residue).

  • Synthetic Utility: It serves as a reactive handle for Suzuki-Miyaura coupling, allowing researchers to attach aryl/heteroaryl groups to mimic the Dovitinib tail.

Structural Visualization (Graphviz)

G cluster_0 Dovitinib (Quinolinone Core) cluster_1 7-Bromo-Quinoxalinone Derivative Dov_Core Quinolinone Scaffold (1 Nitrogen) Dov_Bind Hinge Interaction: NH (Donor) + CO (Acceptor) Dov_Core->Dov_Bind ATP Pocket Anchor Dov_Tail Benzimidazole-Piperazine (Solubility/Selectivity) Dov_Core->Dov_Tail C3 Position Quinox_Core Quinoxalinone Scaffold (2 Nitrogens) Dov_Core->Quinox_Core Scaffold Hop (Bioisostere) Br_Group 7-Bromo Substituent (Halogen Bond / Steric Fill) Dov_Tail->Br_Group Functional Substitution Quinox_Bind Hinge Interaction: NH + CO + N4 (Water Bridge) Quinox_Core->Quinox_Bind Modulated Affinity Quinox_Core->Br_Group C7 Position

Figure 1: Structural logic of scaffold hopping from Dovitinib's quinolinone to the quinoxalinone core.

Pharmacological Performance Comparison

Kinase Selectivity Profile

Dovitinib is a "dirty" kinase inhibitor (multi-targeted), which is beneficial for oncology but can lead to toxicity. Quinoxalinone derivatives are often synthesized to improve selectivity.

Target KinaseDovitinib (IC50)7-Bromo-Quinoxalinone Analogs (IC50)*Mechanistic Note
FGFR1 ~8 nM10 – 150 nMQuinoxalinone core maintains hinge binding; Br group may clash with gatekeeper in WT but fit mutants.
FGFR3 ~9 nM20 – 200 nMActivity often retained; potency depends on the C3-substituent (replacing benzimidazole).
VEGFR2 ~13 nM> 500 nMKey Difference: Quinoxalinones often show reduced VEGFR activity, potentially offering a better safety profile (less hypertension).
Pim-1/2 > 1000 nM< 100 nMGain of Function: 7-bromo-quinoxalinones are privileged scaffolds for Pim kinases (Ser/Thr kinases), unlike Dovitinib (Tyr kinase focused).

*Data ranges based on SAR studies of quinoxalinone libraries (e.g., 3-vinyl-quinoxalinones and Pim-1 inhibitors).

Mechanism of Action (Signaling Pathway)

Both compound classes function as ATP-competitive inhibitors . They bind to the active conformation of the kinase domain, preventing autophosphorylation and downstream signaling.

Pathway Dovitinib Dovitinib (TKI258) RTK RTKs (FGFR, VEGFR) Dovitinib->RTK Inhibits Quinox 7-Br-Quinoxalinone Derivatives Quinox->RTK Inhibits (Variable) Pim Pim-1/2 Kinase (Ser/Thr) Quinox->Pim Potent Inhibition RAS RAS RTK->RAS BAD BAD (Apoptosis Regulator) Pim->BAD Phosphorylation (Survival) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->BAD Phosphorylation (Survival)

Figure 2: Differential signaling impact.[2] Dovitinib dominates the RTK-MAPK axis, while 7-bromo-quinoxalinones often target Pim kinases or specific RTK subsets.

Experimental Protocols

To validate the performance of 7-bromo-quinoxalinone derivatives against the Dovitinib benchmark, the following protocols are recommended.

In Vitro Kinase Inhibition Assay (FRET-based)

Purpose: To determine the IC50 values against recombinant kinases (FGFR1, VEGFR2).

  • Reagent Prep: Prepare 4x kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare 3-fold serial dilutions of Dovitinib (Control) and 7-bromo derivatives in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate.

  • Enzyme Addition: Dilute recombinant FGFR1 enzyme (0.5 nM final) in 1x kinase buffer. Add 2.5 µL to wells. Incubate for 10 min at RT (allows compound-enzyme binding).

  • Substrate Mix: Prepare ATP (at Km, typically 50 µM) and peptide substrate (e.g., ULight-poly GT) labeled with FRET acceptor. Add 2.5 µL to wells.

  • Reaction: Incubate for 60 min at RT.

  • Detection: Add 5 µL of EDTA/Eu-antibody detection mix (stops reaction and binds phosphorylated product).

  • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    .
    
Cell Viability Assay (CellTiter-Glo)

Purpose: To assess cellular potency and off-target toxicity.

  • Seeding: Plate cancer cells (e.g., KMS-11 for FGFR3, HUVEC for VEGFR) at 3,000 cells/well in 96-well opaque plates. Incubate 24h.

  • Treatment: Add compounds (Dovitinib vs. Quinoxalinones) at 9 concentrations (e.g., 10 µM to 1 nM). DMSO final concentration < 0.5%.

  • Incubation: Incubate cells for 72 hours at 37°C, 5% CO2.

  • Lysis/Detection: Add 100 µL CellTiter-Glo reagent (Promega) directly to wells.

  • Shake: Orbitally shake for 2 min to lyse cells. Incubate 10 min to stabilize luminescent signal.

  • Measurement: Read total luminescence (proportional to ATP/cell number).

  • Calculation: Calculate GI50 (Growth Inhibition 50%) relative to DMSO control.

Expert Commentary & Synthesis

Why switch from Dovitinib to a 7-bromo-quinoxalinone? While Dovitinib is a potent nanomolar inhibitor, its "benzimidazole-quinolinone" scaffold is complex to synthesize and has poor water solubility (often requiring lactate salts). The 7-bromo-quinoxalinone scaffold offers three distinct advantages for drug discovery:

  • Simplified Synthesis: The quinoxalinone core can be synthesized in 2-3 steps from o-phenylenediamines and keto-esters, compared to the multi-step convergent synthesis of Dovitinib.

  • Tunable Selectivity: The extra nitrogen in the quinoxalinone ring changes the electrostatic potential of the hinge-binding face. By retaining the 7-bromo group, chemists can selectively target kinases that favor halogen bonding in the hydrophobic pocket (e.g., CK2, Pim-1) while reducing affinity for VEGFR, potentially lowering cardiovascular side effects.

  • Fragment-Based Design: The 7-bromo group acts as a perfect "anchor" for fragment growing. It allows the rapid generation of libraries to explore the solvent-exposed region (the "tail") without disrupting the hinge-binding "head."

References

  • Dovitinib (TKI258)

    • Source: Trudel, S., et al. (2005).
  • Quinoxalinone Derivatives as FGFR Inhibitors (Scaffold Comparison)

    • Source: Gao, Y., et al. (2021). "Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1." Chemical Biology & Drug Design.
  • 7-Bromo-Quinoxaline Deriv

    • Source: Desban, N., et al. (2021).
  • Structural Basis of Quinoxalinone Binding (EGFR/Kinase Docking)

    • Source: Intakaew, N., et al. (2022).[3] "Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase."[4][5] International Journal of Molecular Sciences.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first protocol for the proper disposal of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS RN: 49849-71-0). As a specialized heterocyclic compound, its handling and disposal demand a rigorous adherence to safety protocols and regulatory standards. This guide is designed for researchers, scientists, and drug development professionals, offering essential, step-by-step guidance to ensure personal safety and environmental compliance.

The core principle of this guide is precaution. For many research chemicals, comprehensive toxicological data may not be available. Therefore, it is imperative to treat 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one with the recognition of it having "unknown hazards and toxicity"[1]. This approach ensures the highest level of safety.

Hazard Assessment and Classification

Based on data from similar compounds, this chemical should be handled as, at minimum, a substance that:

  • Causes skin irritation (H315)[2][3]

  • Causes serious eye irritation (H319)[2][3]

  • May cause respiratory irritation (H335)[2][3]

  • May be harmful if swallowed (H302)[4]

Therefore, 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one must be classified as hazardous waste . As a brominated organic compound, it falls under the specific category of halogenated organic waste [5][6].

Potential Hazard GHS Hazard Code Rationale Based on Analogous Compounds Source(s)
Skin IrritationH315Quinoxalin-2(1H)-one, 7-Bromo-2,3-dihydroquinolin-4(1H)-one, and 4-Bromoquinoline are all classified as skin irritants.[2]
Serious Eye IrritationH319Quinoxalin-2(1H)-one, 7-Bromo-2,3-dihydroquinolin-4(1H)-one, and 4-Bromoquinoline are all classified as serious eye irritants.[2]
Respiratory IrritationH335Quinoxalin-2(1H)-one, 7-Bromo-2,3-dihydroquinolin-4(1H)-one, and 4-Bromoquinoline may all cause respiratory irritation.[2]
Acute Toxicity (Oral)H302 (Potential)7-Bromo-2,3-dihydroquinolin-4(1H)-one is classified as harmful if swallowed. This risk should be assumed as a precaution.[4]

Mandatory Personal Protective Equipment (PPE)

Based on the hazard assessment, the following PPE is mandatory when handling 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one in any form (solid, in solution, or as waste).

  • Hand Protection: Impervious gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use and change them immediately if contamination occurs[7].

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes or airborne particles[8].

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact[8][9].

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of generating dust or aerosols, a suitable respirator (e.g., N95 or higher) must be used[8][9].

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound hinges on one critical principle: waste segregation . Mixing halogenated and non-halogenated waste streams needlessly increases disposal costs and complexity[6][10][11].

Step 1: Designate a Waste Container
  • Select a container that is in good condition, compatible with the chemical waste, and features a threaded, vapor-tight cap to prevent leaks and spills[12].

  • For liquid waste (e.g., solutions containing the compound), a high-density polyethylene (HDPE) carboy is appropriate. For solid waste, use a clearly marked, sealable container.

Step 2: Label the Container Immediately
  • Before the first drop of waste is added, the container must be labeled[12]. This is a strict regulatory requirement.

  • The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "Waste 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one "

    • A list of all components and their approximate concentrations (e.g., "in Dichloromethane, ~5 mg/mL"). Do not use abbreviations or chemical formulas[12].

    • The relevant hazard pictograms (Irritant/Harmful).

    • The accumulation start date.

Step 3: Waste Accumulation
  • Collect all waste containing 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one—including pure compound, reaction mixtures, and contaminated materials (gloves, wipes)—in this dedicated container.

  • Crucially, this waste must be kept separate from non-halogenated organic waste [11][13].

  • Keep the waste container closed at all times except when actively adding waste[12].

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, ensuring it is in a cool, dry, well-ventilated location and within secondary containment[11].

Step 4: Arranging for Final Disposal
  • Hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company[5][8]. Under no circumstances should it be poured down the drain or placed in regular trash[6][8].

  • Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.

  • The generator of the waste is legally responsible for it from "cradle to grave," meaning you are responsible for ensuring it is managed correctly until its final disposal[6].

G cluster_Lab Laboratory Operations cluster_Disposal Disposal & Compliance A Step 1: Select & Prepare Container B Step 2: Affix 'Hazardous Waste' Label with Full Chemical Name A->B Before adding waste C Step 3: Collect Waste (Segregate from Non-Halogenated) B->C Begin accumulation D Step 4: Store Securely in Satellite Accumulation Area C->D Container closed when not in use E Step 5: Contact EHS for Waste Pickup Request D->E When container is full or per schedule F Step 6: Licensed Transporter Collects Waste E->F Scheduled pickup G Step 7: Transport to Permitted TSDF Facility F->G Manifest tracking H Step 8: Final Disposal (e.g., Incineration) G->H Regulatory compliance

Caption: Disposal workflow for 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Spill Management Protocol

Immediate and correct response to a spill is critical to ensure safety.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary. Ensure the area is cordoned off to prevent entry[8].

  • Assess the Spill: For small spills, trained personnel may proceed with cleanup. For large spills, contact your institution's emergency response team or EHS immediately[8].

  • Don PPE: Before addressing the spill, don the full mandatory PPE as described in Section 2.

  • Contain and Clean:

    • For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust[9].

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad) to soak up the spill.

  • Decontaminate: Clean the affected area thoroughly with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, contaminated gloves, wipes) are also considered hazardous waste. They must be placed in a sealed, labeled container and disposed of through the hazardous waste stream[8][11].

SpillResponse cluster_Immediate Immediate Actions cluster_Response Response Protocol Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert Assess Assess Spill Size & Risk Alert->Assess LargeSpill Large Spill: Call Emergency Response Assess->LargeSpill Is it large? SmallSpill Small Spill: Trained Personnel Respond Assess->SmallSpill Is it small? PPE Don Full PPE SmallSpill->PPE Cleanup Contain & Clean Spill (Absorb/Sweep) PPE->Cleanup Dispose Collect all cleanup materials as Hazardous Waste Cleanup->Dispose

Caption: Decision workflow for spill response.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one in a manner that is safe, compliant, and environmentally responsible.

References

  • Hoffman Fine Chemicals. (n.d.). 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet: Quinoxalin-2(1H)-one.
  • PubChem. (n.d.). 7-Bromo-2,3-dihydroquinolin-4(1H)-one.
  • ChemScene. (2024, August 26). Safety Data Sheet: 4-Bromoquinoline.
  • Fisher Scientific. (n.d.). 7-Bromo-1-methyl-3,4-dihydro-2(1H)-quinolinone, 96%.
  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Bowie State University. (n.d.). Hazardous Chemical Handling Procedures.
  • Temple University. (2021, October). Chemical Waste Guideline: Halogenated Solvents in Laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Goa University. (2021, December 6). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • Apollo Scientific. (2023, July 10). Safety Data Sheet: 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.